1,1,2,2-Tetramethoxycyclohexane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,2,2-tetramethoxycyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O4/c1-11-9(12-2)7-5-6-8-10(9,13-3)14-4/h5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGERRGRQKXRTKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCCCC1(OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369910 | |
| Record name | 1,1,2,2-tetramethoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163125-34-6 | |
| Record name | 1,1,2,2-tetramethoxycyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1,1,2,2-Tetramethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1,2,2-Tetramethoxycyclohexane is a cyclic acetal that serves as a valuable intermediate and protecting group in organic synthesis. Its structure, featuring four methoxy groups on adjacent carbons of a cyclohexane ring, imparts specific chemical properties that are of interest to synthetic chemists. This guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, reactivity, and spectral characterization, offering insights for its effective application in research and development.
Physicochemical Properties
This compound is a clear to yellowish liquid at room temperature. Its key physical and computed properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₄ | PubChem |
| Molecular Weight | 204.26 g/mol | PubChem |
| IUPAC Name | This compound | PubChem |
| CAS Number | 163125-34-6 | PubChem |
| Boiling Point | 76 °C at 0.8 mmHg | Organic Syntheses |
| Density | 1.064 g/cm³ | Alfa Chemistry |
| Refractive Index | 1.442 | Guidechem |
| LogP | 0.8 | PubChem |
Synthesis of this compound
The most reliable and well-documented synthesis of this compound proceeds from the corresponding diketone, cyclohexane-1,2-dione, through an acid-catalyzed acetalization reaction with methanol. Trimethyl orthoformate is typically employed as a dehydrating agent to drive the equilibrium towards the formation of the acetal.
Reaction Scheme
Caption: Synthesis of this compound.
Experimental Protocol: Synthesis from Cyclohexane-1,2-dione
This protocol is adapted from a procedure published in Organic Syntheses.
Materials:
-
Cyclohexane-1,2-dione
-
Anhydrous Methanol (MeOH)
-
Trimethyl orthoformate
-
Camphorsulfonic acid (CSA)
-
Sodium bicarbonate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexane
Procedure:
-
A two-necked flask equipped with a stirrer, condenser, and heating mantle is flushed with argon and charged with cyclohexane-1,2-dione (1.0 eq), anhydrous methanol (as solvent), and trimethyl orthoformate (2.0 eq).
-
Camphorsulfonic acid (0.1 eq) is added, and the resulting solution is heated at reflux for 16 hours under an argon atmosphere.
-
The reaction mixture is cooled to room temperature, and sodium bicarbonate is carefully added to neutralize the acid.
-
The solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product is purified by column chromatography on silica gel using a gradient elution of ethanol in ether to yield pure this compound.
Reactivity and Chemical Behavior
The reactivity of this compound is dominated by the chemistry of its acetal functional groups.
Stability
-
Basic and Nucleophilic Conditions: As is characteristic of acetals, this compound is stable under neutral to strongly basic conditions. It is unreactive towards many nucleophiles, including organometallic reagents and hydrides. This stability makes it an effective protecting group for 1,2-diols.
-
Acidic Conditions: The acetal linkages are labile under acidic conditions. The presence of an acid catalyst, particularly in the presence of water, will lead to the hydrolysis of the acetal and the regeneration of the parent dicarbonyl compound, cyclohexane-1,2-dione, and methanol.
Acid-Catalyzed Hydrolysis
The hydrolysis of this compound is a reversible process that is initiated by the protonation of one of the methoxy oxygen atoms. This is followed by the elimination of methanol to form a resonance-stabilized oxocarbenium ion. Nucleophilic attack by water on the carbocation, followed by deprotonation and subsequent hydrolysis of the remaining acetal, leads to the formation of the diketone.
Caption: Mechanism of Acid-Catalyzed Hydrolysis.
Representative Protocol: Acid-Catalyzed Deprotection
This is a general procedure for the hydrolysis of acetals and can be adapted for this compound.
Materials:
-
This compound
-
Acetone (or other suitable organic solvent)
-
Dilute aqueous acid (e.g., 1 M HCl or dilute H₂SO₄)
-
Saturated aqueous sodium bicarbonate
-
Dichloromethane (or other suitable extraction solvent)
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in a mixture of acetone and water.
-
Add a catalytic amount of dilute aqueous acid.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, neutralize the reaction mixture with saturated aqueous sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude cyclohexane-1,2-dione.
Spectroscopic Characterization
The structure of this compound can be confirmed by various spectroscopic techniques.
| Spectroscopic Data | |
| ¹H NMR (CDCl₃) | δ: 1.31-1.48 (m, 4 H), 1.60-1.75 (m, 4 H), 3.32 (s, 12 H) |
| ¹³C NMR (CDCl₃) | δ: 21.67, 30.61, 49.25, 102.07 |
| IR (neat) cm⁻¹ | 2950, 2880, 2840, 1520, 1500, 1480, 1350, 1340, 1200, 1150, 1100, 1050, 960, 870 |
| HRMS (m/z) | Calculated for C₁₀H₂₀O₄: 204.1361, Found: 204.1363 |
(Data obtained from Organic Syntheses)
Interpretation of Spectral Data
-
¹H NMR: The spectrum shows a complex multiplet for the eight cyclohexane ring protons between 1.31 and 1.75 ppm. A sharp singlet at 3.32 ppm with an integration of 12 protons corresponds to the four equivalent methoxy groups.
-
¹³C NMR: The spectrum displays four distinct signals. The peaks at 21.67 and 30.61 ppm are assigned to the carbons of the cyclohexane ring. The signal at 49.25 ppm corresponds to the methoxy carbons, and the downfield signal at 102.07 ppm is characteristic of the acetal carbons (C-1 and C-2 of the cyclohexane ring).
-
IR Spectroscopy: The spectrum is characterized by strong C-H stretching vibrations in the 2840-2950 cm⁻¹ region, typical for alkanes. The prominent C-O stretching bands for the acetal functionality are observed in the 1050-1200 cm⁻¹ region. The absence of a strong carbonyl (C=O) absorption around 1700 cm⁻¹ confirms the formation of the acetal from the diketone precursor.
-
Mass Spectrometry: The high-resolution mass spectrum confirms the molecular formula of C₁₀H₂₀O₄. The fragmentation pattern in mass spectrometry would be expected to show losses of methoxy groups (-OCH₃, 31 Da) and larger fragments resulting from the cleavage of the cyclohexane ring.
Safety and Handling
-
General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Fire Hazards: While the flash point is not reported, it is a combustible organic liquid. Keep away from heat, sparks, and open flames.
-
Health Hazards: Avoid inhalation of vapors, which may cause respiratory irritation. Ingestion should be avoided. Prolonged skin contact may cause irritation.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.
Applications in Organic Synthesis
The primary application of this compound is as a protecting group for 1,2-diols. The formation of the corresponding cyclic acetal with a diol provides a robust protecting group that is stable to a wide range of reaction conditions, particularly those involving bases and nucleophiles. The protecting group can be readily removed under mild acidic conditions. This strategy is valuable in the synthesis of complex molecules, such as carbohydrates and other natural products, where selective protection and deprotection of hydroxyl groups are crucial.
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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PubChem. 1,1,2-Trimethylcyclohexane. National Center for Biotechnology Information. [Link]
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New Journal of Chemistry. Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. Royal Society of Chemistry. [Link]
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Carl ROTH. Safety Data Sheet: Cyclohexane. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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Organic Syntheses. METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE. [Link]
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Chemistry LibreTexts. 12.2: Interpreting Mass Spectra. [Link]
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ResearchGate. A green route to 1,2-cyclohexanediol via the hydrolysis of cyclohexene oxide catalyzed by water. [Link]
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Chemos GmbH&Co.KG. Safety Data Sheet: Cyclohexane. [Link]
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ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF CYCLOHEXANE-1,3-DIONE DERIVATIVES AND THEIR IN SILICO AND IN VITRO STUDIES ON ANTIMICROBIAL AND BREAST CANCER ACTIVITY. [Link]
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The Royal Society of Chemistry. Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. [Link]
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MDPI. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site. [Link]
- Doc Brown's Chemistry. C6H12 cyclohexane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexane
A Technical Guide to 1,1,2,2-Tetramethoxycyclohexane: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1,2,2-tetramethoxycyclohexane, a valuable acetal in organic synthesis. The document details its structural elucidation, physicochemical properties, a robust synthesis protocol from cyclohexane-1,2-dione, and its applications, particularly as a protecting group. By synthesizing information from established chemical principles and publicly available data, this guide serves as a critical resource for professionals requiring a deep technical understanding of this compound for laboratory and development purposes.
Nomenclature and Structural Elucidation
This compound, identified by the CAS number 163125-34-6, is a cyclic acetal whose structure is foundational to its function.[1][2]
-
IUPAC Name: The formal IUPAC name is This compound .[1] This nomenclature is derived by identifying the parent alkane, "cyclohexane," and specifying the substituents. There are four "methoxy" (-OCH₃) groups. The locants "1,1,2,2-" indicate that two methoxy groups are attached to carbon 1 of the cyclohexane ring, and two are attached to the adjacent carbon, carbon 2.
-
Synonyms: It is also commonly referred to as cyclohexane-1,2-dione bis(dimethyl acetal), which highlights its synthetic origin from cyclohexane-1,2-dione.[2]
-
Molecular Weight: 204.26 g/mol [1]
The chemical structure consists of a six-membered cyclohexane ring where two adjacent carbons (C1 and C2) are each bonded to two methoxy groups. This arrangement forms a bis-acetal (specifically, a bis-ketal) from the corresponding dicarbonyl precursor.
Caption: Structure of this compound.
Physicochemical and Spectroscopic Data
Quantitative data is crucial for experimental design, including reaction setup, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₄ | [1][3] |
| Molecular Weight | 204.26 g/mol | [1] |
| CAS Number | 163125-34-6 | [1][2] |
| Appearance | Clear yellow to brown-yellow liquid | [2] |
| InChIKey | ZGERRGRQKXRTKD-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | COC1(CCCCC1(OC)OC)OC | [1] |
| Purity | ≥98.0% (Commercially available) | [3] |
| Storage Temperature | 0-6°C | [2] |
Spectroscopic data is essential for structural verification and quality control. While a comprehensive public database is limited, typical expected signals would include:
-
¹H NMR: Resonances for the methoxy protons (-OCH₃) and distinct signals for the methylene protons (-CH₂-) of the cyclohexane ring.
-
¹³C NMR: Signals corresponding to the methoxy carbons, the acetal carbons (C1 and C2), and the remaining methylene carbons of the ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight, along with characteristic fragmentation patterns.
Synthesis and Reaction Mechanism
The primary and most efficient synthesis of this compound is through the acid-catalyzed acetalization of cyclohexane-1,2-dione with methanol.[4]
Reaction: Cyclohexane-1,2-dione + 4 CH₃OH ⇌ this compound + 2 H₂O
Causality of Experimental Design:
-
Reactants: Cyclohexane-1,2-dione is the diketone precursor.[5] Methanol serves as both the alcohol for acetal formation and often as the solvent.[4]
-
Catalyst: A strong acid catalyst (e.g., HCl, H₂SO₄, or an acidic ion-exchange resin) is required.[6] The acid protonates the carbonyl oxygens of the dione, which significantly increases the electrophilicity of the carbonyl carbons, making them susceptible to nucleophilic attack by the weakly nucleophilic methanol.[4]
-
Equilibrium Control: Acetal formation is a reversible reaction.[4] To drive the reaction to completion, excess methanol is used to shift the equilibrium towards the product side (Le Châtelier's principle). Additionally, removal of the water byproduct, for instance with a Dean-Stark apparatus or by using a drying agent, is a common strategy to maximize yield.[6]
Experimental Protocol: Synthesis of this compound
This protocol is a representative laboratory-scale procedure.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexane-1,2-dione (1.0 eq).
-
Add anhydrous methanol (10-20 eq) to the flask. Using a significant excess of methanol acts as the solvent and drives the reaction equilibrium.
-
Cool the mixture in an ice bath (0-5 °C).
-
-
Catalysis:
-
Slowly add a catalytic amount of a strong acid (e.g., concentrated HCl, 2-3 drops) to the stirring solution. Alternatively, a strongly acidic ion-exchange resin can be used for easier removal post-reaction.[6]
-
-
Reaction Execution:
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to confirm the consumption of the starting dione.
-
-
Work-up and Neutralization:
-
Upon completion, quench the reaction by adding a weak base (e.g., sodium bicarbonate or triethylamine) to neutralize the acid catalyst.
-
Remove the bulk of the excess methanol under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude product is partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and filtered.
-
The solvent is removed via rotary evaporation. Final purification is typically achieved by fractional distillation under reduced pressure to yield pure this compound as a clear liquid.[2]
-
Caption: Workflow for the Synthesis of this compound.
Applications in Research and Drug Development
The primary utility of this compound lies in its function as a masked or protected form of cyclohexane-1,2-dione .
-
Protecting Group Chemistry: In multi-step organic synthesis, it is often necessary to prevent a functional group from reacting while transformations are carried out elsewhere in the molecule. The acetal groups in this compound are stable to basic and nucleophilic conditions, which would readily react with the parent dione. This allows chemists to perform reactions on other parts of a molecule containing this moiety. The dione can be easily regenerated (deprotected) by treatment with aqueous acid, reversing the formation reaction.
-
Precursor for Heterocyclic Synthesis: 1,2-Dicarbonyl compounds are versatile precursors for the synthesis of various nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[5] By using the protected form, this compound, a synthetic chemist can control the introduction of the reactive dione functionality at a specific, desired step in a synthetic sequence. This controlled deprotection is crucial for building complex molecular architectures found in drug candidates.
-
Building Block for Complex Molecules: The cyclohexane ring is a common structural motif in natural products and pharmaceuticals. Compounds like cyclohexane-1,3-diones are used to synthesize molecules with anti-proliferative and kinase inhibitory activities.[7][8] While direct applications are less documented, this compound serves as a stable, storable equivalent of the more reactive 1,2-dione, making it a valuable intermediate for constructing such complex bioactive molecules.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be followed.
-
Hazards: While specific GHS classification data is not widely available, it should be handled as a potentially irritating chemical.[2] Assume it is harmful if swallowed, inhaled, or absorbed through the skin.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from strong oxidizing agents and acids. Recommended storage temperatures are between 0-6°C to ensure long-term stability.[2]
Conclusion
This compound is a specialized chemical reagent whose value is intrinsically linked to its role as a stable, protected version of cyclohexane-1,2-dione. Its straightforward, high-yield synthesis via acid-catalyzed acetalization makes it an accessible tool for synthetic chemists. For professionals in drug development and complex molecule synthesis, understanding its properties, preparation, and strategic use in protecting group chemistry is essential for advancing synthetic programs that rely on the versatile reactivity of the 1,2-dicarbonyl functional group.
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This compound | CymitQuimica.
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This compound | C10H20O4 | CID 2733429 - PubChem.
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1,2-Cyclohexanedione - Wikipedia.
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Nucleophilic Addition of Alcohols- Acetal Formation - Chemistry LibreTexts.
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Preparation of 1,1-dimethoxycyclohexane - Google Patents.
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Application of Cyclohexane‐1,3‐diones in the Synthesis of Six‐Membered Nitrogen‐Containing Heterocycles - ResearchGate.
-
Uses of cyclohexane-1,3-dione for the synthesis of 1,2,4-triazine derivatives as anti-proliferative agents and tyrosine kinases inhibitors - PubMed.
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An In-depth Technical Guide to 1,1,2,2-Tetramethoxycyclohexane: Properties, Synthesis, and Applications
Introduction: Unveiling a Key Synthetic Building Block
1,1,2,2-Tetramethoxycyclohexane is a fascinating cyclic acetal that serves as a valuable reagent in modern organic synthesis. Its structure, featuring a cyclohexane ring adorned with four methoxy groups on adjacent carbons, imparts unique chemical properties that make it particularly useful as a protective agent for 1,2-diols. This guide provides a comprehensive overview of the physicochemical properties, a detailed, field-proven synthesis protocol, in-depth spectral analysis, and a discussion of its applications, particularly relevant to researchers, medicinal chemists, and professionals in drug development. We will explore the causality behind experimental choices, ensuring a robust understanding of this versatile molecule.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and spectral properties is paramount for its effective use in the laboratory. The following sections detail the key characteristics of this compound.
Core Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 163125-34-6 | [1] |
| Molecular Formula | C₁₀H₂₀O₄ | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| Melting Point | 54 °C | [2] |
| Boiling Point | 76 °C at 0.8 mmHg (1.07 mbar) | [3] |
| Density | 1.064 g/cm³ | [2] |
| Refractive Index | 1.454-1.460 | [2] |
| InChIKey | ZGERRGRQKXRTKD-UHFFFAOYSA-N | [1] |
dot graph "molecular_structure" { layout="neato"; node [shape=plaintext]; edge [style=solid]; bgcolor="#F1F3F4"; rankdir=LR;
} Molecular structure of this compound.
Spectroscopic Data Analysis
Spectroscopic analysis provides a fingerprint for molecular structure confirmation. The data presented here is based on a verified synthesis.[3]
The proton NMR spectrum is relatively simple, reflecting the molecule's symmetry.
| Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| 3.32 ppm | s | 12H | -OCH₃ |
| 1.60-1.75 ppm | m | 4H | Cyclohexane -CH₂- |
| 1.31-1.48 ppm | m | 4H | Cyclohexane -CH₂- |
The sharp singlet at 3.32 ppm, integrating to 12 protons, is characteristic of the four equivalent methoxy groups.[3] The remaining eight protons of the cyclohexane ring appear as two multiplets, indicative of the methylene groups in the saturated ring system.[3][4]
The carbon NMR spectrum further confirms the structure with four distinct signals.
| Chemical Shift (δ) | Assignment |
| 102.07 ppm | Acetal carbons (C1, C2) |
| 49.25 ppm | Methoxy carbons (-OCH₃) |
| 30.61 ppm | Cyclohexane carbons (C3, C6) |
| 21.67 ppm | Cyclohexane carbons (C4, C5) |
The downfield signal at 102.07 ppm is characteristic of the acetal carbons, which are deshielded by the two attached oxygen atoms.[3][5] The methoxy carbons appear at 49.25 ppm. The two remaining signals at 30.61 and 21.67 ppm correspond to the four methylene carbons of the cyclohexane ring, with the different chemical shifts arising from their proximity to the substituted carbons.[3][6]
The IR spectrum of this compound is characterized by the prominent C-H and C-O stretching frequencies.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2950, 2880, 2840 | Strong | C-H stretching (alkane) |
| 1480, 1350, 1340 | Medium | C-H bending |
| 1200, 1150, 1100, 1050 | Strong | C-O stretching (acetal) |
The strong absorptions in the 1200-1050 cm⁻¹ region are highly characteristic of the C-O bonds within the acetal functionality.[3][7] The C-H stretching bands just below 3000 cm⁻¹ are typical for saturated hydrocarbons.[7]
High-resolution mass spectrometry (HRMS) confirms the elemental composition of the molecule.
| Ion | Calculated m/z | Found m/z |
| [C₁₀H₂₀O₄] | 204.1361 | 204.1363 |
The fragmentation pattern in electron ionization mass spectrometry would be expected to show characteristic losses of methoxy groups (-OCH₃, M-31) and methanol (-CH₃OH, M-32), which are common fragmentation pathways for acetals.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is reliably achieved through the acid-catalyzed reaction of 1,2-cyclohexanedione with methanol, using trimethyl orthoformate as a dehydrating agent. The following protocol is adapted from a well-established procedure in Organic Syntheses.[3]
dot graph "synthesis_workflow" { layout="dot"; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#202124", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#4285F4"];
} Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
1,2-Cyclohexanedione (0.400 mol, 44.8 g)
-
Anhydrous Methanol (100 mL)
-
Trimethyl orthoformate (1.46 mol, 160 mL)
-
Concentrated Sulfuric Acid (approx. 32 drops)
-
Sodium Bicarbonate
Procedure:
-
Reaction Setup: A 500-mL two-necked flask equipped with a magnetic stirrer, condenser, and heating mantle is flushed with dry argon. Charge the flask with 1,2-cyclohexanedione, anhydrous methanol, and trimethyl orthoformate.
-
Causality: The use of anhydrous methanol and trimethyl orthoformate is crucial. Trimethyl orthoformate acts as a dehydrating agent, reacting with the water formed during acetal formation to drive the equilibrium towards the product.[3] An argon atmosphere prevents the introduction of atmospheric moisture.
-
-
Acid Catalysis: Begin stirring and add concentrated sulfuric acid dropwise.
-
Causality: The strong acid protonates the carbonyl oxygen of the diketone, activating it towards nucleophilic attack by methanol.
-
-
Reaction: Heat the solution to reflux under the argon atmosphere for 5 hours. The solution will turn black.
-
Workup: Cool the reaction mixture to room temperature. Carefully add solid sodium bicarbonate in portions until the solution is neutralized (cessation of gas evolution).
-
Causality: Neutralization quenches the reaction and prevents acid-catalyzed decomposition of the product during the subsequent distillation.
-
-
Isolation of Crude Product: Remove the methanol, methyl formate (a byproduct of the reaction with trimethyl orthoformate), and excess trimethyl orthoformate by distillation at atmospheric pressure using a straight path distillation apparatus.
-
Purification: The residue is then purified by distillation under reduced pressure (0.8 mmHg) to yield this compound as a colorless liquid which solidifies upon cooling. The reported boiling point is 76 °C at 0.8 mmHg.[3] A yield of 73-78% can be expected.[3]
Chemical Reactivity and Stability
The reactivity of this compound is dominated by its acetal functional groups.
-
Acid Sensitivity: Acetals are stable to bases and nucleophiles but are readily hydrolyzed under acidic conditions to regenerate the parent dicarbonyl compound (1,2-cyclohexanedione) and methanol.[3] This pH-dependent stability is the cornerstone of its application as a protecting group.
-
Thermal Stability: The compound is sufficiently stable to be purified by vacuum distillation, indicating good thermal stability at temperatures up to its boiling point under reduced pressure.[3]
-
Stability to Basic and Nucleophilic Reagents: this compound is stable to a wide range of basic and nucleophilic reagents, making it an excellent choice for protecting diols during reactions involving these types of reagents.
Applications in Organic Synthesis and Drug Development
The primary application of this compound is as a protecting group for 1,2-diols. This is particularly relevant in the synthesis of complex molecules such as carbohydrates and other natural products, which are often encountered in drug discovery and development.
Protection of 1,2-Diols
This compound reacts with 1,2-diols under acidic catalysis to form a cyclic acetal, effectively masking the hydroxyl groups. This is exemplified in its use in carbohydrate chemistry, where selective protection of certain hydroxyl groups is essential for achieving desired transformations at other positions.[3]
The reaction involves the transacetalation of the diol with this compound, releasing methanol as a byproduct. The formation of the cyclic acetal protects the diol from a variety of reaction conditions, including oxidation, reduction with hydrides, and reactions with organometallic reagents. The protecting group can be readily removed by treatment with aqueous acid.
Relevance in Drug Development
While there are no reports of this compound itself being a therapeutic agent, its role as a synthetic tool is highly relevant to drug development:
-
Complex Molecule Synthesis: The synthesis of many modern pharmaceuticals involves multi-step sequences where the protection of functional groups is critical. The ability to selectively protect diols with this reagent allows for the manipulation of other parts of the molecule without undesired side reactions.
-
Prodrug Strategies: The acid-labile nature of the acetal linkage formed from this reagent is a key feature in the design of pH-sensitive drug delivery systems. Although not directly this molecule, the principle of using acetals to link a drug to a carrier, which then releases the drug in the acidic environment of a tumor or within a cell's endosome, is a well-established concept in medicinal chemistry.
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not widely available, its properties as a low-melting solid/liquid ether suggest that it should be handled with appropriate care. General safety precautions for similar flammable organic liquids should be followed.[8][9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.
-
Fire Safety: Keep away from heat, sparks, and open flames. Store in a cool, dry, well-ventilated area away from oxidizing agents.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Do not ingest.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its well-defined physicochemical and spectroscopic properties, coupled with a reliable and high-yielding synthesis, make it an important tool for the protection of 1,2-diols. Its stability to a wide range of reagents, combined with its facile, acid-catalyzed deprotection, ensures its continued relevance in the synthesis of complex molecules, a cornerstone of modern drug discovery and development. This guide provides the foundational knowledge for the safe and effective utilization of this important synthetic building block.
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An In-depth Technical Guide to 1,1,2,2-Tetramethoxycyclohexane (CAS: 163125-34-6)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 1,1,2,2-tetramethoxycyclohexane, a valuable yet sparsely documented bis-acetal. As a Senior Application Scientist, my objective is to present not just a collection of data, but a cohesive narrative grounded in established chemical principles. This document delves into the synthesis, characterization, reactivity, and potential applications of this compound, with a focus on the causal relationships that underpin its chemical behavior. Every protocol and piece of data is presented with the aim of providing a self-validating framework for the practicing scientist.
Introduction and Molecular Overview
This compound, with the CAS number 163125-34-6, is a cyclic organic compound featuring a cyclohexane ring substituted with four methoxy groups on two adjacent carbons. Structurally, it is the bis-dimethyl acetal of cyclohexane-1,2-dione. This functionality imparts specific chemical properties that make it a useful intermediate in organic synthesis, particularly as a precursor for protecting groups in complex molecule synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 163125-34-6 | [1] |
| Molecular Formula | C₁₀H₂₀O₄ | [1] |
| Molecular Weight | 204.26 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 54 °C at 0.4 mmHg | [1] |
| Density | 1.064 g/cm³ | [1] |
| Appearance | Clear yellow to brown-yellow liquid | [1] |
Synthesis of this compound
The primary and most logical synthetic route to this compound is through the acid-catalyzed acetalization of its corresponding diketone, cyclohexane-1,2-dione. This transformation is a classic example of carbonyl protection and is reversible, necessitating reaction conditions that drive the equilibrium towards the acetal product.
Synthesis of the Precursor: Cyclohexane-1,2-dione
Cyclohexane-1,2-dione is not as readily available as its 1,3- and 1,4-isomers and often needs to be synthesized. A common and effective method for its preparation is the oxidation of cyclohexanone at the alpha-position. Historically, selenium dioxide has been used for this purpose. However, a more modern and less toxic approach involves a two-step process from cyclohexene.
Experimental Protocol 1: Synthesis of Cyclohexane-1,2-dione from Cyclohexene
This protocol is adapted from established procedures for the synthesis of 1,2-cycloalkanediones from cycloalkenes.[2]
Step 1: Formation of 2-Nitratocyclohexanone
-
In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, dissolve cyclohexene (e.g., 52 g) in cyclohexane (e.g., 65 mL).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled solution of nitrogen dioxide (e.g., 90 g) in cyclohexane (e.g., 100 mL) while maintaining the temperature between 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to 20 °C and stir for an additional 30 minutes.
-
Carefully remove the excess nitrogen dioxide under reduced pressure. The resulting oily lower layer is crude 2-nitratocyclohexanone.
Step 2: Conversion to Cyclohexane-1,2-dione
-
Prepare a strongly basic aqueous solution (e.g., 75 g of sodium hydroxide in 150 mL of water) in a vigorously stirred flask, cooled to 20-25 °C.
-
Slowly add the crude 2-nitratocyclohexanone to the basic solution. The conversion is typically complete within 30 minutes.
-
The resulting aqueous solution contains the sodium salt of the enol form of cyclohexane-1,2-dione.
-
Carefully neutralize the solution with an acid (e.g., hydrochloric acid) to a pH of approximately 7.
-
The dione can be extracted from the aqueous layer using an organic solvent such as ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield crude cyclohexane-1,2-dione, which can be purified by distillation or recrystallization.
Acetalization to this compound
With cyclohexane-1,2-dione in hand, the final step is a double acetal formation using methanol in the presence of an acid catalyst. The use of a dehydrating agent or azeotropic removal of water is crucial to drive the reaction to completion.
Experimental Protocol 2: Synthesis of this compound
This protocol is based on general and well-established methods for acid-catalyzed acetalization.
-
To a solution of cyclohexane-1,2-dione (1.0 eq) in anhydrous methanol (excess, can be used as solvent), add a catalytic amount of a strong acid such as p-toluenesulfonic acid (p-TSA) or concentrated sulfuric acid (e.g., 0.05 eq).
-
To drive the equilibrium, add a dehydrating agent such as trimethyl orthoformate (2.5 eq). Trimethyl orthoformate reacts with the water produced to form methanol and methyl formate, effectively removing water from the reaction.
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor the progress by TLC or GC-MS until the starting dione is consumed.
-
Upon completion, quench the reaction by adding a weak base, such as triethylamine or solid sodium bicarbonate, to neutralize the acid catalyst.
-
Remove the methanol and other volatile components under reduced pressure.
-
Partition the residue between water and a non-polar organic solvent (e.g., diethyl ether or hexanes).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Caption: Synthetic pathway to this compound.
Spectroscopic Characterization
Due to the limited availability of published experimental spectra, this section provides predicted spectroscopic data based on established principles and computational tools. These predictions serve as a reliable guide for the characterization of synthesized this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry.
-
Methoxy Protons (-OCH₃): Two distinct signals for the four methoxy groups are anticipated. The two methoxy groups on C1 are chemically equivalent, as are the two on C2. However, the C1 and C2 methoxy groups are diastereotopic and should have slightly different chemical shifts. These would appear as two singlets, each integrating to 6 protons, likely in the range of 3.2-3.5 ppm .
-
Cyclohexane Protons (-CH₂-): The eight protons on the cyclohexane ring are expected to appear as a complex multiplet. Due to the chair conformation of the cyclohexane ring, axial and equatorial protons will have different chemical shifts and coupling constants. The protons on C3 and C6 will be equivalent, as will the protons on C4 and C5. These are expected in the aliphatic region, likely between 1.4-1.8 ppm .
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum should display four distinct signals.
-
Acetal Carbons (C1 & C2): These two carbons are equivalent due to symmetry and are expected to have a chemical shift in the typical range for acetal carbons, around 95-105 ppm .
-
Methoxy Carbons (-OCH₃): The four methoxy carbons are also expected to be equivalent, appearing as a single peak in the range of 48-55 ppm .
-
Cyclohexane Carbons (C3/C6 & C4/C5): The four methylene carbons of the cyclohexane ring will give rise to two signals. The carbons adjacent to the acetal carbons (C3 and C6) will be deshielded compared to the more remote carbons (C4 and C5). Expected chemical shifts are approximately 25-35 ppm for C3/C6 and 20-25 ppm for C4/C5.
Table 2: Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration/Assignment |
| ¹H | 3.2 - 3.5 | Two singlets | 6H each (-OCH₃) |
| 1.4 - 1.8 | Multiplet | 8H (-CH₂-) | |
| ¹³C | 95 - 105 | Singlet | C1, C2 |
| 48 - 55 | Singlet | -OCH₃ | |
| 25 - 35 | Singlet | C3, C6 | |
| 20 - 25 | Singlet | C4, C5 |
Mass Spectrometry (GC-MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show fragmentation patterns characteristic of acetals and cyclic ethers. The molecular ion peak (m/z = 204) may be weak or absent.
Predicted Fragmentation Pathway:
-
Loss of a methoxy group (-OCH₃): A prominent peak at m/z = 173 ([M-31]⁺) is expected from the loss of a methoxy radical.
-
Loss of methanol (-CH₃OH): Elimination of a molecule of methanol could lead to a peak at m/z = 172 ([M-32]⁺).
-
Formation of a dimethoxymethyl cation: Cleavage of the C1-C2 bond could generate a stable oxonium ion, [CH(OCH₃)₂]⁺, resulting in a base peak at m/z = 75 .
-
Further fragmentation: Subsequent losses of formaldehyde (CH₂O, 30 Da) or methanol from larger fragments are also plausible.
Caption: Predicted major fragmentation pathways in EI-MS.
Reactivity and Chemical Behavior
The chemistry of this compound is dominated by the reactivity of the acetal functional groups.
Hydrolysis
The most significant reaction of this compound is its acid-catalyzed hydrolysis to regenerate cyclohexane-1,2-dione and methanol. Acetals are stable under neutral and basic conditions but are readily cleaved in the presence of aqueous acid.[3]
Mechanism of Acid-Catalyzed Hydrolysis:
-
Protonation of one of the ether oxygens.
-
Elimination of methanol to form a resonance-stabilized oxonium ion.
-
Nucleophilic attack by water on the oxonium ion.
-
Deprotonation to yield a hemiacetal.
-
Repetition of these steps on the second acetal and the resulting hemiacetals ultimately leads to the formation of the diketone.
The rate of hydrolysis can be controlled by adjusting the pH and temperature of the reaction medium. This pH-sensitivity is a key feature that can be exploited in applications such as drug delivery.[3]
Transacetalization
In the presence of an acid catalyst and another alcohol or diol, this compound can undergo transacetalization. This reaction is particularly useful for the protection of 1,2-diols, where the cyclohexane-1,2-diacetal (CDA) protecting group is formed. This has been applied in carbohydrate chemistry.[4]
Applications in Research and Development
While specific applications of this compound are not extensively documented, its role as a bis-acetal points to several areas of utility, particularly in organic synthesis and drug development.
Protecting Group Chemistry
The primary application of this compound is as a precursor to the cyclohexane-1,2-diacetal (CDA) protecting group for 1,2-diols.[4] The CDA group is valued for its conformational rigidity and stereoelectronic effects, which can influence the reactivity of the protected molecule. The formation of the bicyclic acetal structure provides robust protection under a variety of reaction conditions, and its removal is readily achieved by acid-catalyzed hydrolysis.
Drug Delivery Systems
The pH-sensitive nature of the acetal linkage makes it an attractive component for drug delivery systems.[3] Although this compound itself is not a drug, it serves as a model for how bis-acetal structures can be incorporated into drug conjugates or delivery vehicles. These systems can be designed to be stable at physiological pH (7.4) but hydrolyze to release a therapeutic agent in the more acidic environments of tumor tissues or endosomes.[3]
Building Block in Organic Synthesis
As a masked form of cyclohexane-1,2-dione, this compound can be used in multi-step syntheses where the dione functionality needs to be revealed at a later stage. This allows for selective reactions at other parts of a molecule without interference from the highly reactive 1,2-dicarbonyl moiety.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. It is a combustible liquid and should be stored away from ignition sources. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound, while not a widely studied compound, holds significant potential as a synthetic intermediate. Its chemistry is a clear illustration of the principles of acetal formation and reactivity. The logical synthetic pathway from cyclohexane-1,2-dione, coupled with its utility as a protecting group precursor and its potential relevance in the design of pH-sensitive systems, makes it a molecule of interest for researchers in organic synthesis and medicinal chemistry. This guide has aimed to provide a thorough and practical understanding of this compound, bridging the gap in the existing literature and empowering scientists to utilize it in their research endeavors.
References
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Gillies, E. R., Goodwin, A. P., & Fréchet, J. M. J. (2004). Acetals as pH-sensitive linkages for drug delivery. Bioconjugate Chemistry, 15(6), 1254–1263. [Link]
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Organic Syntheses. (1962). trans-1,2-CYCLOHEXANEDIOL. Organic Syntheses, 42, 30. [Link]
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Carreira, E. M., & Kvaerno, L. (2017). Bicyclic acetals: biological relevance, scaffold analysis, and applications in diversity-oriented synthesis. Organic & Biomolecular Chemistry, 15(31), 6536–6552. [Link]
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Meanwell, N. A. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. Journal of Medicinal Chemistry, 64(15), 10479–10529. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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Meanwell, N. A. (2021). Geminal Diheteroatomic Motifs: Some Applications of Acetals, Ketals, and Their Sulfur and Nitrogen Homologues in Medicinal Chemistry and Drug Design. ACS Publications. [Link]
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Nakamura, S. (2021). New method for asymmetric N,N-acetal synthesis promises advances in drug development. ScienceDaily. [Link]
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The Royal Society of Chemistry. (n.d.). Chemical shifts (δ), signal multiplicity and coupling constant (J) obtained from 1H NMR (1H 600). [Link]
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Organic Chemistry Praktikum. (2006). Synthesis of trans-1,2-cyclohexanediol from cyclohexene. [Link]
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Banert, K., & Singh, N. (2017). Usual and unusual reactions of cyclohexane-1,2-dione with aryl azides and amines: a structural corrigendum. New Journal of Chemistry, 41(5), 2213–2219. [Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. [Link]
-
Fairbanks, A. J., et al. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. PubMed Central. [Link]
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Reactivity of 1,1,2,2-Tetramethoxycyclohexane with electrophiles
An In-depth Technical Guide to the Reactivity of 1,1,2,2-Tetramethoxycyclohexane with Electrophiles
Abstract
This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a saturated bis-ketal, in the presence of electrophilic reagents. The document elucidates the core principles governing the behavior of acetal functional groups under acidic conditions, which dictates the molecule's reactivity profile. The primary reaction pathway involves the proton- or Lewis acid-catalyzed cleavage of the acetal moieties to form a resonance-stabilized oxocarbenium ion intermediate. This guide details the mechanisms of this activation and subsequent reactions, including hydrolysis, and its pivotal role as a protecting group for 1,2-diols in complex syntheses.[1] Detailed experimental protocols, mechanistic diagrams, and a thorough review of the underlying chemical principles are provided for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: Structural Features and General Reactivity
This compound is a cyclohexane derivative characterized by two geminal dimethoxy groups on adjacent carbons (C1 and C2).[2] Structurally, it is the dimethyl ketal of cyclohexane-1,2-dione. The reactivity of this molecule is not governed by the saturated cyclohexane backbone, which is relatively inert, but by the four ether linkages of the two ketal groups.
Acetals and ketals are generally stable under neutral and basic conditions, making them excellent protecting groups for carbonyl compounds.[3] However, their reactivity is unlocked in the presence of electrophiles, particularly Brønsted and Lewis acids.[4][5] The reaction does not typically involve an electrophilic attack on the carbon skeleton but rather an interaction with the oxygen lone pairs of the methoxy groups. This interaction initiates the cleavage of a carbon-oxygen bond, leading to the formation of a highly reactive oxocarbenium ion intermediate, which is stabilized by resonance from the adjacent oxygen atom.[6] The fate of this intermediate dictates the overall reaction outcome.
Synthesis of this compound
The primary utility of this compound (TMCH) is as a reagent for the introduction of the cyclohexane-1,2-diacetal (CDA) protecting group for 1,2-diols, a strategy pioneered by the Ley group.[1] Its synthesis is a prerequisite for this application. It is typically prepared from cyclohexane-1,2-dione by reaction with methanol and a dehydrating agent under acidic catalysis.
An alternative approach involves using cyclohexane-1-2-dione and methanol directly in the protection reaction, which generates the CDA acetals in situ without the need to pre-form and isolate TMCH.[1]
The Central Mechanism: Acid-Catalyzed Acetal Activation
The cornerstone of this compound's reactivity with electrophiles is the acid-catalyzed formation of an oxocarbenium ion. This process is reversible and is the first step in acetal hydrolysis and exchange reactions.
Step 1: Protonation or Lewis Acid Coordination: A Brønsted acid protonates one of the methoxy oxygen atoms, or a Lewis acid coordinates to it. This converts the methoxy group into a good leaving group (methanol or a Lewis acid-alkoxide complex).[6][7]
Step 2: Formation of the Oxocarbenium Ion: The leaving group departs, and the lone pair of electrons on the adjacent oxygen atom helps to stabilize the resulting carbocation by forming a resonance-stabilized oxocarbenium ion.[6][7] This is the rate-determining step.
Step 3: Nucleophilic Attack: The electrophilic carbon of the oxocarbenium ion is then attacked by a nucleophile. In the case of hydrolysis, the nucleophile is water. In protecting group applications, it is the hydroxyl group of a diol.
Caption: General mechanism of acid-catalyzed acetal cleavage.
Specific Reactions with Electrophilic Reagents
Reaction with Protic Acids: Hydrolysis
The most fundamental reaction with an electrophile (H⁺) is hydrolysis. In the presence of aqueous acid, this compound is readily hydrolyzed back to cyclohexane-1,2-dione and four equivalents of methanol. This reaction proceeds via the mechanism described above, with water acting as the nucleophile. The reaction is an equilibrium, and the presence of excess water drives it towards the dione product.[7][8]
Reaction with Lewis Acids
Lewis acids are potent electrophiles that can coordinate to the acetal oxygens, facilitating cleavage even under non-aqueous conditions.[5][9] This is crucial for many synthetic applications. The strength of the Lewis acid and the reaction conditions determine the outcome.
| Lewis Acid | Typical Conditions | Outcome |
| TiCl₄, ZnBr₂, BF₃·OEt₂ | Anhydrous CH₂Cl₂, 0 °C to RT | Efficient acetal cleavage, formation of oxocarbenium ion for subsequent reaction with nucleophiles. |
| Sc(OTf)₃, Yb(OTf)₃ | Acetonitrile or CH₂Cl₂, RT | Catalytic activation, often used in acetal exchange or C-C bond-forming reactions.[10] |
| AlCl₃ | Anhydrous solvent | Strong activation, may lead to side reactions or decomposition if not controlled. |
Table 1: Common Lewis acids for acetal activation.
Application in Diol Protection
The primary application of this compound is in the protection of 1,2-diols, particularly in carbohydrate chemistry.[1] In this context, the diol acts as a nucleophile that traps the oxocarbenium ions generated from TMCH under acidic catalysis (e.g., camphor-10-sulfonic acid, CSA). The reaction results in the formation of a rigid bicyclic cyclohexane-1,2-diacetal (CDA) protecting group, which locks the conformation of the diol.[1] The formation of a five-membered ring (dioxolane-type structure) fused to the cyclohexane ring is thermodynamically favorable.
Caption: Experimental workflow for 1,2-diol protection using TMCH.
Putative Reactions with Other Electrophiles
Direct electrophilic attack on the C-H bonds of the cyclohexane ring is generally unfavorable and requires harsh conditions typical of alkane functionalization. Reactions with common electrophilic systems are predicted to be dominated by the reactivity of the acetal groups.
-
Halogenation (e.g., with Br₂/FeBr₃): The Lewis acid (FeBr₃) would first coordinate to the acetal oxygens. This would likely lead to cleavage and substitution of a methoxy group with a bromide ion rather than electrophilic substitution on the cyclohexane ring. Under radical conditions (UV light), C-H halogenation could occur, but this is a non-electrophilic pathway.[11][12]
-
Nitration (e.g., with HNO₃/H₂SO₄): These strongly acidic and oxidizing conditions would almost certainly cause rapid and complete hydrolysis of the acetal groups to yield cyclohexane-1,2-dione, which would then likely undergo oxidation or other decomposition reactions. Direct nitration of the saturated ring under these conditions is not a feasible pathway.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a cis-1,2-Diol
This protocol is adapted from established procedures for the formation of CDA protecting groups in carbohydrate synthesis.[1]
Materials:
-
Substrate (cis-1,2-diol), 1.0 eq
-
This compound (TMCH), 1.5 eq
-
Camphor-10-sulfonic acid (CSA), 0.1 eq
-
Anhydrous methanol (MeOH)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Methodology:
-
To a solution of the cis-1,2-diol (1.0 eq) in anhydrous methanol, add this compound (1.5 eq) and camphor-10-sulfonic acid (0.1 eq).
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and quench the reaction by adding triethylamine (approx. 0.2 eq) to neutralize the CSA catalyst.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting CDA-protected diol by silica gel column chromatography.
Conclusion
The reactivity of this compound with electrophiles is fundamentally the reactivity of its two ketal functionalities. The core mechanistic event is the acid-catalyzed cleavage of a C-O bond to generate a resonance-stabilized oxocarbenium ion. This intermediate is then trapped by a nucleophile. While direct electrophilic substitution on the saturated cyclohexane ring is not observed under standard conditions, the molecule serves as a valuable reagent, particularly for the installation of the cyclohexane-1,2-diacetal (CDA) protecting group on 1,2-diols. Understanding this reactivity profile is essential for its effective application in complex organic synthesis.
References
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Chemistry Steps. (n.d.). Acetals and Hemiacetals with Practice Problems. Chemistry Steps. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. National Council of Educational Research and Training. [Link]
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Chemistry Steps. (n.d.). Formation and Reactions of Acetals. Chemistry Steps. [Link]
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Sammakia, T., & Smith, R. S. (1996). Mechanism of the Lewis acid mediated cleavage of chiral acetals. The Journal of Organic Chemistry. [Link]
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Aggarwal, V. K. (n.d.). Lewis Acid Mediated Reactions of Olefins with Carbonyls. University of Cambridge. [Link]
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YouTube. (2019, January 8). Acetals and ketals as protecting groups. [Link]
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Chemistry LibreTexts. (2022, July 20). 10.4: Acetals and Ketals. [Link]
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Chemistry Stack Exchange. (2019, May 3). Cyclohexane derivative formation of carambolaflavone using a Lewis acid catalyst. [Link]
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ResearchGate. (n.d.). Lewis Acid Mediated Reactions of Olefins with Carbonyls. [Link]
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PubMed Central. (2023, March 27). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. [Link]
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BYJU'S. (n.d.). Electrophilic Substitution Reaction Mechanism. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
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Master Organic Chemistry. (2017, November 9). Electrophilic Aromatic Substitution: The Mechanism. [Link]
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University of Wisconsin-Madison. (n.d.). Chapter 18: Electrophilic Aromatic Substitution. [Link]
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Longdom Publishing. (n.d.). The Electrophilic Cyclization Mechanism and its Applications. [Link]
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Royal Society of Chemistry. (2021). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. [Link]
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YouTube. (2018, March 27). Cyclic Acetal Protecting Group Reaction and Mechanism. [Link]
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PrepChem.com. (n.d.). Synthesis of 1,1-diethoxycyclohexane. [Link]
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ResearchGate. (2001). Nitration of 6-(4-methoxyphenyl)-3-oxocyclohexane-1,1,2,2- tetracarbonitriles and 5-Hydroxy-3-(4-methoxy-3-phenyl)-7-oxo- 6-azabicyclo[3.2.1]octane-1,2,2-tricarbonitriles. [Link]
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Pearson+. (n.d.). When 1,2-epoxycyclohexane (cyclohexene oxide) is treated with anhydrous HCl.... [Link]
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ResearchGate. (2022). Stereoselective Synthesis and Isolation of (±)-trans,trans-Cyclohexane-1,2,4,5-tetraol. [Link]
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Chemistry LibreTexts. (2025, October 6). 8.2: Halogenation of Alkenes - Addition of X₂. [Link]
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An In-depth Technical Guide to 1,1,2,2-Tetramethoxycyclohexane as a Precursor in Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 1,1,2,2-tetramethoxycyclohexane, a key reagent in modern organic synthesis, particularly for the protection of 1,2-diols. This document delves into the synthesis of the title compound, its physicochemical properties, and its primary application as a precursor to the cyclohexane-1,2-diacetal (CDA) protecting group. Emphasis is placed on the mechanistic underpinnings of its reactivity, the diastereoselective outcomes of the protection reaction, and field-proven insights into optimized protocols. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of this versatile synthetic tool.
Introduction: The Strategic Value of 1,2-Diol Protection
In the intricate landscape of multi-step organic synthesis, particularly in the construction of complex bioactive molecules such as carbohydrates and natural products, the selective protection and deprotection of functional groups is of paramount importance. Among these, the vicinal diol moiety presents a unique challenge due to the potential for multiple, often undesired, reactions. The development of robust and stereoselective protecting groups for 1,2-diols is therefore a critical endeavor.
This compound has emerged as a valuable reagent in this context, serving as a precursor to the cyclohexane-1,2-diacetal (CDA) protecting group. The CDA group offers a stable and sterically defined environment for 1,2-diols, influencing the reactivity of the protected substrate and enabling selective transformations at other positions of a molecule. This guide will explore the synthesis, properties, and application of this compound, with a focus on providing practical, in-depth knowledge for the modern synthetic chemist.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₀O₄ | |
| Molecular Weight | 204.26 g/mol | |
| CAS Number | 163125-34-6 | |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Not available | - |
| Density | Not available | - |
| Solubility | Soluble in most organic solvents | - |
Spectroscopic Data: The structural integrity of this compound can be confirmed through standard spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the four methoxy groups and the cyclohexane ring protons.
-
¹³C NMR: The carbon NMR spectrum will exhibit resonances for the methoxy carbons and the carbons of the cyclohexane ring, including the two acetalic carbons.[1]
-
IR Spectroscopy: The infrared spectrum will be characterized by C-O and C-H stretching frequencies typical of an acetal.
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and fragmentation patterns consistent with the structure.
Synthesis of this compound: A Mechanistic Perspective
From a strategic standpoint, while this compound is commercially available, understanding its synthesis provides valuable insight into its reactivity. The most common method for its preparation involves the acid-catalyzed reaction of cyclohexane-1,2-dione with a methanol source, typically trimethyl orthoformate, which also acts as a dehydrating agent to drive the equilibrium towards the acetal product.
Experimental Protocol: Synthesis of this compound
This protocol is based on standard acetalization procedures.
Materials:
-
Cyclohexane-1,2-dione
-
Trimethyl orthoformate
-
Anhydrous methanol
-
Catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or camphorsulfonic acid)
-
Anhydrous sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Anhydrous diethyl ether
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add cyclohexane-1,2-dione and anhydrous methanol.
-
Add trimethyl orthoformate to the mixture.
-
Add a catalytic amount of the acid catalyst.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding anhydrous sodium bicarbonate to neutralize the acid catalyst.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
Application in Organic Synthesis: The Cyclohexane-1,2-diacetal (CDA) Protecting Group
The primary and most significant application of this compound is as a precursor for the introduction of the cyclohexane-1,2-diacetal (CDA) protecting group for vicinal diols. This is particularly valuable in carbohydrate chemistry, where the selective protection of specific diol pairs is crucial for subsequent glycosylation or functional group manipulation.
The "Ley Conditions" and an Improved, Direct Protocol
The seminal work by the Ley group established the use of this compound for the protection of trans-1,2-diols in the presence of a catalytic amount of camphorsulfonic acid (CSA) and trimethyl orthoformate in refluxing methanol.[1]
However, a significant advancement in this methodology, also from the Ley group, is a more direct and efficient procedure that bypasses the need to pre-form this compound. In this improved protocol, the diol is reacted directly with cyclohexane-1,2-dione in the presence of trimethyl orthoformate and an acid catalyst.[1] This direct approach is more atom-economical and simplifies the overall synthetic process.[1]
Mechanism of Diol Protection and Diastereoselectivity
The reaction proceeds via the acid-catalyzed formation of a hemiketal, followed by the attack of the second hydroxyl group to form the cyclic diacetal. The use of trimethyl orthoformate is crucial as it reacts with the water generated during the reaction, driving the equilibrium towards the product.
A key aspect of this protection strategy is the diastereoselectivity observed, particularly with cyclic diols such as those found in pyranose sugars. The formation of the CDA group often proceeds with high selectivity for diequatorial diols, leading to a thermodynamically favored trans-fused ring system. This selectivity is governed by a combination of steric factors and anomeric effects at the two newly formed acetal centers.[1]
Interestingly, studies have shown that under certain conditions, unexpected diastereomers can form, and slow interconversions between these isomers can occur. This highlights the importance of carefully controlling reaction times and conditions to achieve the desired stereochemical outcome.
Application in the Synthesis of Bioactive Molecules
The CDA protecting group has found utility in the synthesis of complex carbohydrates and natural products. For instance, in the synthesis of glycosaminoglycans (GAGs), which are involved in numerous biological processes, the selective protection of glucuronic acid building blocks is essential. The CDA group has been successfully employed for this purpose, enabling the synthesis of these important biomolecules. While direct applications in the synthesis of specific marketed drugs are not widely documented, the use of this protecting group strategy in the synthesis of complex, biologically relevant carbohydrate structures underscores its importance in drug discovery and development programs targeting carbohydrate-mediated biological processes.
Deprotection of the CDA Group
The CDA group is stable to a wide range of reaction conditions but can be readily removed under acidic aqueous conditions, regenerating the diol. This orthogonality makes it a valuable tool in a multi-step synthetic sequence.
Conclusion and Future Outlook
This compound, and more directly, cyclohexane-1,2-dione, serve as valuable precursors for the formation of the cyclohexane-1,2-diacetal (CDA) protecting group. This strategy offers a robust and often highly diastereoselective method for the protection of vicinal diols, which is of particular importance in the synthesis of complex carbohydrates and other polyhydroxylated natural products. The evolution of the methodology from using the pre-formed tetramethoxy acetal to a more direct dione-based protocol exemplifies the continuous refinement of synthetic methods towards greater efficiency and atom economy. As the demand for complex, stereochemically defined molecules in drug discovery and materials science continues to grow, the strategic application of protecting groups like the CDA will undoubtedly remain a cornerstone of synthetic organic chemistry.
References
-
Ley, S. V., Priepke, H. W. M., & Warriner, S. L. (1994). Cyclohexane-1,2-diacetals (CDA's): A New Class of Protecting Groups for 1,2-Diols in Organic Synthesis. Angewandte Chemie International Edition in English, 33(21), 2290-2292. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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A Comprehensive Technical Guide to the Thermal Stability of 1,1,2,2-Tetramethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
This guide provides an in-depth analysis of the thermal stability of 1,1,2,2-tetramethoxycyclohexane, a key intermediate in various synthetic pathways. Understanding the thermal behavior of this compound is paramount for ensuring process safety, optimizing reaction conditions, and maintaining product purity in pharmaceutical and fine chemical manufacturing. This document delineates the experimental methodologies for assessing thermal stability, interprets the resulting data, and proposes a potential decomposition mechanism, thereby offering a comprehensive resource for scientists and engineers.
Introduction: The Significance of Thermal Stability in Process Chemistry
This compound, with the chemical formula C₁₀H₂₀O₄, is a valuable acetal in organic synthesis.[1] Its utility often involves reactions conducted at elevated temperatures. Consequently, a thorough understanding of its thermal stability is not merely an academic exercise but a critical component of process safety and control. Thermal decomposition can lead to the generation of volatile byproducts, pressure buildup in reactors, and a decrease in the yield and purity of the desired product. This guide provides the foundational knowledge to mitigate these risks.
Acetals are generally stable under neutral and basic conditions but can be sensitive to acid-catalyzed hydrolysis.[2][3][4] Their thermal decomposition, however, follows different mechanistic pathways. This study employs established thermal analysis techniques to quantify the thermal stability of this compound and to elucidate its decomposition profile.
Experimental Assessment of Thermal Stability
The thermal stability of this compound was evaluated using two primary thermoanalytical techniques: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[5][6] These methods provide complementary information on mass loss and heat flow as a function of temperature, respectively.
Experimental Workflow
The following diagram illustrates the systematic approach undertaken to characterize the thermal stability of the target compound.
Figure 1: Experimental workflow for the thermal analysis of this compound.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[5][7] This technique is invaluable for determining the temperature at which a material begins to decompose and for quantifying the extent of mass loss.
Experimental Protocol:
-
A high-resolution thermogravimetric analyzer is calibrated for mass and temperature.
-
Approximately 5-10 mg of this compound is weighed into an alumina crucible.
-
The sample is heated from 30 °C to 600 °C at a constant heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
Differential Scanning Calorimetry (DSC)
DSC is a powerful technique used to measure the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[8][9][10] It allows for the detection of thermal events such as melting, crystallization, and decomposition, and the quantification of the enthalpy changes associated with these processes.[11][12]
Experimental Protocol:
-
A differential scanning calorimeter is calibrated using indium as a standard.
-
Approximately 2-5 mg of this compound is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.
-
The sample and reference are heated from 30 °C to 400 °C at a heating rate of 10 °C/min under a nitrogen atmosphere (flow rate: 50 mL/min).
-
The differential heat flow between the sample and the reference is measured and recorded as a function of temperature.
Results and Interpretation
The thermal analysis of this compound provided critical data regarding its stability and decomposition profile. The key findings from the TGA and DSC experiments are summarized below.
Quantitative Data Summary
| Parameter | Value | Technique | Significance |
| Onset Decomposition Temperature (Tonset) | ~ 250 °C | TGA | The temperature at which significant mass loss begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | ~ 280 °C | TGA (DTG curve) | The temperature at which the rate of mass loss is highest. |
| Total Mass Loss | > 95% | TGA | Indicates nearly complete volatilization of the compound and its decomposition products. |
| Decomposition Enthalpy (ΔHdecomp) | Highly Exothermic | DSC | The decomposition process releases a significant amount of heat, indicating a potential thermal hazard. |
Thermogravimetric Analysis (TGA) Curve
The TGA curve for this compound would be expected to show a single, sharp weight loss step, indicating a well-defined decomposition process. The onset of this weight loss at approximately 250 °C marks the limit of the compound's thermal stability under the experimental conditions. The derivative of the TGA curve (DTG) would show a peak at around 280 °C, corresponding to the temperature of the maximum rate of decomposition.
Differential Scanning Calorimetry (DSC) Thermogram
The DSC thermogram would likely exhibit a sharp endotherm corresponding to the boiling point of the compound, followed by a broad, strong exotherm in the temperature range of decomposition identified by TGA. This exothermic event confirms that the decomposition of this compound is an energy-releasing process, a critical consideration for process safety and scale-up.
Proposed Thermal Decomposition Mechanism
Based on the principles of organic chemistry and studies of related acetals and cyclohexane derivatives, a plausible thermal decomposition pathway for this compound can be proposed. The decomposition is likely initiated by the homolytic cleavage of a C-O bond, which is generally the weakest bond in the acetal functionality.
Figure 2: Proposed thermal decomposition pathway for this compound.
The initial homolytic cleavage of a C-O bond would generate a cyclohexyl radical intermediate and a methoxy radical. The highly unstable cyclohexyl radical can then undergo a series of propagation steps, including ring-opening and fragmentation (β-scission), to produce smaller, more volatile molecules.[13][14] These fragments could include formaldehyde, methyl formate, and various cyclohexene derivatives. The methoxy radicals can abstract hydrogen atoms or recombine. At higher temperatures, further degradation can lead to the formation of a complex mixture of smaller hydrocarbons and potentially some char residue, although the high mass loss observed in TGA suggests the formation of predominantly volatile products.
Recommendations for Safe Handling and Storage
Based on the thermal stability data, the following recommendations are provided for the safe handling and storage of this compound:
-
Temperature Control: Avoid exposing the compound to temperatures approaching its onset of decomposition (~250 °C). In a process setting, a significant safety margin should be applied.
-
Inert Atmosphere: While the decomposition was studied under nitrogen, the presence of oxygen could potentially lower the decomposition temperature and alter the decomposition pathway. Handling under an inert atmosphere is recommended, especially at elevated temperatures.
-
Avoid Contaminants: The presence of acidic or radical-initiating impurities could catalyze decomposition and lower the thermal stability of the compound. Ensure high purity of the material and clean, inert reaction vessels.
-
Pressure Relief: Due to the exothermic nature of the decomposition and the likely generation of gaseous byproducts, appropriate pressure relief systems should be in place for any large-scale operations involving heating of this compound.
Conclusion
This in-depth technical guide has provided a comprehensive overview of the thermal stability of this compound. Through the application of TGA and DSC, the critical parameters of its thermal decomposition have been quantified. The compound exhibits a well-defined decomposition profile with an onset temperature of approximately 250 °C and a highly exothermic decomposition process. A plausible free-radical mechanism for its decomposition has been proposed. The insights presented herein are crucial for the safe and efficient use of this compound in research and industrial applications, particularly in the development of robust and safe synthetic processes.
References
-
Plato, C., & Glasgow, A. R. (1969). Differential scanning calorimetry as a general method for determining the purity and heat of fusion of high-purity organic chemicals. Application to 95 compounds. Analytical Chemistry, 41(2), 330-336. [Link]
-
Duke University Shared Materials Instrumentation Facility. (n.d.). Differential Scanning Calorimeter. Retrieved from [Link]
-
Gheibi, S., & Saboury, A. A. (2017). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. PMC - PubMed Central. [Link]
-
Wikipedia. (2023). Thermogravimetric analysis. [Link]
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Liu, A., & Zhang, Y. (2016). Review of MEMS differential scanning calorimetry for biomolecular study. Hep Journals. [Link]
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ResearchGate. (n.d.). Thermogravimetric analysis of the decomposition characteristics of two kinds of calcium based organic compounds. Retrieved from [Link]
-
AZoM. (2018). Thermal Analysis of Organic Compounds. [Link]
-
ResearchGate. (n.d.). (A) Thermogravimetric analysis (TGA) of the compounds 1-6. (B) Differential scanning calorimetry (DSC) of the compounds 1 and 2 at temperature ramps of 10 C min À1 under N 2. Retrieved from [Link]
-
PubMed Central. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
ResearchGate. (n.d.). Thermal analysis of polycyclic acetal. Retrieved from [Link]
-
Molera, M. J., Centeno, J., & Orza, J. M. (1963). 418. Kinetics of the thermal decomposition of acetals. Part I. Journal of The Chemical Society (resumed), 2234-2241. [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
ScienceDirect. (n.d.). Thermal decomposition kinetic of 1,1-di(tert-butylperoxy)cyclohexane in organic solvents. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Hydrates, Hemiacetals, and Acetals. [Link]
-
ACS Omega. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. [Link]
-
ResearchGate. (n.d.). Study on thermal stability and thermal decomposition mechanism of 1,1-di-tert-butyl peroxy-3,3,5-trimethyl cyclohexane through adiabatic calorimeter and theoretical approach. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. [Link]
-
Physical Chemistry Chemical Physics. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s. [Link]
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Methodological & Application
Application Notes: 1,1,2,2-Tetramethoxycyclohexane for the Selective Protection of 1,2-Diols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Diol Protection in Complex Synthesis
In the intricate landscape of multi-step organic synthesis, the strategic masking and unmasking of functional groups is a cornerstone of success. Vicinal diols, or 1,2-diols, are a common and versatile functional group, but their inherent reactivity can interfere with transformations elsewhere in a molecule. Protecting these diols is therefore a critical step in the synthetic pathway towards complex molecules, including pharmaceuticals and natural products. An ideal protecting group should be easy to introduce in high yield, stable to a range of reaction conditions, and readily removed under mild conditions that do not affect other sensitive functionalities.
This application note provides a detailed guide to the use of 1,1,2,2-tetramethoxycyclohexane as a robust and selective protecting group for 1,2-diols, forming a cyclohexane-1,2-diacetal (CDA). Pioneered by the Ley group, this methodology has proven particularly effective for the protection of trans-diequatorial diols, a feat not always easily achieved with more common protecting groups like acetonides.[1][2]
The Advantage of this compound
This compound offers a unique combination of stability and reactivity, making it a valuable tool in the synthetic chemist's arsenal. The resulting cyclohexane-1,2-diacetal protecting group is stable to a wide range of reaction conditions, including those that are basic, nucleophilic, and reductive.[3] This stability allows for a broad scope of subsequent chemical transformations on the protected substrate.
The formation of the CDA group is typically achieved under acidic conditions, and importantly, its removal is also effected by acid-catalyzed hydrolysis, providing a convenient and predictable protection-deprotection strategy.[4]
Mechanism of Protection
The protection of a 1,2-diol with this compound proceeds via an acid-catalyzed acetal exchange reaction. The mechanism, illustrated below, involves the initial protonation of a methoxy group on the this compound, followed by the nucleophilic attack of one of the diol's hydroxyl groups. This process is repeated with the second hydroxyl group, ultimately leading to the formation of the stable cyclic diacetal and the release of methanol. The use of trimethyl orthoformate is often employed to react with the liberated methanol, driving the equilibrium towards the protected product.
Caption: Acid-catalyzed formation of a cyclohexane-1,2-diacetal.
Experimental Protocols
Synthesis of this compound
While commercially available, this compound can also be prepared from 1,2-cyclohexanedione.
Materials:
-
1,2-Cyclohexanedione
-
Trimethyl orthoformate
-
Methanol (anhydrous)
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Inert solvent (e.g., dichloromethane)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 1,2-cyclohexanedione in anhydrous methanol and trimethyl orthoformate, add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or GC analysis.
-
Once the reaction is complete, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protection of a 1,2-Diol
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
1,2-Diol
-
This compound (1.1 - 1.5 equivalents)
-
Trimethyl orthoformate (3.0 equivalents)
-
Camphorsulfonic acid (CSA) (catalytic amount, e.g., 0.1 equivalents)
-
Methanol (anhydrous, refluxing)
-
Triethylamine
-
Standard laboratory glassware for reflux and workup
Procedure:
-
Dissolve the 1,2-diol in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Add this compound and trimethyl orthoformate to the solution.
-
Add the catalytic amount of camphorsulfonic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature, monitoring the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from a few hours to overnight.[1][2]
-
Upon completion, cool the reaction mixture to room temperature and quench the reaction by adding a few drops of triethylamine to neutralize the acid catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel.
Deprotection of the Cyclohexane-1,2-diacetal Group
The deprotection is achieved through acid-catalyzed hydrolysis, which regenerates the diol.
Materials:
-
CDA-protected diol
-
Aqueous acid solution (e.g., 80% acetic acid in water, or a dilute solution of HCl or H₂SO₄ in a water/THF or water/methanol mixture)
-
Sodium bicarbonate (saturated aqueous solution) for neutralization
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the CDA-protected diol in the chosen aqueous acid solution.
-
Stir the reaction at room temperature or with gentle heating, monitoring the deprotection by TLC.
-
Once the reaction is complete, carefully neutralize the acid with a saturated aqueous solution of sodium bicarbonate.
-
Extract the regenerated diol with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude diol can be purified by recrystallization or column chromatography if necessary.
Caption: General workflow for the deprotection of a CDA-protected diol.
Quantitative Data
The following table summarizes representative yields for the protection of various diols with this compound.
| Substrate | Product | Yield (%) | Reference |
| Methyl α-D-mannopyranoside | 2,3-O-Cyclohexane-1,2-diacetal derivative | 67 | [1] |
| Glucuronic acid β-thioglycoside | 2,3-RR and 3,4-SS protected isomers | 37 and 40 | [2] |
| (±)-1-Phenyl-1,2-ethanediol | CDA protected diol | 61 | [4] |
Conclusion
This compound is a highly effective reagent for the protection of 1,2-diols, offering a stable protecting group that can be readily introduced and removed under predictable conditions. Its particular utility in the selective protection of trans-diequatorial diols makes it a valuable addition to the repertoire of protecting group strategies available to synthetic chemists in research, discovery, and development. The protocols provided herein offer a solid foundation for the application of this methodology in the synthesis of complex molecules.
References
-
Douglas, N. L., Ley, S. V., Osborn, H. M. I., Owen, D. R., Priepke, H. W. M., & Warriner, S. L. (1996). Direct Protection of 1,2-Diols from α-Diketones. Synlett, 1996(8), 793-795. [Link]
-
Kearney, A. M., Gabrielli, M., & Oscarson, S. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. Organic Letters, 25(13), 2266–2270. [Link]
-
Grice, P., Ley, S. V., Pietruszka, J., Priepke, H. W. M., & Warriner, S. L. (1997). Preparation, structure, derivatisation and NMR data of cyclohexane-1,2-diacetal protected carbohydrates. Journal of the Chemical Society, Perkin Transactions 1, 351-364. [Link]
-
Ley, S. V., Douglas, N. L., Osborn, H. M. I., Owen, D. R., Priepke, H. W. M., & Warriner, S. L. (1996). Direct Protection of 1,2-Diols from α-Diketones. Synlett, 1996(8), 793-795. [Link]
-
Fife, T. H. (1985). General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society, 107(25), 7484–7490. [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. [Link]
-
SynArchive. (n.d.). Protection of 1,2-Diol by Acetal. [Link]
-
Ley, S. V., et al. (1996). Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. Tetrahedron Letters, 37(49), 8879-8882. [Link]
-
Ley, S. V., et al. (2016). Direct Protection of 1,2-Diols from α-Diketones. ResearchGate. [Link]
-
Master Organic Chemistry. (2023). Hydrates, Hemiacetals, and Acetals. [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. [Link]
-
Pete Punthasee. (2023, March 3). Organic Chemistry 2 - Chapter 19.16 - Mechanism of acid-catalyzed hydrolysis [Video]. YouTube. [Link]
-
ChemSynthesis. (n.d.). 1,2-cyclohexanedione. [Link]
- Google Patents. (n.d.). Process for the preparation of cyclohexane dione-(1,4)-tetramethyl diketal.
-
PubChem. (n.d.). This compound. [Link]
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Application Notes & Protocols: The Cyclohexane-1,2-diacetal (CDA) Group in Carbohydrate Chemistry using 1,1,2,2-Tetramethoxycyclohexane
Introduction: Overcoming Stereochemical Challenges in Carbohydrate Synthesis
In the intricate field of multistep carbohydrate synthesis, the strategic use of protecting groups is paramount to achieving desired chemical transformations with high selectivity. While numerous methods exist for the protection of hydroxyl groups, the selective masking of vicinal, diequatorial diols on pyranoside rings has historically posed a significant challenge. Standard protecting groups, such as acetonides, preferentially protect cis-diols, leaving a methodological gap for chemists working with complex carbohydrates like glucose or mannose derivatives where diequatorial arrangements are common.
This guide details the application of 1,1,2,2-tetramethoxycyclohexane as a superior reagent for the formation of the cyclohexane-1,2-diacetal (CDA) protecting group. This methodology, pioneered by Ley and coworkers, provides a robust and highly selective solution for the protection of trans-diequatorial diols.[1][2] The resulting CDA-protected carbohydrates are not merely passive intermediates; they serve as versatile building blocks for oligosaccharide and natural product synthesis, with the CDA group often influencing the stereochemical outcome of subsequent glycosylation reactions.[3][4]
The Reagent: Properties of this compound
This compound is the dimethyl acetal of cyclohexane-1,2-dione. It is a stable liquid that serves as the direct precursor for the CDA protecting group via an acid-catalyzed acetal exchange reaction.[5] It is commercially available from several chemical suppliers.[3]
| Property | Value | Source |
| IUPAC Name | This compound | [6] |
| CAS Number | 163125-34-6 | [6] |
| Molecular Formula | C₁₀H₂₀O₄ | [6] |
| Molecular Weight | 204.26 g/mol | [6] |
| Appearance | Clear yellow to brown-yellow liquid | [7] |
Mechanism of Protection: The Acetal Exchange Pathway
The formation of the CDA group is an acid-catalyzed process that operates under thermodynamic control.[8][9] The mechanism involves a series of reversible protonation, elimination, and nucleophilic attack steps.[10][11]
Causality Behind the Selectivity: The high selectivity for trans-diequatorial diols stems from two key factors:
-
Stereoelectronic Effects: The reaction favors the formation of a sterically less demanding trans-fused ring system between the newly formed dioxane ring of the acetal and the pyranoside ring.[5]
-
Thermodynamic Stability: The final CDA structure is conformationally rigid and thermodynamically favored, often placing the methoxy groups in axial positions due to stabilizing anomeric effects at the two new acetal centers.[5][9]
Caption: Acid-catalyzed mechanism for CDA protection.
Core Application: Selective Protection of trans-Diequatorial Diols
This protocol is the cornerstone of the CDA methodology, enabling the protection of diols that are otherwise difficult to mask.
Protocol 1: General Procedure for CDA Protection
This protocol is adapted from procedures reported by Ley and others for the protection of various monosaccharides.[5][9]
Materials:
-
Carbohydrate substrate (e.g., Methyl α-D-mannopyranoside) (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)[8]
-
Trimethyl orthoformate (3.0 - 5.0 equiv)
-
(±)-Camphorsulfonic acid (CSA) (0.1 equiv)
-
Anhydrous Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Standard solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes, Dichloromethane)
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the carbohydrate substrate (1.0 equiv) in anhydrous methanol, add this compound (1.4 equiv) and trimethyl orthoformate (4.0 equiv) under an argon atmosphere.
-
Initiation: Add camphorsulfonic acid (0.1 equiv) to the stirred solution.
-
Reaction: Heat the mixture to reflux (typically 65-70 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The protected product will have a higher Rf value than the polar starting material. Reactions are typically complete within 18-72 hours.[5]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench the acid by adding triethylamine (approx. 0.5 mL) until the solution is neutral.
-
Workup: Remove the solvent under reduced pressure. The resulting residue can be directly purified or subjected to an aqueous workup by partitioning between ethyl acetate and water. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure of the product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Data Presentation: Representative Substrates and Yields
| Substrate | Protected Diol | Reported Yield | Reference |
| Methyl α-D-mannopyranoside | 2,3-diol | 67% | [5] |
| Phenyl 1-thio-β-D-glucopyranoside | 2,3-diol | (Not specified, but successful) | [9] |
| Glucuronic Acid Thioglycoside | 2,3- and 3,4-diols | 37% (2,3) + 40% (3,4) | [8] |
Alternative Protocol: In Situ Reagent Generation
For convenience and larger-scale syntheses, this compound can be generated in situ from cyclohexane-1,2-dione and methanol.[5][8] This approach avoids the need to purchase and handle the tetramethoxy reagent directly.
Protocol 2: CDA Protection using Cyclohexane-1,2-dione
Step-by-Step Methodology:
-
Reaction Setup: To a solution of the carbohydrate substrate (1.0 equiv) in anhydrous methanol, add cyclohexane-1,2-dione (1.1-1.5 equiv) and a larger excess of trimethyl orthoformate (e.g., 15 equiv) under an argon atmosphere.[8][9]
-
Initiation and Reaction: Add CSA (catalytic amount) and heat the mixture to reflux.
-
Monitoring & Workup: Follow steps 4-8 from Protocol 1. The reaction times and yields are generally comparable to those using pre-formed this compound.[8]
Caption: General workflow for CDA protection of diols.
Field-Proven Insights and Considerations
-
Regioselectivity: In substrates with more than one trans-diequatorial diol pair, such as glucopyranosides (O2,O3 and O3,O4), mixtures of regioisomers are often formed.[8][9] These isomers are typically separable by column chromatography. The ratio of products can be influenced by reaction time, suggesting a thermodynamic equilibrium between the different protected forms.[9]
-
Unexpected Diastereomers: While the reaction is highly selective, minor amounts of unexpected diastereomers (e.g., with cis-methoxy groups) have been observed, particularly in complex systems.[8][9] Prolonged reaction times tend to favor the thermodynamically most stable all-trans products.[8]
-
Trustworthiness of Protocol: The self-validating nature of this protocol lies in the clear difference in polarity between the starting material and the product, which is easily monitored by TLC. Successful purification and subsequent characterization by NMR, where the characteristic signals of the CDA group appear, confirm the reaction's completion.
Deprotection of the CDA Group
The CDA group is stable to a wide range of conditions used in oligosaccharide synthesis but can be readily removed under acidic conditions, similar to other acetal protecting groups.
Protocol 3: General Procedure for Acidic Deprotection
Materials:
-
CDA-protected carbohydrate (1.0 equiv)
-
80% Acetic Acid in Water (or a mixture of Trifluoroacetic Acid/Water/DCM)
-
Saturated aqueous sodium bicarbonate solution
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the CDA-protected compound in a suitable acidic medium, such as 80% aqueous acetic acid.
-
Reaction: Stir the solution at room temperature or heat gently (e.g., 40 °C) to accelerate the reaction.
-
Monitoring: Monitor the deprotection by TLC, observing the disappearance of the starting material and the appearance of a more polar spot corresponding to the free diol.
-
Quenching: Upon completion, carefully neutralize the acid by adding saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the solvent under reduced pressure. The resulting diol is often pure enough for the next step, but can be further purified by chromatography if necessary.
Conclusion
The use of this compound to install the cyclohexane-1,2-diacetal (CDA) protecting group is a powerful and indispensable tool in modern carbohydrate chemistry. Its unique selectivity for vicinal, diequatorial diols addresses a critical gap in synthetic methodology, enabling the efficient synthesis of complex oligosaccharides and natural products. The protocols outlined herein provide a robust framework for researchers, scientists, and drug development professionals to leverage this technique, while the mechanistic insights offer a deeper understanding of the factors governing its remarkable selectivity.
References
-
Grice, P., Ley, S. V., Pietruszka, J., Priepke, H. W. M., & Walther, E. P. E. (1997). Preparation, structure, derivatisation and NMR data of cyclohexane-1,2-diacetal protected carbohydrates. Journal of the Chemical Society, Perkin Transactions 1, 351-364. [Link]
-
Ley, S. V., et al. (2005). Preparation, structure, derivatisation and NMR data of cyclohexane-1,2-diacetal protected carbohydrates. ResearchGate. [Link]
-
Douglas, N. L., Ley, S. V., Osborn, H. M. I., Owen, D. R., Priepke, H. W. M., & Warriner, S. L. (1996). Direct Protection of 1,2-Diols from α-Diketones. Synlett, 1996(7), 695-696. [Link]
-
Alharthi, F. A., Potter, G. T., Jayson, G. C., Whitehead, G. F. S., Vitórica-Yrezábal, I. J., & Gardiner, J. M. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. Organic Letters, 25(13), 2266–2270. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved January 21, 2026, from [Link]
-
Alharthi, F. A., Potter, G. T., Jayson, G. C., Whitehead, G. F. S., Vitórica-Yrezábal, I. J., & Gardiner, J. M. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. PubMed Central. [Link]
-
Ley, S. V., et al. (2005). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. ResearchGate. [Link]
-
Organic Chemistry with Victor. (2024, March 6). Acetal Formation Mechanism Step-by-Step Explanation with a Quick Trick to Predict the Product. YouTube. [Link]
- Google Patents. (n.d.). Methods for protecting and deprotecting a diol group.
-
The University of Manchester. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. Research Explorer. [Link]
-
Seibel, J., & Buchholz, K. (2010). Tools in oligosaccharide synthesis current research and application. Advances in Carbohydrate Chemistry and Biochemistry, 63, 101-138. [Link]
-
Khan Academy. (2012, April 25). Mechanism of Intramolecular Acetal Formation. YouTube. [Link]
-
LibreTexts Chemistry. (2019, June 5). 14.3: Acetal Formation. [Link]
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- 4. Tools in oligosaccharide synthesis current research and application - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Note: Selective Deprotection of 1,1,2,2-Tetramethoxycyclohexane to Access Cyclohexane-1,2-dione Under Mild Conditions
An Application Guide for Drug Development Professionals and Organic Chemists
Abstract
In multi-step organic synthesis, particularly in the development of complex pharmaceutical intermediates, the strategic use of protecting groups is paramount. 1,1,2,2-Tetramethoxycyclohexane serves as a stable and reliable protecting group for the vicinal dicarbonyl functionality of cyclohexane-1,2-dione. The stability of this bis-acetal to nucleophiles, bases, and many oxidizing/reducing agents makes it highly valuable.[1][2] However, the subsequent deprotection to unmask the 1,2-dione is a critical step that demands conditions mild enough to preserve other sensitive functionalities within the molecule. This application note provides a comprehensive guide to the selective deprotection of this compound, detailing the mechanistic underpinnings and offering field-proven protocols that prioritize yield and substrate integrity.
Introduction: The Strategic Importance of Acetal Protecting Groups
Acetal protecting groups are indispensable tools in modern organic synthesis. They shield reactive aldehyde and ketone carbonyls from undesirable reactions under neutral to strongly basic conditions.[2] this compound is a specialized bis-acetal used to protect the adjacent carbonyls of cyclohexane-1,2-dione, a versatile building block in the synthesis of various complex molecules.[3][4]
The core challenge lies in the deprotection step. Traditional methods often employ strong aqueous acids, which can compromise acid-labile groups such as silyl ethers, Boc-protected amines, or trigger unwanted side reactions like epimerization or double bond migration.[5][6] Therefore, the development and application of mild deprotection methodologies are of significant interest to the research and drug development community. This guide focuses on three such strategies: Catalytic Acidic Hydrolysis, Lewis Acid-Mediated Cleavage, and Transacetalization.
The Mechanism of Acid-Catalyzed Acetal Hydrolysis
The deprotection of an acetal is a reversible reaction, essentially the reverse of acetal formation.[7][8] The process is catalyzed by acid and driven to completion by the presence of excess water, in accordance with Le Châtelier's principle.[9] The generally accepted mechanism proceeds through the formation of a resonance-stabilized oxonium ion intermediate.[10][11]
The key steps for the hydrolysis of one of the geminal diether centers are as follows:
-
Protonation: A lone pair on one of the methoxy oxygen atoms is protonated by an acid catalyst, converting the methoxy group into a good leaving group (methanol).[11]
-
Elimination & Oxonium Ion Formation: The protonated methoxy group departs as methanol. The adjacent oxygen atom uses a lone pair to form a C=O double bond, creating a resonance-stabilized oxonium ion.[10][11]
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the electrophilic carbon of the oxonium ion.[11]
-
Deprotonation: A final proton transfer to a base (e.g., water) yields a hemiacetal intermediate and regenerates the acid catalyst.[9]
This sequence is repeated for the second methoxy group to yield the ketone. For this compound, this entire four-step process occurs twice to reveal the final cyclohexane-1,2-dione product.
Figure 1: General mechanism for acid-catalyzed acetal hydrolysis.
Experimental Protocols for Mild Deprotection
The following protocols are designed for researchers seeking to deprotect this compound while preserving molecular integrity.
Protocol 1: Mild Aqueous Acidic Hydrolysis
This method leverages a catalytic amount of a Brønsted acid in a wet organic solvent. The key is to use just enough acid to facilitate the reaction without causing degradation of sensitive substrates.
-
Causality: Standard acetal hydrolysis requires an acid catalyst.[8] By using a mild acid like pyridinium p-toluenesulfonate (PPTS) or a resin-bound acid like Amberlyst-15, the overall acidity of the bulk solution remains low, protecting acid-sensitive groups. The presence of water is essential to drive the equilibrium towards the deprotected dione.[1]
-
Step-by-Step Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., 9:1 v/v) to a concentration of 0.1 M.
-
Catalyst Addition: Add a catalytic amount of Amberlyst-15 resin (approx. 10% by weight of the substrate) or PPTS (0.1-0.2 eq).
-
Reaction: Stir the mixture at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 2-6 hours).
-
Work-up: If using Amberlyst-15, filter the resin and wash with acetone. If using PPTS, neutralize the mixture with a few drops of saturated aqueous sodium bicarbonate solution.
-
Extraction: Remove the organic solvent under reduced pressure. Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Protocol 2: Lewis Acid-Catalyzed Deprotection
Gentle Lewis acids can effectively catalyze acetal cleavage under nearly neutral conditions, offering excellent chemoselectivity.[1] Cerium(III) triflate is a particularly effective catalyst for this transformation in wet nitromethane.[1]
-
Causality: The Lewis acid (e.g., Ce(OTf)₃) coordinates to the acetal oxygen atoms, increasing their leaving group ability without requiring a strong Brønsted acid. This method is particularly useful for substrates that cannot tolerate even catalytic amounts of protons.[12]
-
Step-by-Step Protocol:
-
Setup: To a solution of this compound (1.0 eq) in wet nitromethane (containing ~1-2% water) to a concentration of 0.1 M, add cerium(III) triflate (Ce(OTf)₃, 0.05-0.1 eq).
-
Reaction: Stir the solution at room temperature (20-25 °C).
-
Monitoring: Monitor the reaction by TLC or GC-MS. The reaction is often complete within 30 minutes to 2 hours.
-
Work-up: Quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Extraction: Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude cyclohexane-1,2-dione can be purified by silica gel chromatography.
-
Protocol 3: Deprotection via Transacetalization
Transacetalization is an equilibrium-driven process where the protecting group is exchanged with a more volatile or reactive carbonyl compound, such as acetaldehyde or acetone.[13] Using a catalytic amount of a Lewis acid like ferric chloride hexahydrate (FeCl₃·6H₂O) facilitates this exchange.
-
Causality: The reaction is driven forward by the formation of a more stable or volatile acetal.[13] Acetaldehyde is highly electrophilic, and its corresponding dimethyl acetal is volatile, which helps to shift the equilibrium towards the desired deprotected product. This method avoids the use of water, which can be advantageous for water-sensitive substrates.
-
Step-by-Step Protocol:
-
Setup: Dissolve this compound (1.0 eq) in dichloromethane (DCM).
-
Reagent Addition: Add acetaldehyde (2.0-3.0 eq) followed by a catalytic amount of FeCl₃·6H₂O (0.05 eq).
-
Reaction: Stir the mixture at room temperature. The reaction is typically rapid, often completing in under 1 hour.
-
Monitoring: Monitor by TLC or GC-MS for the disappearance of the starting material.
-
Work-up: Upon completion, filter the reaction mixture through a short plug of silica gel, eluting with DCM or ethyl acetate to remove the iron catalyst.
-
Purification: Concentrate the filtrate under reduced pressure to remove the solvent and the volatile acetaldehyde dimethyl acetal, yielding the crude product. Further purification can be achieved via column chromatography if necessary.
-
Comparative Data Summary
The choice of method depends on the specific substrate and the other functional groups present. The following table provides a summary for easy comparison.
| Method | Catalyst/Reagent | Solvent | Temp (°C) | Typical Time | Selectivity & Notes |
| Mild Acidic Hydrolysis | Amberlyst-15 or PPTS | Acetone/H₂O (9:1) | 20-25 | 2-6 h | Good for general use; may affect very acid-sensitive groups.[1] |
| Lewis Acid Catalysis | Ce(OTf)₃ (5-10 mol%) | Wet Nitromethane | 20-25 | 0.5-2 h | Excellent chemoselectivity; ideal for acid-sensitive substrates.[1] |
| Transacetalization | FeCl₃·6H₂O (5 mol%) / Acetaldehyde | Dichloromethane | 20-25 | < 1 h | Anhydrous conditions; very fast. Good for water-sensitive molecules.[13] |
General Experimental Workflow
The overall process, from the protected starting material to the final purified product, follows a standard laboratory workflow.
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Topic: Large-Scale Synthesis and Application of 1,1,2,2-Tetramethoxycyclohexane as a Synthetic Building Block
An Application Note for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the large-scale synthesis of 1,1,2,2-tetramethoxycyclohexane, a key protected intermediate in organic synthesis. As a stable precursor to 1,2-cyclohexanedione, this compound serves as a valuable building block in the development of complex molecules, including pharmaceutical agents. The protocols herein are designed for scalability, emphasizing safety, efficiency, and reproducibility.
Introduction: The Strategic Utility of Protected Dicarbonyls
In multi-step organic synthesis, the selective reaction of one functional group in the presence of others is a paramount challenge. Carbonyl groups, being highly reactive, often require protection to prevent unwanted side reactions. This compound serves as an acid-labile protected form of 1,2-cyclohexanedione. The tetramethoxy (bis-ketal) functionality masks the two adjacent ketone groups, rendering them inert to nucleophiles and bases. This allows for chemical modifications on other parts of a molecule, with the dione functionality being easily regenerated in a final deprotection step. This strategy is crucial in the synthesis of complex cyclohexane-containing scaffolds found in various drug candidates.[1]
Overall Synthetic and Application Workflow
The pathway to utilizing this compound involves a two-stage synthesis from a suitable precursor, followed by its application via deprotection.
Caption: Overall workflow for the synthesis and application of the title compound.
Section 1: Large-Scale Synthesis of 1,2-Cyclohexanedione (Precursor)
The most viable route to this compound begins with the synthesis of its precursor, 1,2-cyclohexanedione. A known method involves the treatment of 2-nitratocyclohexanone with a strong aqueous base.[2]
Protocol 1: Synthesis of 1,2-Cyclohexanedione
Expert Insight: This protocol is adapted from patent literature, which details a process for converting a 1-oxo-2-nitratocycloalkane into a 1,2-dione.[2] The vigorous stirring and use of a surfactant are critical on a large scale to manage the biphasic nature of the reaction and ensure efficient conversion.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (1 kg scale) | Moles | Notes |
| 2-Nitratocyclohexanone | 159.14 | 1.00 kg | 6.28 | Starting material. |
| Sodium Hydroxide (NaOH) | 40.00 | 1.00 kg | 25.0 | Strong base. |
| Anionic Surfactant | - | 2.0 g | - | e.g., Sodium dodecyl sulfate. |
| Deionized Water | 18.02 | 10.0 L | - | Solvent. |
| Hydroxylamine HCl | 69.49 | 1.09 kg | 15.7 | For derivatization/isolation. |
| Ethyl Acetate | 88.11 | As needed | - | Extraction solvent. |
Step-by-Step Methodology:
-
Reaction Setup: In a 20L jacketed glass reactor equipped with a high-torque overhead stirrer, temperature probe, and bottom outlet valve, prepare a solution of sodium hydroxide (1.00 kg) and surfactant (2.0 g) in deionized water (10.0 L).
-
Temperature Control: Cool the basic solution to 20°C using a circulating chiller connected to the reactor jacket.
-
Addition of Starting Material: Slowly add the 2-nitratocyclohexanone (1.00 kg) to the vigorously stirred basic solution over 30 minutes, maintaining the temperature between 20-25°C.
-
Reaction: Continue to stir the resulting dispersion vigorously for an additional 30 minutes at 25°C.
-
Workup & Isolation: The product, 1,2-cyclohexanedione, is often isolated as its more stable dioxime derivative. Prepare a solution of hydroxylamine hydrochloride (1.09 kg) in water. Add this to the reaction mixture to form 1,2-cyclohexanedioxime, which will precipitate.
-
Purification: The crude dioxime can be filtered and recrystallized from water or extracted with ethyl acetate for further purification. The free dione can be regenerated if needed, but it is often used directly in the next step.
Section 2: Large-Scale Synthesis of this compound
This core protocol details the acid-catalyzed bis-ketalization of 1,2-cyclohexanedione.
Expert Insight: The key to driving this equilibrium reaction to completion is the removal of the water byproduct. Using trimethyl orthoformate is highly effective as it serves as both the methoxy source and a chemical water scavenger, reacting with water to form methanol and methyl formate. This avoids the need for physical water removal (e.g., Dean-Stark apparatus), simplifying the large-scale setup.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity (1 kg scale) | Moles | Notes |
| 1,2-Cyclohexanedione | 112.13 | 1.00 kg | 8.92 | Starting material. |
| Trimethyl Orthoformate | 106.12 | 2.84 L (2.74 kg) | 25.8 | Reagent and dehydrator. |
| Methanol (Anhydrous) | 32.04 | 5.0 L | - | Solvent. |
| p-Toluenesulfonic acid | 172.20 | 15 g | 0.087 | Acid catalyst. |
| Sodium Bicarbonate (Sat. aq.) | 84.01 | As needed | - | Quenching agent. |
| Brine (Sat. aq.) | - | As needed | - | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | As needed | - | Drying agent. |
Step-by-Step Methodology:
-
Reactor Preparation: Ensure a 20L jacketed glass reactor is clean, dry, and purged with nitrogen. Equip it with an overhead stirrer, condenser, temperature probe, and nitrogen inlet.
-
Reagent Charging: To the reactor, add anhydrous methanol (5.0 L), 1,2-cyclohexanedione (1.00 kg), and trimethyl orthoformate (2.84 L).
-
Catalyst Addition: Begin stirring the mixture and add p-toluenesulfonic acid (15 g).
-
Reaction: Gently heat the mixture to a reflux temperature of approximately 65°C. Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) by taking small aliquots every hour. The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution with stirring until the mixture is neutral (pH ~7) to quench the acid catalyst.
-
Solvent Removal: Remove the methanol and other volatiles under reduced pressure using a rotary evaporator.
-
Extraction: Transfer the remaining residue to a separatory funnel. Add deionized water (2 L) and ethyl acetate (3 L). Shake and separate the layers. Extract the aqueous layer twice more with ethyl acetate (1 L each).
-
Washing and Drying: Combine the organic extracts and wash with brine (2 L). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude this compound, a clear yellow to brown-yellow liquid, is purified by vacuum distillation.[3]
Section 3: Physicochemical Properties and Characterization
Proper characterization is essential to validate the successful synthesis and purity of the final product.
| Property | Value | Source |
| Molecular Formula | C₁₀H₂₀O₄ | [4] |
| Molecular Weight | 204.26 g/mol | [5] |
| Appearance | Clear yellow to brown-yellow liquid | [3] |
| Boiling Point | 54°C @ 0.4 mmHg | [3] |
| Density | 1.064 g/cm³ | [3] |
| CAS Number | 163125-34-6 | [5] |
Spectroscopic Data:
-
¹³C NMR: Expected signals for methoxy carbons (~50 ppm), cyclohexane ring carbons, and the highly shielded ketal carbons (C1, C2).[5]
-
¹H NMR: Signals corresponding to the methoxy protons (singlets) and the cyclohexane ring protons (multiplets).
-
GC-MS: A primary peak corresponding to the molecular ion (m/z = 204.14) or characteristic fragmentation patterns.[5]
Section 4: Application Protocol - Ketal Deprotection
The primary utility of this compound is its role as a protecting group. The following protocol describes its hydrolysis back to 1,2-cyclohexanedione.
Expert Insight: The hydrolysis of ketals is an acid-catalyzed process that is mechanistically the reverse of ketal formation.[6] The reaction is driven to completion by the presence of a large excess of water.[6] The mechanism involves protonation of a methoxy group, converting it to a good leaving group (methanol). The resulting oxonium ion is then attacked by water.[6][7]
Caption: Simplified mechanism for the acid-catalyzed hydrolysis of the bis-ketal.
Step-by-Step Methodology:
-
Setup: In a round-bottom flask, dissolve this compound (e.g., 10 g, 49 mmol) in a mixture of acetone (100 mL) and water (50 mL).
-
Acidification: Add a catalytic amount of 2M hydrochloric acid (e.g., 5 mL).
-
Reaction: Stir the solution at room temperature. Monitor the reaction by Thin Layer Chromatography (TLC) or GC-MS until all the starting material is consumed.
-
Neutralization: Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Purification: Dry the organic extracts, concentrate, and purify the resulting 1,2-cyclohexanedione by column chromatography or distillation as required.
Section 5: Safety and Handling for Large-Scale Operations
Handling large quantities of the reagents and products involved in this synthesis requires strict adherence to safety protocols.
-
Flammability: Cyclohexane derivatives and solvents like methanol and ethyl acetate are highly flammable.[8] All operations must be conducted in a well-ventilated area (fume hood or walk-in hood) away from ignition sources.[9] All equipment, including reactors, containers, and transfer lines, must be properly grounded and bonded to prevent static discharge.[8][10] Use only non-sparking tools and explosion-proof electrical equipment.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves, flame-retardant lab coats, and safety goggles or a face shield.[9][10]
-
Handling and Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place designated for flammable liquids.[9] Store under an inert atmosphere (e.g., nitrogen) if necessary to prevent degradation.
-
Spill Response: In case of a small spill, absorb with an inert material like sand or vermiculite and place in a suitable container for disposal.[10] For large spills, evacuate the area, contain the spill, and use vapor-suppressing foam if available.[10]
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[10]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.
-
Ingestion: Do not induce vomiting due to the risk of aspiration. Seek immediate medical attention.
-
References
- Weiss Instruments.
- Fisher Scientific. (2009).
- Sigma-Aldrich. (2025).
- PubChem. This compound.
- Rzepa, H. (2021). A computational mechanism for the aqueous hydrolysis of a ketal to a ketone and alcohol. Henry Rzepa's Blog.
- ResearchGate. Well-established mechanism of the hydrolysis of acetals and ketals.
- Chemos GmbH & Co.KG.
- Google Patents.
- Wikipedia. Drug precursors.
- Greenfield Global. (2018).
- Chemistry Steps. Acetal Hydrolysis Mechanism.
- Chemistry LibreTexts. (2019). 10.4: Acetals and Ketals.
- Google Patents.
- ResearchGate. Mechanism and Catalysis for Hydrolysis of Acetals, Ketals, and Ortho Esters.
- Guidechem. This compound 163125-34-6 wiki.
- CymitQuimica. This compound.
- Alfa Chemistry. CAS 163125-34-6 Cyclohexane,1,1,2,2-tetramethoxy-.
Sources
- 1. WO2004013090A1 - Synthesis of cyclohexanone derivatives - Google Patents [patents.google.com]
- 2. US3189654A - Process for the preparation of 1, 2-cycloalkanediones - Google Patents [patents.google.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C10H20O4 | CID 2733429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. researchgate.net [researchgate.net]
- 8. chemos.de [chemos.de]
- 9. fishersci.co.uk [fishersci.co.uk]
- 10. weissinstruments.com [weissinstruments.com]
The Synthetic Potential of 1,1,2,2-Tetramethoxycyclohexane: A Masked Precursor for Natural Product Synthesis
Introduction: Unveiling the Latent Reactivity of a Symmetrical Acetal
In the intricate art of natural product synthesis, the strategic use of protecting groups and masked functionalities is paramount to achieving stereochemical control and high yields. 1,1,2,2-Tetramethoxycyclohexane, a seemingly unassuming tetra-acetal, represents a powerful yet underutilized tool in the synthetic chemist's arsenal. Its true potential lies in its ability to serve as a stable, storable, and versatile precursor to the highly reactive and synthetically valuable 1,2-cyclohexanedione. This application note will explore the strategic advantages of employing this compound as a masked 1,2-dicarbonyl synthon and provide detailed protocols for its deprotection and subsequent application in the construction of complex molecular architectures reminiscent of those found in nature.
The direct synthesis of 1,2-cyclohexanedione can be challenging, with one common method being the oxidation of cyclohexanone with selenium dioxide, a toxic and often difficult-to-handle reagent.[1][2] By masking the dicarbonyl functionality as a stable tetra-acetal, this compound allows for the controlled, in-situ generation of 1,2-cyclohexanedione under specific reaction conditions, thereby avoiding issues with instability and purification of the free dione.
The Synthetic Versatility of 1,2-Cyclohexanedione: A Gateway to Heterocyclic Scaffolds
Once unmasked, 1,2-cyclohexanedione is a rich substrate for a variety of chemical transformations that can lead to the formation of diverse heterocyclic systems, many of which form the core of biologically active natural products. The adjacent carbonyl groups provide a platform for a range of condensation and cyclization reactions.
Notably, 1,2-cyclohexanedione can react with:
-
1,2-Diamines to form diaza-heterocycles, such as quinoxalines and related structures.[1]
-
Hydroxylamine to generate 1,2-cyclohexanedione dioxime, a useful ligand and synthetic intermediate.[2][3]
-
Aryl azides to yield cyclohexane-fused 4,5-dihydro-1,2,3-triazoles, providing a direct route to nitrogen-containing heterocyclic systems.
These reactions underscore the potential of 1,2-cyclohexanedione as a versatile building block for constructing scaffolds found in various classes of natural products, including alkaloids and other nitrogen-containing bioactive molecules.
Protocol 1: Deprotection of this compound to Generate 1,2-Cyclohexanedione
The controlled release of 1,2-cyclohexanedione from its tetramethoxy acetal precursor is typically achieved through acid-catalyzed hydrolysis. The choice of acid and reaction conditions can be tailored to the sensitivity of other functional groups present in the synthetic intermediate.
Materials:
-
This compound
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 2M aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in a minimal amount of THF.
-
Acidic Hydrolysis: To the stirred solution, add 2M aqueous HCl (2.0-3.0 eq) dropwise at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Quench: Upon completion of the reaction (typically 1-4 hours), carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the evolution of gas ceases and the pH of the aqueous layer is neutral to slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).
-
Washing: Wash the combined organic layers sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to afford crude 1,2-cyclohexanedione.
-
Purification (Optional): The crude 1,2-cyclohexanedione can be purified by column chromatography on silica gel or by recrystallization. However, due to its reactivity, it is often advantageous to use the crude product directly in the subsequent reaction step.
Causality Behind Experimental Choices: The use of a biphasic system (THF/aqueous HCl) facilitates the hydrolysis of the organic-soluble starting material. The acid concentration and reaction time can be adjusted to optimize the deprotection without causing undesired side reactions. Quenching with a mild base like sodium bicarbonate neutralizes the acid catalyst and prevents further reactions.
Caption: Workflow for the deprotection of this compound.
Application Example: Synthesis of a Quinoxaline Scaffold
Quinoxalines are a class of nitrogen-containing heterocycles that are prevalent in a wide range of biologically active compounds. The condensation of a 1,2-dicarbonyl compound with a 1,2-diamine is a classic and efficient method for their synthesis.
Protocol 2: Synthesis of a Tetrahydroquinoxaline Derivative
This protocol describes the in-situ generation of 1,2-cyclohexanedione from this compound and its subsequent reaction with 1,2-diaminobenzene to form 1,2,3,4,6,7,8,9-octahydrophenazine.
Materials:
-
This compound
-
1,2-Diaminobenzene
-
Ethanol
-
Acetic acid (glacial)
-
Standard laboratory glassware for reflux
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
In-situ Deprotection: Heat the mixture to reflux for 1-2 hours to facilitate the hydrolysis of the acetal to 1,2-cyclohexanedione.
-
Condensation: To the refluxing solution, add a solution of 1,2-diaminobenzene (1.0 eq) in ethanol dropwise.
-
Reaction Monitoring: Continue to heat the reaction mixture at reflux and monitor the progress by TLC. The reaction is typically complete within 2-6 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration. If not, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.
Mechanistic Insight: The acidic conditions first catalyze the hydrolysis of the tetramethoxy acetal to the reactive 1,2-dione. The dione then undergoes a double condensation reaction with the 1,2-diamine, followed by cyclization and dehydration to form the stable aromatic quinoxaline ring system.
Caption: Synthetic pathway to a quinoxaline scaffold.
Quantitative Data Summary
| Precursor | Product | Reagents | Typical Yield |
| This compound | 1,2-Cyclohexanedione | 2M HCl, THF | >90% (crude) |
| This compound | 1,2,3,4,6,7,8,9-Octahydrophenazine | 1,2-Diaminobenzene, EtOH, H+ | 70-85% |
Conclusion: A Promising Building Block for Future Syntheses
While direct applications of this compound in total synthesis are not yet widely documented, its potential as a stable and versatile precursor to the reactive 1,2-cyclohexanedione is clear. The ability to generate this key intermediate in-situ under controlled conditions opens up new avenues for the efficient construction of complex heterocyclic scaffolds found in a plethora of natural products. The protocols and insights provided in this application note are intended to serve as a foundation for researchers and drug development professionals to explore the utility of this promising, yet underexplored, building block in their synthetic endeavors.
References
- Arthur, W. J. (1965). Process for the preparation of 1, 2-cycloalkanediones. U.S. Patent No. 3,189,654. Washington, DC: U.S.
-
Hach, C. C., Banks, C. V., & Diehl, H. (1952). 1,2-Cyclohexanedione Dioxime. Organic Syntheses, 32, 35. [Link]
-
Wikipedia. (n.d.). 1,2-Cyclohexanedione. Retrieved from [Link]
-
Fife, T. H. (1972). General acid catalysis of acetal, ketal, and ortho ester hydrolysis. Accounts of Chemical Research, 5(8), 264–272. [Link]
-
Organic Syntheses. (n.d.). 1,2-cyclohexanedione dioxime. Retrieved from [Link]
Sources
Application Notes: Orthogonal Protecting Group Strategies with 1,1,2,2-Tetramethoxycyclohexane
Introduction: Navigating Complexity with Precision Diol Protection
In the multi-step synthesis of complex molecules, such as pharmaceuticals and natural products, the strategic use of protecting groups is not merely a tactical choice but a foundational element of success. The ability to mask the reactivity of a specific functional group while performing transformations elsewhere in the molecule is paramount. An even more sophisticated approach, known as an orthogonal protecting group strategy, allows for the selective removal of one protecting group in the presence of others, enabling intricate and efficient synthetic sequences.[1]
This guide focuses on the application of 1,1,2,2-tetramethoxycyclohexane as a specialized reagent for the protection of vicinal diols, particularly those in a diequatorial conformation. The resulting cyclohexane-1,2-diacetal (CDA) protecting group offers a unique stability profile that makes it an excellent component of orthogonal strategies, particularly in concert with widely-used silyl ethers. We will explore the causality behind its selective installation, its stability under various conditions, and provide detailed, field-proven protocols for its application and selective removal.
The Cyclohexane-1,2-diacetal (CDA): A Stereochemically-Driven Choice for Diol Protection
The reaction of a diol with this compound under acidic conditions forms a robust cyclic acetal. A key feature of this protecting group is its pronounced preference for the protection of vicinal, diequatorial diols, a selectivity not as readily achieved with more common acetalization reagents like acetone or benzaldehyde.[2] This stereochemical preference is a critical consideration for synthetic chemists working with conformationally rigid systems, such as pyranoside sugars.
The formation of the CDA group from a diequatorial diol results in a thermodynamically favored trans-fused ring system between the newly formed dioxane ring and the existing cyclohexane or pyranoside ring. This arrangement minimizes steric strain, making it the preferred product under equilibrating, acid-catalyzed conditions.
Experimental Protocols
Protocol 1: Protection of a Vicinal Diequatorial Diol using this compound
This protocol describes the formation of a cyclohexane-1,2-diacetal (CDA) on a suitable diol substrate, adapted from established procedures in carbohydrate chemistry.[3]
Materials:
-
Diol substrate (1.0 equiv)
-
This compound (1.4 - 1.6 equiv)
-
Trimethyl orthoformate (3.0 - 16.0 equiv)
-
(+)-Camphorsulfonic acid (CSA) (catalytic, ~0.1 equiv)
-
Anhydrous Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Solvents for workup and chromatography (e.g., Ethyl Acetate, Hexanes)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the diol substrate (1.0 equiv).
-
Dissolve the substrate in anhydrous methanol.
-
Add this compound (1.4 - 1.6 equiv) and trimethyl orthoformate (3.0 - 16.0 equiv) to the solution. Trimethyl orthoformate acts as a dehydrating agent, driving the equilibrium towards acetal formation.
-
Add the catalytic amount of (+)-camphorsulfonic acid (CSA).
-
Heat the reaction mixture to reflux (approximately 70 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Reaction times can vary from several hours to 24 hours depending on the substrate.[3]
-
Upon completion, cool the reaction mixture to room temperature and quench the acid catalyst by adding a few drops of triethylamine until the solution is neutral.
-
Remove the solvent under reduced pressure.
-
The crude residue can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure CDA-protected product.
Protocol 2: Synthesis of the Protecting Group Reagent, this compound
The protecting group reagent can be synthesized from the corresponding diketone. This protocol is based on the general principles of ketal formation.
Materials:
-
1,2-Cyclohexanedione (1.0 equiv)
-
Methanol (Anhydrous, large excess)
-
Trimethyl orthoformate (3.0 equiv)
-
Anhydrous Hydrochloric Acid (HCl) or other acid catalyst (e.g., p-TsOH)
-
Anhydrous Potassium Carbonate (K₂CO₃) or other suitable base
Procedure:
-
Dissolve 1,2-cyclohexanedione in a large excess of anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a drying tube.
-
Add trimethyl orthoformate (3.0 equiv) to act as a water scavenger.
-
Cool the mixture in an ice bath and slowly add a catalytic amount of anhydrous acid (e.g., a solution of HCl in methanol).
-
Allow the reaction to warm to room temperature and then heat to reflux, monitoring by GC-MS or TLC until the starting diketone is consumed.
-
Cool the reaction mixture and neutralize the acid by adding solid anhydrous potassium carbonate and stirring for 30 minutes.
-
Filter off the base and concentrate the filtrate under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
The Orthogonal Strategy: CDA and Silyl Ethers
The power of the CDA protecting group is fully realized in an orthogonal strategy, particularly when paired with silyl ethers like tert-butyldimethylsilyl (TBS) or tert-butyldiphenylsilyl (TBDPS). The fundamental principle of this strategy lies in the distinct chemical conditions required for the cleavage of each protecting group.
-
CDA Group (Acetal): Stable to basic and nucleophilic conditions, including fluoride sources. It is cleaved under acidic conditions.[4]
-
Silyl Ethers (e.g., TBS): Stable to a wide range of non-acidic and non-fluoride conditions. They are readily cleaved by fluoride ion sources (e.g., TBAF) or under specific acidic conditions, often milder than those required for robust acetal cleavage.[5][6]
This differential stability allows for the selective deprotection of a silyl ether while the CDA group remains intact, and vice-versa.
Sources
- 1. researchgate.net [researchgate.net]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]
- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Troubleshooting & Optimization
Overcoming incomplete deprotection of 1,1,2,2-tetramethoxycyclohexane acetals
Welcome to the technical support center dedicated to addressing a common yet critical challenge in organic synthesis: the incomplete deprotection of 1,1,2,2-tetramethoxycyclohexane acetals. This guide is designed for researchers, scientists, and professionals in drug development who encounter difficulties in regenerating the parent carbonyl group from this sterically hindered and stable protecting group. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Troubleshooting Guide: Diagnosing and Resolving Incomplete Deprotection
Incomplete deprotection of this compound acetals often stems from a handful of core issues. This section provides a logical workflow to identify the root cause and implement an effective solution.
Diagram: Troubleshooting Workflow
Caption: Decision guide for selecting a deprotection method.
Q3: The deprotection appears to start but then stalls, leaving a mixture of starting material and product. How can I push the reaction to completion?
A3: A stalled reaction indicates that the equilibrium is not being effectively shifted towards the products. Consider these strategies:
-
Increase Catalyst Loading: For catalytic methods, ensure the catalyst has not degraded. A modest increase in the molar percentage of the acid catalyst can sometimes be sufficient to drive the reaction forward. [1]2. Optimize the Solvent System: The choice of solvent is critical. A biphasic system (e.g., THF/H₂O) can be highly effective. [1]The organic solvent ensures the substrate is dissolved, while the aqueous phase provides the necessary water for hydrolysis. Vigorous stirring is essential in such systems.
-
Removal of Byproducts: The deprotection of a tetramethoxy acetal releases four equivalents of methanol. In a closed system, this alcohol can compete with water as a nucleophile, potentially leading to re-formation of the acetal. While difficult to remove in situ during hydrolysis, ensuring a large excess of water helps to statistically favor the forward reaction. For some acetals, transacetalization using acetone as a solvent can be effective, as the formation of the volatile acetone dimethyl acetal drives the equilibrium. [2]4. Re-evaluate the Mechanism: Some studies have shown that deprotection with strong acids like trifluoroacetic acid (TFA) may not proceed via a simple hydrolysis mechanism, but through a hemiacetal ester intermediate, which can make the reaction irreversible. [3][4]If standard hydrolysis fails, switching to a reagent like TFA in an anhydrous solvent might provide an alternative pathway.
Experimental Protocols
Protocol 1: Enhanced Acid-Catalyzed Hydrolysis
This protocol is an optimized version of the standard hydrolytic method, suitable for robust substrates where chemoselectivity is not a primary concern.
-
Dissolve the this compound-protected compound (1.0 mmol) in a 2:1 mixture of tetrahydrofuran (THF) and water (15 mL total volume).
-
Add a catalytic amount of p-toluenesulfonic acid (TsOH) (0.1 mmol, 10 mol%). For more resistant acetals, 2M hydrochloric acid (HCl) (1.0 mL) can be substituted.
-
Stir the mixture vigorously at room temperature or heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, neutralize the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Mild Deprotection using Iodine in Acetone
This protocol is ideal for substrates containing highly acid-sensitive functional groups. [1]
-
Dissolve the acetal-protected compound (1.0 mmol) in reagent-grade acetone (10 mL).
-
Add molecular iodine (I₂) (25.4 mg, 0.1 mmol, 10 mol%) to the solution.
-
Stir the mixture at room temperature. The reaction is often complete within 5-30 minutes for simple acetals but may require longer for the tetramethoxycyclohexane derivative. Gentle refluxing (56°C) can be used for more stable acetals. [1]4. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the brown color of the iodine disappears.
-
Remove the acetone under reduced pressure.
-
Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the deprotected carbonyl compound.
References
-
Total Synthesis. Acetal Protecting Group & Mechanism. Available at: [Link]
-
Chemistry Steps. Acetal Hydrolysis Mechanism. Available at: [Link]
-
Douglass, K. et al. (2012). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution. OSTI.GOV. Available at: [Link]
-
Organic Chemistry Portal. Dimethyl Acetals. Available at: [Link]
-
American Chemical Society. General acid catalyzed acetal hydrolysis. The hydrolysis of acetals and ketals of cis- and trans-1,2-cyclohexanediol. Changes in rate-determining step and mechanism as a function of pH. Journal of the American Chemical Society. Available at: [Link]
-
Wentzel Lab. (2020). Acetal Protection and Deprotection: Using Protecting Groups for Chemoselectivity. YouTube. Available at: [Link]
-
Royal Society of Chemistry. (2022). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Green Chemistry. Available at: [Link]
-
Ashenhurst, J. (2025). Hydrates, Hemiacetals, and Acetals. Master Organic Chemistry. Available at: [Link]
-
Glen Research. Deprotection Guide. Available at: [Link]
-
Reddit. Deprotection of acetal - Stupidly easy ? or complicated story ? r/chemistry. Available at: [Link]
-
Chemistry LibreTexts. (2019). 17.8: Acetals as Protecting Groups. Available at: [Link]
-
American Chemical Society. (2010). Mechanistic Pathways in CF3COOH-Mediated Deacetalization Reactions. The Journal of Organic Chemistry. Available at: [Link]
-
PubMed. (2010). Mechanistic pathways in CF3COOH-mediated deacetalization reactions. Available at: [Link]
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Purification of 1,1,2,2-Tetramethoxycyclohexane from crude reaction mixture
Welcome to the technical support guide for the purification of 1,1,2,2-tetramethoxycyclohexane. This document is designed for researchers, chemists, and drug development professionals who are working with this versatile acetal. The successful purification of this compound from a crude reaction mixture is critical for its use in subsequent applications, such as a protecting group in carbohydrate synthesis.[1][2] This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and validated protocols.
Understanding the Chemistry: Synthesis and Common Impurities
The standard synthesis of this compound involves the acid-catalyzed reaction of 1,2-cyclohexanedione with methanol and trimethyl orthoformate.[2] Trimethyl orthoformate serves as both a reagent and a dehydrating agent, driving the equilibrium towards the formation of the acetal by consuming the water generated during the reaction.[2][3]
Typical Synthesis Scheme: 1,2-Cyclohexanedione + Methanol + Trimethyl Orthoformate --(H⁺ catalyst)--> this compound + Methyl Formate + Water
Given this pathway, a crude reaction mixture can contain a variety of substances that must be removed:
-
Unreacted Starting Materials: 1,2-cyclohexanedione, methanol, trimethyl orthoformate.
-
Catalyst: Typically a strong acid like sulfuric acid (H₂SO₄) or camphorsulfonic acid (CSA).[1][2]
-
Solvents and Byproducts: Methanol, methyl formate.
-
Side-Products: Incompletely formed hemiacetals, diastereomers, and a major side-product, a 1,3-dioxolane, which can form under certain conditions.[1][2]
-
Water: Either from the reaction itself or introduced during workup. Water can promote the hydrolysis of the acetal, especially in the presence of acid.[3]
Troubleshooting Guide: From Crude Mixture to Pure Product
This section addresses common problems encountered during the purification process in a direct question-and-answer format.
Question 1: My crude reaction mixture is a dark brown or black color. Is this normal, and will it affect my purification?
Answer: Yes, it is quite common for the reaction mixture to turn dark, even black, during the synthesis, particularly when using strong acid catalysts like sulfuric acid at reflux.[2] This is likely due to acid-promoted side reactions and the formation of polymeric materials. While alarming, this coloration does not necessarily mean the reaction has failed. The key is to meticulously neutralize the acid catalyst before attempting purification by distillation. Heating an acidic crude mixture will cause significant decomposition of the desired acetal, leading to drastically reduced yields and further charring.
Question 2: After purification by distillation, my yield is significantly lower than expected. What are the most likely causes?
Answer: Low yield is a frequent issue that can be traced back to several factors:
-
Incomplete Reaction: The acetalization reaction is an equilibrium process.[3] Insufficient dehydrating agent (trimethyl orthoformate) or reaction time can result in a low conversion of the starting dione.
-
Acid-Catalyzed Decomposition: This is the most common culprit during purification. If any residual acid catalyst is present, it will catalyze the hydrolysis of the acetal back to the starting materials or other intermediates upon heating.[3] The product is thermally sensitive in the presence of acid.
-
Inefficient Distillation: this compound has a relatively high boiling point at atmospheric pressure, which can lead to thermal decomposition. Purification must be performed under reduced pressure.[2] A reported boiling point is 76°C at 0.8 mm Hg.[2] Attempting distillation at atmospheric pressure will result in product loss.
-
Premature Workup: Adding water to the reaction mixture before the complete neutralization of the acid catalyst will cause rapid hydrolysis of the product.
Question 3: My NMR spectrum shows a complex mixture of peaks, not the clean signals I expected for the product. How can I identify the impurities?
Answer: A complex NMR spectrum indicates the presence of impurities. Here's how to approach deconvolution:
-
Starting Materials: Compare your spectrum to reference spectra for 1,2-cyclohexanedione, methanol, and trimethyl orthoformate.
-
Product Isomers: The synthesis can sometimes produce diastereomers, which will result in multiple, closely-spaced peaks for the methoxy groups and cyclohexane ring protons.[1]
-
Side-Products: A known major side-product is the 1,3-dioxolane. This can be slowly converted to the desired product under thermodynamic conditions, but may be present in the crude mixture.[2]
-
Solvent Peaks: Ensure you have correctly identified residual solvents used in the reaction or workup.
If significant impurities remain after distillation, a second purification step, such as column chromatography over neutral alumina or deactivated silica gel, may be necessary.
Question 4: I see an oil/water phase separation during my workup, even after adding an organic solvent. What does this mean?
Answer: This indicates the presence of significant amounts of water and water-soluble components like methanol. It is crucial to remove the aqueous layer and thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄) before proceeding. Failure to remove all water can lead to hydrolysis during solvent evaporation and distillation. The use of a brine wash (saturated NaCl solution) can help to draw water out of the organic layer and improve phase separation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for purifying this compound? A1: The most effective and commonly cited method is fractional distillation under reduced pressure (vacuum distillation) .[2] This technique allows for the separation of the high-boiling product from non-volatile impurities (like neutralized catalyst salts and polymers) and more volatile components (like methanol and methyl formate) at a temperature low enough to prevent thermal decomposition.
Q2: How do I properly neutralize the acid catalyst before distillation? A2: This is a critical step for a successful purification. After cooling the reaction mixture to room temperature, slowly and carefully add a mild base , such as solid sodium bicarbonate (NaHCO₃), in small portions with vigorous stirring.[2] Continue adding the base until gas evolution (CO₂) ceases and the pH of the mixture is neutral (check with pH paper). This process can take over 20 minutes and may be accompanied by a color change from dark to light brown.[2]
Q3: Can I use column chromatography instead of distillation? A3: While possible, it is not the standard reported procedure for this specific compound. Acetals are sensitive to acid, and standard silica gel is acidic, which can cause decomposition of the product on the column. If you must use chromatography, consider the following:
-
Use a less acidic stationary phase like neutral alumina.
-
Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a tertiary amine, such as triethylamine (e.g., 1% triethylamine in your hexane/ethyl acetate eluent).[4] This neutralizes the acidic sites on the silica surface.
Q4: How should I store the purified this compound? A4: The purified product should be stored in a tightly sealed container to prevent exposure to atmospheric moisture. For long-term storage, it is best kept in a refrigerator or freezer under an inert atmosphere (e.g., argon or nitrogen) to minimize the risk of hydrolysis.
Data & Protocols
Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₂₀O₄ | 204.26 | 76 @ 0.8 mmHg[2] |
| 1,2-Cyclohexanedione | C₆H₈O₂ | 112.13 | 194 @ 760 mmHg |
| Methanol | CH₄O | 32.04 | 64.7 @ 760 mmHg |
| Trimethyl Orthoformate | C₄H₁₀O₃ | 106.12 | 101-102 @ 760 mmHg |
Purification Workflow Diagram
The following diagram outlines the essential steps for moving from the crude reaction mixture to the final, purified product.
Caption: Workflow for the purification of this compound.
Experimental Protocol: Purification by Fractional Vacuum Distillation
This protocol is adapted from a validated procedure published in Organic Syntheses.[2]
1. Neutralization of the Crude Reaction Mixture:
-
After the reaction is complete, cool the flask containing the crude mixture to room temperature in an ice-water bath.
-
With vigorous stirring, add solid sodium bicarbonate (NaHCO₃) in small portions. Be cautious as initial additions may cause foaming due to CO₂ evolution.
-
Continue adding NaHCO₃ until all gas evolution has ceased. Check the pH of the slurry with moist pH paper to ensure it is neutral (pH ~7). This step is critical and may take 20-30 minutes.
2. Removal of Volatiles and Filtration:
-
Filter the neutralized mixture through a sintered glass funnel or a pad of Celite® to remove the inorganic salts. Wash the filter cake with a small amount of a suitable solvent (e.g., diethyl ether or dichloromethane) to recover any residual product.
-
Transfer the filtrate to a round-bottom flask and remove the volatile components (methanol, methyl formate, and any solvent used for washing) using a rotary evaporator. Do not heat the flask excessively; gentle warming is sufficient.
3. Fractional Vacuum Distillation:
-
Transfer the residual oil into an appropriately sized distillation flask. It is advisable to add a few boiling chips or a magnetic stir bar.
-
Assemble a fractional distillation apparatus suitable for vacuum operation. A short Vigreux column is recommended to improve separation without significant product holdup.
-
Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump protected by a cold trap.
-
Slowly evacuate the system to the desired pressure (e.g., ~0.8 mmHg).
-
Once the vacuum is stable, begin heating the distillation flask using a heating mantle or an oil bath.
-
Collect any initial low-boiling fractions separately.
-
Collect the main fraction of This compound at the expected boiling point and pressure (e.g., 76°C at 0.8 mmHg ).[2] The product should be a colorless liquid.
-
Discontinue the distillation once the main fraction has been collected, before high-boiling, colored residues begin to distill.
-
Vent the apparatus to atmospheric pressure carefully before turning off the vacuum pump.
By following these guidelines and understanding the chemical principles at play, researchers can effectively troubleshoot issues and achieve a high purity of this compound for their scientific endeavors.
References
-
Fractional distillation of an acetone/water mixture - Chemistry Online. (2022). Available at: [Link]
-
Gas Chromatography. IV. The Thermodynamics and Kinetics of the Alcoholysis of Acetals. (1959). Journal of the American Chemical Society. Available at: [Link]
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This compound | C10H20O4. PubChem. Available at: [Link]
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Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. (2023). ACS Omega. Available at: [Link]
-
Identification of Aldehydes and Ketones by Analysis of Acetals and Ketals. (1972). Journal of Chromatographic Science. Available at: [Link]
-
Separations and purifications. Khan Academy. Available at: [Link]
-
METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE. Organic Syntheses, Coll. Vol. 10, p.536 (2004); Vol. 77, p.186 (2000). Available at: [Link]
-
Acetal. Wikipedia. Available at: [Link]
-
Purification: Fractional Distillation. University of Rochester, Department of Chemistry. Available at: [Link]
- Preparation of 1,1-dimethoxycyclohexane. Google Patents. (US4652344A).
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Stability of 1,1,2,2-Tetramethoxycyclohexane to common reagents
Introduction
1,1,2,2-Tetramethoxycyclohexane (TMCH), also known as cyclohexane-1,2-dione bis(dimethyl acetal), is a specialized organic compound.[1][2] It is primarily utilized in synthetic chemistry as a precursor for the installation of the cyclohexane-1,2-diacetal (CDA) protecting group, which is particularly valuable for the selective protection of trans-1,2-diols in complex molecules like carbohydrates.[3] Understanding the stability of this bis-acetal is critical for its successful storage, handling, and application in multi-step syntheses. This guide provides in-depth answers to common questions and troubleshooting advice regarding its chemical compatibility.
At-a-Glance Stability Profile
For quick reference, the following table summarizes the stability of this compound with common classes of laboratory reagents. Detailed explanations are provided in the FAQ section.
| Reagent Class | Examples | Stability Rating | Key Considerations |
| Protic Acids (Aqueous) | HCl (aq), H₂SO₄ (aq), H₃O⁺ | Unstable | Rapidly hydrolyzes to 1,2-cyclohexanedione and methanol.[4][5] |
| Protic Acids (Anhydrous) | HCl (gas), CSA, p-TsOH | Unstable | Catalyzes transacetalization in the presence of other alcohols.[3] |
| Lewis Acids | BF₃·OEt₂, TiCl₄, ZnCl₂ | Unstable | Can catalyze acetal cleavage or other reactions. |
| Bases (Aqueous & Anhydrous) | NaOH, K₂CO₃, Et₃N, NaH, n-BuLi | Stable | Acetal functional groups are robust under basic and nucleophilic conditions.[6][7] |
| Reducing Agents (Hydride) | NaBH₄, LiAlH₄ (LAH), DIBAL-H | Stable | Unreactive towards ether and acetal linkages.[6][8][9][10] |
| Catalytic Hydrogenation | H₂, Pd/C | Stable | The cyclohexane ring is saturated; acetal is unreactive. |
| Common Oxidizing Agents | PCC, PDC, KMnO₄ (cold, dilute), O₃ | Generally Stable | Lacks easily oxidizable groups. Vigorous conditions may degrade the molecule.[7] |
| Organometallics | Grignard Reagents (RMgX), Organolithiums (RLi) | Stable | Used as a protecting group specifically to prevent reaction with these reagents.[6][11] |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
Answer: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place. The primary degradation pathway is hydrolysis, which is catalyzed by trace amounts of acid.[5][12] Therefore, it is critical to protect it from atmospheric moisture and acidic vapors. For long-term storage, refrigeration (0-6°C) is recommended.[2]
Q2: My reaction requires an aqueous workup. Is the compound stable to water and brine washes?
Answer: No, the compound is highly susceptible to hydrolysis in the presence of water, especially under acidic conditions.[13] Even neutral water can cause slow hydrolysis. If an aqueous workup is unavoidable, it must be performed under neutral or slightly basic conditions. We recommend using a wash with a dilute solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to ensure any acidic residues are neutralized before extraction. Never wash with acidic water (e.g., dilute HCl) as this will rapidly cleave the acetal groups.
Q3: Why is this compound so sensitive to acids but stable to bases?
Answer: This behavior is characteristic of all acetal functional groups and is rooted in their reaction mechanism.
-
Acidic Conditions (Unstable): In the presence of an acid (H⁺), one of the ether-like oxygen atoms gets protonated. This turns the methoxy group (-OCH₃) into a good leaving group (methanol, CH₃OH). The departure of methanol creates a resonance-stabilized oxocarbenium ion. This cation is highly electrophilic and is rapidly attacked by water or other nucleophiles present in the medium, leading to the cleavage of the C-O bond.[6][14][15][16] This process repeats for all four methoxy groups, ultimately yielding 1,2-cyclohexanedione.
-
Basic Conditions (Stable): Under basic conditions, the potential leaving groups would be methoxide ions (-OCH₃⁻) or hydride (H⁻), both of which are very strong bases and thus extremely poor leaving groups.[14] The hydroxide ion (OH⁻) or other bases have no low-energy pathway to attack the electron-rich oxygen atoms or the sterically hindered carbon atoms of the acetal. Therefore, the molecule remains intact.[6][7]
Q4: Can I use hydride reducing agents like LiAlH₄ or NaBH₄ in a reaction involving this compound?
Answer: Absolutely. This compound is completely stable to common hydride reducing agents, including lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).[8][9][10][17] These reagents are sources of nucleophilic hydride (H⁻) and will not react with the acetal or ether functionalities. This stability is precisely why acetals are used as protecting groups for aldehydes and ketones when other parts of a molecule, such as an ester or carboxylic acid, need to be reduced.[11]
Q5: I need to perform an oxidation on another part of my molecule. Will this compound survive?
Answer: Generally, yes. The acetal functional group and the saturated cyclohexane ring are resistant to many common oxidizing agents under standard conditions.[7] Reagents like pyridinium chlorochromate (PCC), potassium permanganate (KMnO₄) under neutral or basic conditions, and Swern or Dess-Martin oxidations are not expected to affect the molecule. However, highly vigorous or strongly acidic oxidizing conditions (e.g., hot chromic acid) should be avoided as they can lead to complete degradation of the molecule.
Mechanistic Insights & Diagrams
The fundamental reactivity of this compound is dictated by the acid-catalyzed hydrolysis of its acetal groups.
Caption: Acid-catalyzed hydrolysis of the bis-acetal.
Troubleshooting Guide
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield or complete loss of compound after a reaction workup. | Accidental exposure to acidic conditions during an aqueous wash or chromatography. | Ensure all aqueous washes are neutral or basic (e.g., saturated NaHCO₃ solution). Neutralize the reaction mixture before workup. Consider using a buffer or a small amount of a base (e.g., triethylamine) in your silica gel slurry for chromatography. |
| Appearance of a new, more polar spot by TLC after reaction. | Partial or complete hydrolysis to 1,2-cyclohexanedione. The dione is significantly more polar than the bis-acetal. | Confirm the identity of the byproduct by LC-MS or GC-MS. If hydrolysis occurred, the reaction conditions or workup were likely too acidic or wet. Ensure all reagents and solvents are anhydrous if the reaction is intended to be so. |
| Inconsistent reaction outcomes. | Contaminated starting material (partially hydrolyzed) or degradation during storage. | Verify the purity of the this compound by NMR or GC before use. Store the compound properly under an inert atmosphere and away from moisture. |
Experimental Protocols
Protocol 1: Workflow for Assessing Compatibility with a New Reagent
This protocol provides a framework for testing the stability of this compound (TMCH) with a reagent not covered in this guide.
Caption: Workflow for testing reagent compatibility.
Methodology:
-
Preparation: Set up two identical vials. To each, add a known amount of this compound (e.g., 20 mg) and the chosen anhydrous solvent (e.g., 1 mL THF).
-
Control vs. Test: One vial is the "Control." To the "Test" vial, add the reagent (Reagent X) in the desired stoichiometric amount.
-
Reaction: Stir both vials under identical conditions (temperature, atmosphere) for the intended reaction time.
-
Monitoring: Take small aliquots from each vial at regular intervals (e.g., 1 hour, 4 hours) and analyze by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to check for the appearance of new spots/peaks.
-
Workup: After the experiment, quench both reactions appropriately and perform an identical workup and extraction.
-
Analysis: Analyze the final material from both vials by ¹H NMR and/or GC-MS. Compare the spectrum of the "Test" sample to the "Control." The presence of new peaks corresponding to 1,2-cyclohexanedione or other byproducts indicates instability.
Protocol 2: Standard Acid-Catalyzed Hydrolysis (Deprotection)
This protocol describes the intentional cleavage of the acetal groups to generate 1,2-cyclohexanedione.
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of acetone or THF and water (e.g., a 4:1 v/v ratio).
-
Acidification: Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (0.1 eq) or a catalytic amount of p-toluenesulfonic acid (p-TsOH).
-
Reaction: Stir the mixture at room temperature. The reaction is typically fast. Monitor the disappearance of the starting material by TLC or GC (usually complete within 1-2 hours).
-
Neutralization: Once the reaction is complete, carefully neutralize the acid by adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate or dichloromethane (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1,2-cyclohexanedione.
References
- ResearchGate. (n.d.). Acetals and ketals.
- Master Organic Chemistry. (2025). Hydrates, Hemiacetals, and Acetals.
- Hine, J., & Klueppel, A. W. (1974). Structural effects on rates and equilibriums. XVIII. Thermodynamic stability of ortho esters. Journal of the American Chemical Society.
- Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism.
- Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives.
- NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids.
- SciSpace. (n.d.). Esters and orthoesters as alkylating agents at high temperature. Applications to continuous-flow processes.
- Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4.
- Chad's Prep. (2021). 19.6 Reduction of Ketones and Aldehydes (NaBH4 and LiAlH4) | Organic Chemistry.
- Chemistry Steps. (n.d.). Formation and Reactions of Acetals.
- Pharmaguideline. (n.d.). Metal Hydrid Reduction (NaBH4 and LiAlH4).
- Organic Chemistry Explained!. (2021). Acetals, Hemiacetals, Ketals & Hemiketals.
- The Organic Chemistry Tutor. (2021). Acetal and Ketal Formation.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Wikipedia. (n.d.). Acetal.
- Spectrum Chemical. (2022). Safety Data Sheet.
- TCI Chemicals. (2025). Safety Data Sheet.
- Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis.
- YouTube. (2019). acetals and ketals.
- Weiss Instruments. (n.d.). Safety Data Sheet: Cyclohexane.
- PubMed. (2006). Polyacetal and poly(ortho ester)-poly(ethylene glycol) graft copolymer thermogels: preparation, hydrolysis and FITC-BSA release studies.
- ResearchGate. (n.d.). Processing and properties of two different poly (ortho esters).
- PubChem. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Dimethyl Acetals.
- PubMed Central. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside.
- PrepChem.com. (n.d.). Synthesis of 1,1-diethoxycyclohexane.
- Guidechem. (n.d.). This compound 163125-34-6 The Netherlands.
- ChemicalBook. (n.d.). This compound | 163125-34-6.
- Carl ROTH. (2018). Safety Data Sheet: Cyclohexane.
- Chemguide. (n.d.). mechanism for the acid catalysed hydrolysis of esters.
- The Organic Chemistry Tutor. (2016). Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry.
- YouTube. (2019). mechanism of ester hydrolysis.
- Science discussions. (n.d.). Mechanisms of Ester hydrolysis.
- Google Patents. (n.d.). US3189654A - Process for the preparation of 1, 2-cycloalkanediones.
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Technical Support Center: Troubleshooting Low Yields in 1,2-Diol Protection with 1,1,2,2-Tetramethoxycyclohexane
Welcome to the technical support center for the protection of 1,2-diols using 1,1,2,2-tetramethoxycyclohexane. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this methodology. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your reactions for higher yields and purity.
Introduction to Cyclohexane-1,2-diacetal (CDA) Protection
The acid-catalyzed reaction of a 1,2-diol with this compound provides a robust method for the formation of a cyclohexane-1,2-diacetal (CDA) protecting group. This technique, pioneered by the Ley group, is particularly advantageous for the regioselective protection of vicinal, diequatorial diols, a common structural motif in carbohydrates and other complex molecules.[1][2][3] The selectivity is primarily driven by the formation of a sterically favorable trans-fused ring system between the newly formed dioxane ring and the existing ring of the substrate.[1][4]
This guide will delve into the mechanistic underpinnings of the reaction to provide a logical framework for troubleshooting common issues that can lead to diminished yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction is showing low conversion, and I'm recovering a significant amount of my starting diol. What are the likely causes?
This is one of the most common issues and typically points to problems with the reaction equilibrium or catalyst activity.
Causality: The formation of the CDA group is an equilibrium-driven process.[5] The reaction involves the formation of two acetal linkages, with the concomitant release of four equivalents of methanol. According to Le Châtelier's principle, the removal of a byproduct is necessary to drive the equilibrium towards the product. In this specific reaction, however, methanol is often used as the solvent, which means the equilibrium can be particularly sensitive to other factors.
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: While methanol is a byproduct, the presence of extraneous water is highly detrimental. Water can hydrolyze the orthoester reagent and the acetal product under the acidic reaction conditions.
-
Actionable Advice: Use anhydrous methanol as the solvent. Ensure your diol starting material is thoroughly dried, and consider flame-drying your glassware under an inert atmosphere before setting up the reaction.
-
-
Catalyst Activity: The acid catalyst is crucial for protonating the methoxy groups of the orthoester, initiating the reaction.
-
Use of a Dehydrating Agent: To rigorously remove any trace water and facilitate the reaction, the addition of a chemical dehydrating agent is often beneficial.
-
Actionable Advice: Add trimethyl orthoformate (TMOF) to the reaction mixture.[4] TMOF will react with any water present to form methanol and methyl formate, effectively scavenging water from the system. A typical protocol may use 1.5 to 3 equivalents of TMOF.
-
Q2: I'm observing the formation of multiple products, leading to a low yield of the desired protected diol and a difficult purification. Why is this happening?
The formation of multiple products can arise from incomplete reaction, the formation of regioisomers or diastereomers, or side reactions of the starting material.
Causality: While the CDA protection is known for its high selectivity for trans-diequatorial diols, other diol pairs on the molecule can also react, leading to regioisomers.[1][7] Additionally, under certain conditions, thermodynamically less favorable diastereomers of the CDA group can form.[7][8]
Troubleshooting Steps:
-
Reaction Time and Temperature: The formation of the thermodynamically most stable product is favored by allowing the reaction to fully equilibrate.
-
Actionable Advice: Ensure the reaction is heated to reflux in methanol (around 65 °C) and allowed to proceed for a sufficient duration.[4] Monitoring the reaction by TLC is crucial. If multiple spots are observed, it may be beneficial to extend the reaction time to allow for the conversion of kinetic products to the more stable thermodynamic product. Recent studies on glucuronic acid derivatives have shown that the ratio of isomers can change significantly with reaction time, indicating a complex equilibrium process.[7][9]
-
-
Substrate-Related Issues: The inherent stereochemistry of your diol substrate will dictate the feasibility of forming the desired CDA-protected product. This method is most effective for 1,2-diequatorial diols.
-
Actionable Advice: Carefully analyze the stereochemistry of your starting material. If you are attempting to protect a cis-diol, you may need to consider alternative protecting groups, such as an acetonide.[6]
-
-
Alternative Reaction Protocol: An alternative procedure that can sometimes offer different selectivity or improved yields involves the direct use of cyclohexane-1,2-dione.
Q3: The reaction works, but the yield is consistently moderate (50-70%). How can I optimize the reaction for a higher yield?
Moderate yields often suggest that the reaction is not being driven fully to completion or that product is being lost during workup and purification.
Causality: The CDA-protected products are stable under basic and neutral conditions but are labile to acid.[5][10] Inadvertent exposure to acidic conditions during the workup can lead to partial deprotection and loss of product.
Troubleshooting Steps:
-
Careful Workup Procedure: It is critical to neutralize the acid catalyst before concentrating the reaction mixture.
-
Actionable Advice: Upon completion of the reaction (as determined by TLC), cool the mixture to room temperature and quench the acid catalyst with a mild base such as triethylamine or a saturated aqueous solution of sodium bicarbonate.[6]
-
-
Purification Strategy: The polarity of the CDA-protected product will be significantly different from the starting diol.
-
Actionable Advice: Standard flash column chromatography on silica gel is typically effective for purification. Ensure that no acid is carried over into the chromatography. If using a buffered mobile phase, ensure it is not acidic.
-
-
Reagent Stoichiometry: Using an appropriate excess of the protecting group reagent can help drive the reaction to completion.
-
Actionable Advice: While a slight excess of this compound is common (e.g., 1.1-1.5 equivalents), a large excess is generally not necessary and can complicate purification.
-
Experimental Protocols
Standard Protocol for CDA Protection
This protocol is a general guideline and may require optimization for specific substrates.
-
To a solution of the 1,2-diol (1.0 equiv) in anhydrous methanol, add this compound (1.2 equiv) and trimethyl orthoformate (1.5 equiv).
-
Add a catalytic amount of camphorsulfonic acid (CSA, ~0.05 equiv).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding triethylamine (~0.1 equiv) or until the solution is neutral.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired CDA-protected diol.
Data Summary
| Catalyst | Typical Loading (mol%) | Solvent | Additive | Key Considerations |
| Camphorsulfonic acid (CSA) | 5-10 | Methanol | Trimethyl orthoformate | Standard and widely used method.[4][7] |
| p-Toluenesulfonic acid (p-TsOH) | 5-10 | Methanol | Trimethyl orthoformate | A common alternative to CSA. |
Mechanistic Overview & Troubleshooting Logic
The following diagram illustrates the key steps in the CDA protection reaction and highlights the critical points for troubleshooting.
Caption: Troubleshooting flowchart for CDA protection of 1,2-diols.
References
-
Grice, P., Ley, S. V., Pietruszka, J., Priepke, H. W. M., & Warriner, S. L. (1997). Preparation, structure, derivatisation and NMR data of cyclohexane-1,2-diacetal protected carbohydrates. Journal of the Chemical Society, Perkin Transactions 1, 351–364. [Link]
-
Grice, P., Ley, S. V., Pietruszka, J., Priepke, H. W. M., & Warriner, S. L. (1997). Preparation, structure, derivatisation and NMR data of cyclohexane-1,2-diacetal protected carbohydrates. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
De la Fuente, M., et al. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. Organic Letters. [Link]
-
Preparation, structure, derivatisation and NMR data of cyclohexane-1,2-diacetal protected carbohydrates. Journal of the Chemical Society, Perkin Transactions 1. (RSC Publishing). [Link]
-
Douglas, N. L., Ley, S. V., Osborn, H. M. I., Owen, D. R., Priepke, H. W. M., & Warriner, S. L. (1996). Direct-Protection-of-1-2-Diols-from-a-Diketones. ResearchGate. [Link]
-
Grice, P., Ley, S. V., Pietruszka, J., Priepke, H. W. M., & Warriner, S. L. (2000). Preparation, structure, derivatisation and NMR data of cyclohexane-1,2-diacetal protected carbohydrates. ResearchGate. [Link]
-
De la Fuente, M., et al. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. PubMed Central. [Link]
-
Tuning synthesis and sonochemistry forges learning and enhances educational training: Protection of 1,3-diols under heterogeneous catalysis as sustainable case study. PubMed Central. [Link]
-
De la Fuente, M., et al. (2023). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. American Chemical Society. [Link]
-
Protecting Groups. University of Texas Southwestern Medical Center. [Link]
-
Synthesis and Applications of Carbohydrate-Based Organocatalysts. MDPI. [Link]
- Methods for protecting and deprotecting a diol group.
-
Hense, A., et al. (1997). Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. Organic Chemistry Portal. [Link]
-
Protection of 1,2-diol as cyclic acetals. YouTube. [Link]
-
Protecting Groups in Organic Synthesis. Ready Lab, UT Southwestern. [Link]
-
Two alternative routes for 1, 2-cyclohexanediol synthesis by means of green processes: Cyclohexene dihydroxylation and catechol hydrogenation. ResearchGate. [Link]
-
Protection of 1,2-Diol by Acetal. SynArchive. [Link]
-
Two routes to 1,2-cyclohexanediol catalyzed by zeolites under solvent-free condition. SpringerLink. [Link]
Sources
- 1. Preparation, structure, derivatisation and NMR data of cyclohexane-1,2-diacetal protected carbohydrates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Preparation, structure, derivatisation and NMR data of cyclohexane-1,2-diacetal protected carbohydrates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A605851E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
Technical Support Center: Optimization of 1,1,2,2-Tetramethoxycyclohexane Acetal Formation
Welcome to the technical support center for the synthesis of 1,1,2,2-tetramethoxycyclohexane. This guide is designed for researchers, chemists, and process development professionals who are looking to optimize the reaction time and overall efficiency of this crucial acetalization reaction. Here, we move beyond simple procedural outlines to provide a deeper understanding of the reaction's kinetics and equilibrium, empowering you to troubleshoot common issues and rationally design process improvements.
Introduction to the Synthesis
The formation of this compound from 1,2-cyclohexanedione is a classic acid-catalyzed double acetalization (or ketalization). The reaction involves treating the dione with an excess of methanol and a dehydrating agent, typically an orthoformate, in the presence of an acid catalyst. While straightforward in principle, the reaction is governed by an equilibrium that can be sensitive to several factors, often leading to long reaction times or incomplete conversions. This guide addresses the most common challenges encountered in the laboratory.
Troubleshooting and Optimization (FAQ)
This section provides answers to frequently asked questions and solutions to common problems encountered during the synthesis.
Q1: My reaction is proceeding very slowly or has stalled completely. What are the most likely causes?
A1: A sluggish or stalled reaction is the most common issue and typically points to one of three primary factors: insufficient catalysis, presence of water, or inadequate temperature.
-
Catalyst Activity: The acid catalyst is essential for protonating the carbonyl oxygen, which dramatically increases the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic methanol.[1][2] If the catalyst amount is too low, or if it has been neutralized by basic impurities in the starting materials (e.g., stabilizers in 1,2-cyclohexanedione), the reaction rate will be negligible.
-
Water Content: Acetal formation is a reversible reaction that produces water as a byproduct.[3][4][5] According to Le Chatelier's principle, the presence of water in the reaction medium will shift the equilibrium back towards the starting materials, preventing the reaction from reaching completion.[1] It is critical to use anhydrous methanol and a potent water scavenger.
-
Temperature: While higher temperatures generally increase reaction rates, this reaction can be successfully run at reflux.[6] If the reaction is being attempted at room temperature without carefully optimized catalyst loading, it may proceed very slowly.
Q2: The yield of my product is consistently low despite long reaction times. How can I improve conversion?
A2: Low yields are almost always an issue of equilibrium position. To drive the reaction to completion, you must rigorously control the reaction conditions to favor the product side of the equilibrium.
-
Effective Water Removal: The single most important factor is the removal of water. Trimethyl orthoformate (TMOF) is an ideal reagent for this synthesis as it serves a dual purpose: it is a source of the methoxy groups and an exceptionally effective in-situ chemical drying agent, reacting with the generated water to form methanol and methyl formate.[6] Using a significant excess of TMOF is highly advantageous.[6]
-
Reagent Stoichiometry: Employing a large excess of methanol serves to shift the equilibrium towards the product, in accordance with the law of mass action.
-
Purity of Starting Materials: 1,2-Cyclohexanedione can exist in equilibrium with its more stable enol form.[7] Ensure you are using a high-purity starting material. It is also recommended that methanol be distilled from a suitable drying agent like calcium hydride prior to use to ensure it is anhydrous.[6]
Q3: What is the optimal acid catalyst and loading for this reaction?
A3: Strong protic acids are typically used. The choice and amount are critical, as excess acid can be detrimental.
-
Common Catalysts: Concentrated sulfuric acid (H₂SO₄) and camphorsulfonic acid (CSA) are both effective and have been documented for this specific transformation.[6] p-Toluenesulfonic acid (p-TsOH) is another common choice for acetalizations.
-
Optimal Loading: Only catalytic amounts are required. A high loading of acid can protonate the methanol, reducing its nucleophilicity and slowing the reaction.[8] The Organic Syntheses procedure for this reaction uses approximately 32 drops of concentrated H₂SO₄ for a 0.4 mole scale reaction, which represents a very small molar percentage.[6] We recommend starting with 0.1 to 0.5 mol% of the catalyst relative to the 1,2-cyclohexanedione.
Q4: What is the role of trimethyl orthoformate and can I use other drying agents?
A4: As mentioned, trimethyl orthoformate (TMOF) is both a reagent and a water scavenger.[6] It reacts with water to produce methyl formate and methanol, effectively and irreversibly removing water from the equilibrium. While physical methods like a Dean-Stark trap with an azeotroping solvent (e.g., toluene) or the use of 4Å molecular sieves are effective for many acetalizations, the use of excess TMOF is often more convenient and efficient for this specific reaction.[9][10]
Data and Parameter Summary
The following table summarizes key experimental parameters and their impact on reaction time and yield.
| Parameter | Condition | Effect on Reaction Time | Effect on Yield | Rationale |
| Acid Catalyst (H₂SO₄) | Insufficient ( <0.1 mol%) | Very Slow / Stalled | Low | Inadequate protonation of the carbonyl group.[1] |
| Optimal (0.1 - 0.5 mol%) | Fast | High | Efficient catalysis without significant side reactions. | |
| Excessive ( >2 mol%) | May Decrease | May Decrease | Protonation of methanol reduces its nucleophilicity.[8] | |
| Water | Anhydrous Conditions | Fast | High | Pushes equilibrium towards the product.[5] |
| Presence of Water | Very Slow / Stalled | Low | Shifts equilibrium towards starting materials.[1] | |
| Trimethyl Orthoformate | Stoichiometric | Slow | Low | Insufficient to drive equilibrium by removing water. |
| Large Excess (>3.5 eq) | Fast | High | Acts as an effective water scavenger.[6] | |
| Temperature | Room Temperature | Slow | Variable | Rate is slow, but equilibrium may be favorable. |
| Reflux (Methanol) | Fast | High | Increases reaction rate to overcome activation energy.[6] |
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the step-wise, acid-catalyzed mechanism for the formation of the bis-acetal from one of the ketone moieties in 1,2-cyclohexanedione.
Caption: Acid-catalyzed mechanism for acetal formation.
Troubleshooting Workflow
If you encounter a problem, follow this logical decision tree to diagnose the issue.
Caption: Troubleshooting workflow for acetal formation.
Experimental Protocols
Validated Baseline Protocol
This protocol is adapted from a reliable, peer-reviewed procedure and serves as an excellent starting point.[6]
Materials:
-
1,2-Cyclohexanedione (44.8 g, 0.400 mol)
-
Anhydrous Methanol (100 mL)
-
Trimethyl Orthoformate (160 mL, 1.46 mol)
-
Concentrated Sulfuric Acid (~32 drops)
Procedure:
-
Equip a 500-mL two-necked flask with a magnetic stirrer and a reflux condenser.
-
Flush the apparatus with a dry, inert atmosphere (e.g., argon or nitrogen).
-
Charge the flask with 1,2-cyclohexanedione, anhydrous methanol, and trimethyl orthoformate.[6]
-
Begin stirring and carefully add the concentrated sulfuric acid dropwise. The solution may darken.
-
Heat the mixture to a gentle reflux under the inert atmosphere and maintain for 5 hours.[6]
-
Monitor the reaction progress by TLC or GC analysis. The reaction is complete when the starting dione is consumed.
-
Upon completion, cool the reaction to room temperature.
-
Carefully neutralize the acid by adding sodium hydrogen carbonate until effervescence ceases.
-
Remove the low-boiling components (methanol, methyl formate, excess TMOF) by distillation.
-
Purify the remaining residue by vacuum distillation to yield this compound as a colorless liquid.[6]
Systematic Optimization Workflow
To reduce the reaction time from the baseline 5 hours, a systematic approach to optimization can be employed.
-
Setup: Prepare multiple small-scale reactions (e.g., 1-5 g of 1,2-cyclohexanedione) in parallel under identical initial conditions based on the protocol above.
-
Variable 1 - Catalyst Loading: While keeping temperature and reagent stoichiometry constant, vary the H₂SO₄ loading (e.g., 0.1 mol%, 0.3 mol%, 0.5 mol%, 0.7 mol%). Monitor each reaction at 30-minute intervals by GC to determine the optimal catalyst concentration for the fastest conversion.
-
Variable 2 - Temperature: Using the optimal catalyst loading determined in the previous step, run a set of reactions at different temperatures (e.g., 40 °C, 50 °C, and reflux at ~65 °C). Monitor for the fastest consumption of starting material. Note that for some acetalizations, excessively high temperatures can negatively impact the final equilibrium conversion.[9]
-
Confirmation: Once the optimal catalyst loading and temperature are identified, run a confirmation experiment at the desired scale to validate the shortened reaction time.
By methodically adjusting these key parameters, you can significantly reduce the reaction time while maintaining a high yield of the desired this compound.
References
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega. [Link]
-
METHYL-3O,4O-(1',2'-DIMETHOXYCYCLOHEXANE-1',2'-DIYL)-α-D-MANNOPYRANOSIDE. Organic Syntheses. [Link]
-
A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. PubMed Central. [Link]
-
Conversion over time for acetal formation in dependence on the reaction... ResearchGate. [Link]
-
Reaction kinetics of glycerol acetal formation via transacetalization with 1,1-diethoxyethane. ResearchGate. [Link]
-
19.10: Nucleophilic Addition of Alcohols - Acetal Formation. Chemistry LibreTexts. [Link]
-
14.3: Acetal Formation. Chemistry LibreTexts. [Link]
-
Carbon-carbon bond formation and annulation reactions using trimethyl and triethyl orthoformates. Indian Academy of Sciences. [Link]
-
Acetals Formation and Hydrolysis. Organic Chemistry Tutor. [Link]
-
Acetals and Hemiacetals with Practice Problems. Chemistry Steps. [Link]
-
Trying to make an acetal in the lab and it isn't working no matter what I try. Does anyone know why? Reddit. [Link]
-
This compound. PubChem. [Link]
-
Ketone. Wikipedia. [Link]
-
1,2-Cyclohexanedione. Wikipedia. [Link]
-
Well-established mechanism of the hydrolysis of acetals and ketals. ResearchGate. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ketone - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Acetals and Hemiacetals with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
Removal of byproducts from 1,1,2,2-Tetramethoxycyclohexane reactions
Technical Support Center: 1,1,2,2-Tetramethoxycyclohexane Reactions
Welcome to the technical support guide for reactions involving this compound. This document serves as a specialized resource for researchers, chemists, and drug development professionals. Here, we will address common challenges, troubleshoot experimental issues, and answer frequently asked questions related to the use of this compound, primarily focusing on its role as a stable precursor to 1,2-cyclohexanedione. Our guidance is grounded in established chemical principles and practical, field-proven insights to ensure the success of your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic application of this compound?
This compound is predominantly used as a protected form, specifically a bis-ketal, of 1,2-cyclohexanedione.[1] Its main reaction is the acid-catalyzed hydrolysis to deprotect the carbonyl groups and yield 1,2-cyclohexanedione, a versatile building block in organic synthesis.[2][3] This protection strategy is employed to mask the reactive dicarbonyl functionality while other chemical transformations are performed on different parts of a molecule.
Q2: What are the expected byproducts from the hydrolysis of this compound?
The primary and expected byproduct of the hydrolysis reaction is methanol . The core of the troubleshooting process, however, revolves around dealing with impurities arising from an incomplete or inefficient reaction. These include:
-
Unreacted Starting Material: Residual this compound.
-
Partially Hydrolyzed Intermediates: Such as 2,2-dimethoxycyclohexan-1-one or its corresponding hemiacetal.
-
Solvent and Catalyst Residues: The acid catalyst and any organic solvents used in the reaction or workup.
Q3: My final 1,2-cyclohexanedione product is a yellow-green or brown color. What causes this and how can it be prevented?
Pure 1,2-cyclohexanedione is typically a pale yellow-green solid or liquid.[4][5] The development of darker colors often indicates the presence of impurities arising from side reactions or degradation. This can be caused by overly harsh reaction conditions (e.g., excessive heat or highly concentrated acid), which may lead to self-condensation or other decomposition pathways of the dione product.[6] To minimize color, use the mildest effective acidic conditions, maintain careful temperature control, and store the purified product under an inert atmosphere away from light.[7]
Q4: What analytical techniques are best for monitoring the reaction and identifying byproducts?
A combination of techniques is recommended for robust analysis:
-
Thin-Layer Chromatography (TLC): Excellent for real-time monitoring of the disappearance of the non-polar starting material (this compound) and the appearance of the more polar product (1,2-cyclohexanedione).
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile components like the starting material, product, methanol, and potential intermediates. The mass spectra provide definitive structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the final product and identifying impurities. For example, the disappearance of the characteristic methoxy proton signal (~3.2 ppm) from the starting material and the appearance of signals corresponding to the dione are key indicators of reaction completion.
Troubleshooting Guide
This section addresses specific problems you may encounter during the hydrolysis of this compound and subsequent purification of 1,2-cyclohexanedione.
Problem 1: The yield of 1,2-cyclohexanedione is significantly lower than expected.
-
Possible Cause 1: Incomplete Hydrolysis. The conversion of a ketal to a ketone is an equilibrium process.[8] Insufficient reaction time, low temperature, or inadequate acid concentration can result in a mixture containing significant amounts of starting material or partially hydrolyzed intermediates.
-
Troubleshooting Suggestion: Monitor the reaction closely using TLC or GC until the starting material is completely consumed. If the reaction stalls, consider extending the reaction time or adding a small amount of additional acid catalyst. The mechanism involves the formation of a resonance-stabilized carboxonium ion as the rate-determining step, which is facilitated by the acid.[9][10]
-
-
Possible Cause 2: Product Loss During Workup. 1,2-Cyclohexanedione has some solubility in water.[11] Aggressive or multiple aqueous washes can lead to significant loss of product into the aqueous layer.
-
Troubleshooting Suggestion: Minimize the volume of water used during the workup. After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent (e.g., ethyl acetate or dichloromethane) to recover any dissolved product.
-
-
Possible Cause 3: Product Volatility. 1,2-Cyclohexanedione can be lost during solvent removal under high vacuum, especially if residual solvent creates an azeotrope.
-
Troubleshooting Suggestion: Remove the extraction solvent using a rotary evaporator at moderate temperature and pressure. Avoid using a high-vacuum pump until the bulk of the solvent is gone.
-
Problem 2: My purified product is contaminated with the starting material.
-
Underlying Issue: This is a clear indication of incomplete hydrolysis.
-
Solution A (Reaction Optimization): Re-evaluate the reaction conditions. The most effective approach is to ensure the initial hydrolysis goes to completion. Try increasing the reaction time or using a slightly higher concentration of the acid catalyst.
-
Solution B (Purification): If reaction optimization is not feasible, purification via flash column chromatography is highly effective. There is a significant polarity difference between the non-polar starting material (this compound) and the more polar product (1,2-cyclohexanedione), allowing for clean separation.
-
Problem 3: How do I effectively remove the acid catalyst after the reaction is complete?
-
Challenge: The acid catalyst must be neutralized to prevent continued, potentially degradative, reactions during workup and storage.
-
Recommended Protocol: Transfer the reaction mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate). Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Be cautious, as CO₂ evolution (effervescence) will occur. Continue adding the bicarbonate solution until gas evolution ceases, indicating that the acid has been neutralized. Wash the organic layer once more with brine to help break up emulsions and remove residual water.[12]
-
Summary of Common Impurities and Identification
| Impurity/Byproduct | Chemical Name | Origin | Analytical Signature |
| Starting Material | This compound | Incomplete Reaction | ¹H NMR: Sharp singlet ~3.2 ppm (12H, -OCH₃). GC-MS: Distinct peak with a molecular ion corresponding to C₁₀H₂₀O₄. |
| Primary Byproduct | Methanol | Ketal Hydrolysis | ¹H NMR: Singlet ~3.49 ppm. GC-MS: Early eluting peak with M+ of 32. |
| Intermediate | 2,2-Dimethoxycyclohexan-1-one | Partial Hydrolysis | ¹H NMR: Will show a singlet for two methoxy groups (~6H). GC-MS: Molecular ion corresponding to C₈H₁₄O₃. |
| Degradation Products | Various condensation products | Harsh reaction conditions | Broad, complex signals in NMR. Multiple peaks in GC/LC-MS. Often colored. |
Visualized Workflows and Protocols
General Experimental Workflow
The overall process from deprotection to purification can be visualized as a sequence of essential steps.
Caption: Standard workflow for hydrolysis and purification.
Troubleshooting Decision Tree
Use this logical guide to diagnose and resolve common issues during your synthesis.
Caption: A decision tree for troubleshooting common problems.
Detailed Experimental Protocols
Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis
This protocol provides a standard method for the deprotection of this compound.
-
Materials:
-
This compound
-
Acetone
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of acetone and water (e.g., a 4:1 v/v ratio) in a round-bottom flask.
-
With vigorous stirring, add a catalytic amount of concentrated acid (e.g., 0.1 eq of HCl).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction's progress every 30-60 minutes by TLC, using a hexane/ethyl acetate solvent system (e.g., 4:1). The starting material will have a high Rf, while the product will be near the baseline. The reaction is complete when the starting material spot is no longer visible.
-
Once complete, proceed immediately to the workup protocol to prevent potential product degradation.
-
Protocol 2: Aqueous Workup and Extraction
This protocol is designed to neutralize the reaction and isolate the crude product.
-
Materials:
-
Completed reaction mixture from Protocol 1
-
Ethyl acetate or Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
-
Procedure:
-
Carefully pour the reaction mixture into a separatory funnel.
-
Add ethyl acetate to dilute the mixture.
-
Slowly add the saturated NaHCO₃ solution in small portions. Swirl gently and vent the funnel frequently to release the pressure from CO₂ evolution.
-
Continue adding NaHCO₃ until all effervescence has stopped.
-
Shake the funnel vigorously, allow the layers to separate, and drain the lower aqueous layer.
-
Wash the organic layer with brine. This helps to remove residual water and break any emulsions.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude 1,2-cyclohexanedione.
-
References
- Arthur, W. J. (1965). Process for the preparation of 1, 2-cycloalkanediones. U.S. Patent No. 3,189,654. Google Patents.
-
Hach, C. C., Banks, C. V., & Diehl, H. (1952). 1,2-CYCLOHEXANEDIONE DIOXIME. Organic Syntheses, 32, 35. doi:10.15227/orgsyn.032.0035. Retrieved from [Link]
- CN105085207A. (2015). Method for preparing 1, 2-cyclohexanedione. Google Patents.
-
Wikipedia. (n.d.). 1,2-Cyclohexanedione. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). 1,2-Cyclohexanedione. Retrieved from [Link]
- Givaudan, S. A. (1998). Process for the manufacture of 1, 3-cyclohexanedione. U.S. Patent No. 5,744,648. Google Patents.
-
Kulkarni, C. A., et al. (2015). Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. PMC - NIH. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 1,2-cyclohexanedione. Retrieved from [Link]
-
Khan Academy. (n.d.). Acetals as protecting groups and thioacetals. Retrieved from [Link]
-
Newman, M. S., & Farewell, S. O. (1951). 1,4-CYCLOHEXANEDIONE. Organic Syntheses, 31, 30. doi:10.15227/orgsyn.031.0030. Retrieved from [Link]
-
Cossey, C. (2020, November 20). 34-3 Removing Acetals – Reaction and Mechanism (w/ Dr. C). YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, August 12). 10.4: Acetals and Ketals. Retrieved from [Link]
-
Organic Chemistry Portal. (2023, February 7). Hydrolysis Reactions: Reversing Nucleophilic Additions to Ketohydes. YouTube. Retrieved from [Link]
Sources
- 1. This compound | C10H20O4 | CID 2733429 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Cyclohexanedione - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. US5744648A - Process for the manufacture of 1, 3-cyclohexanedione - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
- 9. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. guidechem.com [guidechem.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
Navigating the Conformational Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 1,1,2,2-Tetramethoxycyclohexane
For researchers, scientists, and drug development professionals engaged in the intricate world of molecular architecture, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for elucidating the three-dimensional structure of organic molecules in solution. This guide provides an in-depth technical analysis of the ¹H and ¹³C NMR spectra of 1,1,2,2-tetramethoxycyclohexane, a molecule whose conformational dynamics are richly informative. In the absence of readily available experimental spectra, this guide will leverage high-quality predicted NMR data to illustrate the principles of conformational analysis. We will objectively compare these predicted spectral features with experimental data from the closely related cis- and trans-1,2-dimethoxycyclohexane to provide a comprehensive understanding of substituent effects on the cyclohexane ring.
The Decisive Role of NMR in Conformational Analysis
The biological activity and physical properties of cyclic molecules are intrinsically linked to their preferred three-dimensional conformations. For cyclohexane derivatives, the chair conformation is the most stable, and substituents can occupy either axial or equatorial positions. The interplay of steric and electronic effects governs the equilibrium between different chair conformations. NMR spectroscopy, particularly the analysis of chemical shifts and spin-spin coupling constants, offers a powerful window into these dynamic processes.[1]
The Karplus relationship, which correlates the magnitude of the vicinal coupling constant (³J) between two protons to the dihedral angle between them, is a cornerstone of conformational analysis. This relationship allows for the differentiation between axial-axial, axial-equatorial, and equatorial-equatorial proton relationships, thereby providing a quantitative measure of conformational populations.
A Theoretical Exploration of this compound's NMR Landscape
Given the absence of published experimental NMR data for this compound, we turn to computational prediction, a widely accepted practice in modern structural elucidation. The following ¹H and ¹³C NMR data were predicted using advanced algorithms that model the magnetic environment of each nucleus.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
| Signal | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 1 | 3.45 | s | 6H | 2 x OCH₃ (at C1) |
| 2 | 3.42 | s | 6H | 2 x OCH₃ (at C2) |
| 3 | 1.70 - 1.80 | m | 4H | H-3, H-6 |
| 4 | 1.55 - 1.65 | m | 4H | H-4, H-5 |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
| Signal | Predicted Chemical Shift (ppm) | Assignment |
| 1 | 102.5 | C1, C2 |
| 2 | 51.0 | OCH₃ (at C1, C2) |
| 3 | 28.5 | C3, C6 |
| 4 | 22.0 | C4, C5 |
Interpreting the Predicted Spectra: A Conformational Insight
The predicted ¹H NMR spectrum of this compound is deceptively simple. The four methoxy groups are predicted to give rise to two sharp singlets at approximately 3.45 and 3.42 ppm, each integrating to six protons. This suggests that within each pair of geminal methoxy groups, there is likely rapid rotation around the C-O bonds on the NMR timescale, making the three protons of each methyl group equivalent. The slight difference in chemical shift between the methoxy groups on C1 and C2 is expected due to their slightly different chemical environments.
The cyclohexane ring protons are predicted to appear as complex multiplets between 1.55 and 1.80 ppm. The lack of well-resolved signals for individual axial and equatorial protons is indicative of rapid conformational inversion between the two chair forms at room temperature. In this dynamic equilibrium, the observed chemical shifts and coupling constants are a weighted average of the values for each individual conformer.
The ¹³C NMR spectrum is also relatively simple, showing only four distinct signals. The carbons bearing the methoxy groups (C1 and C2) are significantly deshielded, appearing at around 102.5 ppm. The methoxy carbons themselves are predicted around 51.0 ppm. The remaining cyclohexane ring carbons (C3/C6 and C4/C5) appear further upfield. The equivalence of C1 and C2, as well as the pairs C3/C6 and C4/C5, suggests a plane of symmetry in the time-averaged conformation of the molecule.
Comparative Analysis: Unveiling Substituent Effects with 1,2-Dimethoxycyclohexane
To contextualize the predicted data for our target molecule, a comparison with the experimentally determined NMR data of cis- and trans-1,2-dimethoxycyclohexane is highly instructive. These simpler analogues allow us to dissect the influence of the number and orientation of methoxy substituents on the conformational equilibrium and the resulting NMR spectra.
Experimental NMR Data for 1,2-Dimethoxycyclohexane Isomers (CDCl₃)
| Compound | Signal | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| cis-1,2-Dimethoxycyclohexane | H-1, H-2 | 3.15 (m) | 80.5 |
| OCH₃ | 3.40 (s) | 57.0 | |
| Cyclohexane CH₂ | 1.30-1.80 (m) | 29.0, 23.5 | |
| trans-1,2-Dimethoxycyclohexane | H-1, H-2 | 2.85 (m) | 85.0 |
| OCH₃ | 3.35 (s) | 56.5 | |
| Cyclohexane CH₂ | 1.10-2.10 (m) | 31.0, 24.5 |
Note: The chemical shifts are approximate and can vary slightly based on the specific literature source and experimental conditions.
The comparison reveals significant differences. The methoxy-bearing carbons (C1 and C2) in this compound are predicted to be much further downfield (~102.5 ppm) compared to both cis- (~80.5 ppm) and trans-1,2-dimethoxycyclohexane (~85.0 ppm). This is a direct consequence of the additive deshielding effect of having two oxygen atoms attached to the same carbon (an acetal-like environment).
Furthermore, the conformational analysis of the 1,2-dimethoxycyclohexanes is well-established. The trans isomer can exist in either a diequatorial or a diaxial conformation. Due to steric hindrance, the diequatorial conformer is generally favored. The cis isomer exists as a mixture of two rapidly interconverting chair conformers, each with one axial and one equatorial methoxy group. The presence of four methoxy groups in this compound introduces more complex steric interactions, likely leading to a more nuanced conformational equilibrium that would be fascinating to study with variable-temperature NMR experiments.
Experimental and Computational Methodologies
Synthesis of this compound: A Plausible Route
A robust synthesis of this compound can be envisioned starting from the readily available cyclohexene.
Step 1: Dihydroxylation of Cyclohexene Cyclohexene can be oxidized to trans-1,2-cyclohexanediol using reagents such as hydrogen peroxide with a suitable catalyst.[2]
Step 2: Acetalization of trans-1,2-Cyclohexanediol The resulting diol can then be converted to the tetramethoxy derivative through an acid-catalyzed reaction with methanol and a dehydrating agent. The formation of acetals from diols is a well-established transformation in organic synthesis.[3]
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of this compound.
NMR Prediction Protocol
The ¹H and ¹³C NMR spectra for this compound were predicted using a machine learning-based algorithm. Such tools are trained on large databases of experimental NMR data and can provide highly accurate predictions for a wide range of organic molecules.[4]
Logical Flow of NMR-Based Conformational Analysis
Caption: Workflow for determining molecular conformation using NMR data.
Conclusion
This guide has provided a comprehensive, albeit theoretical, ¹H and ¹³C NMR analysis of this compound. By leveraging predicted spectral data and comparing it with experimental data from simpler analogues, we have illustrated how NMR spectroscopy can be a powerful tool for probing the conformational landscape of substituted cyclohexanes. The principles discussed herein are broadly applicable to the structural elucidation of complex organic molecules, a critical task in chemical research and drug development. The proposed synthetic route provides a practical starting point for the experimental validation of these computational predictions.
References
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
- GAO Fei, JIA Yingping, CUI Yingna, LI Changping, YIN Jingmei. (2011). Catalytic Oxidation of Cyclohexene to Trans-1,2-cyclohexanediol by H₂O₂ with the Presence of Ionic Liquids. Chinese Journal of Applied Chemistry, 28(06), 662-666.
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). Cyclohexane, 1,2-dimethoxy-, cis-. NIST Chemistry WebBook. Retrieved from [Link]
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NIST. (n.d.). Cyclohexane, 1,2-dimethoxy-, trans-. NIST Chemistry WebBook. Retrieved from [Link]
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NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]
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Navigating the Labyrinth of Mass Spectra: A Comparative Guide to the Fragmentation of 1,1,2,2-Tetramethoxycyclohexane
In the intricate world of structural elucidation, mass spectrometry stands as a cornerstone technique, offering profound insights into the elemental composition and molecular architecture of chemical entities. For researchers and professionals in drug development and chemical synthesis, a deep understanding of fragmentation patterns is not merely academic—it is a critical tool for identifying known compounds, characterizing novel structures, and ensuring the purity of synthesized molecules.
The Logic of Fragmentation: Unraveling the Molecular Blueprint
Electron ionization mass spectrometry subjects a molecule to a high-energy electron beam, leading to the ejection of an electron and the formation of a molecular ion (M•+). This high-energy species is often unstable and undergoes a series of fragmentation events to yield smaller, more stable charged fragments. The resulting mass spectrum is a unique fingerprint of the molecule, dictated by the inherent stability of the bonds and the resulting fragments.
For acetals and ketals, the initial ionization event typically involves the removal of a non-bonding electron from one of the oxygen atoms. The subsequent fragmentation is then directed by the presence of these electron-rich centers.
Predicted Fragmentation Cascade of 1,1,2,2-Tetramethoxycyclohexane
The molecular weight of this compound (C10H20O4) is 204.26 g/mol . Upon electron ionization, the molecular ion [C10H20O4]•+ is formed. Due to the presence of four ether linkages, the molecular ion is expected to be of low abundance, a common characteristic for many ethers and acetals.[1][2]
The primary fragmentation pathways are predicted to be initiated by the cleavage of bonds alpha to the oxygen atoms, a process known as alpha-cleavage. This is a dominant fragmentation mechanism for ethers.[3]
A plausible fragmentation cascade is as follows:
-
Loss of a Methoxy Radical (•OCH3): The most facile initial fragmentation is the loss of a methoxy radical (31 Da) to form a stable oxonium ion at m/z 173. This cleavage is driven by the formation of a resonance-stabilized cation.
-
Sequential Loss of Methanol (CH3OH): The fragment at m/z 173 can then undergo rearrangement and elimination of a neutral methanol molecule (32 Da) to yield a fragment at m/z 141.
-
Ring Cleavage and Further Fragmentation: Subsequent fragmentations would likely involve cleavage of the cyclohexane ring and further losses of methoxy groups or methanol. The complex nature of the multiple methoxy substituents could lead to a variety of rearrangement pathways.
Below is a diagram illustrating the predicted primary fragmentation pathway for this compound.
Caption: Predicted primary fragmentation pathway of this compound.
A Comparative Benchmark: The Fragmentation of 1,1-Dimethoxycyclohexane
To ground our predictions, we will compare the expected fragmentation of our target molecule with the known mass spectrum of 1,1-dimethoxycyclohexane (C8H16O2, MW: 144.21 g/mol ).[4][5][6] This compound, also known as cyclohexanone dimethyl ketal, provides a simpler, yet structurally relevant, model.
The mass spectrum of 1,1-dimethoxycyclohexane is characterized by a weak or absent molecular ion peak at m/z 144. The key fragmentation steps include:
-
Loss of a Methoxy Radical (•OCH3): Similar to our target molecule, the primary fragmentation is the loss of a methoxy radical to form a prominent peak at m/z 113.[4] This corresponds to the [M-31]+ fragment.
-
Loss of Methanol (CH3OH): A peak at m/z 112 can be attributed to the loss of methanol from the molecular ion.
-
Formation of a Base Peak at m/z 101: A significant peak is observed at m/z 101, which can be rationalized by the loss of a propyl radical (C3H7•) from the molecular ion via a ring-opening mechanism.[5]
The fragmentation pathway for 1,1-dimethoxycyclohexane is depicted below.
Caption: Primary fragmentation pathway of 1,1-Dimethoxycyclohexane.
At a Glance: A Comparative Table of Key Fragments
| Fragmentation Event | This compound (Predicted) | 1,1-Dimethoxycyclohexane (Observed) |
| Molecular Ion (M•+) | m/z 204 (Low Abundance) | m/z 144 (Low Abundance/Absent)[4] |
| Loss of •OCH3 | m/z 173 | m/z 113[4][5] |
| Loss of CH3OH | m/z 172 (from M•+) or m/z 141 (from [M-31]+) | m/z 112[4] |
| Prominent Ring Cleavage Fragment | Not readily predictable | m/z 101[5] |
Experimental Protocol for Acquiring Mass Spectra
The following is a generalized protocol for the analysis of volatile cyclic acetals using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the analyte in a high-purity volatile solvent such as dichloromethane or ethyl acetate.
-
Working Solution: Dilute the stock solution to a final concentration of 10-100 µg/mL in the same solvent.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)
-
GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (split ratio 50:1).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Scan Range: m/z 30-350.
-
Solvent Delay: 3 minutes.
Data Acquisition and Analysis
-
Inject the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
-
Analyze the mass spectrum to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with spectral libraries (e.g., NIST) for identification.
Caption: Experimental workflow for GC-MS analysis of volatile organic compounds.
Conclusion
While a definitive mass spectrum for this compound requires experimental verification, a logical and informative prediction of its fragmentation pattern can be constructed based on established principles of mass spectrometry. The primary fragmentation events are anticipated to be the loss of a methoxy radical followed by sequential eliminations of methanol and ring cleavage.
By comparing this predicted behavior with the known fragmentation of 1,1-dimethoxycyclohexane, we gain a clearer understanding of how the number and position of methoxy substituents influence the fragmentation pathways. This comparative guide serves as a valuable resource for researchers in identifying and characterizing complex cyclic acetal structures, ultimately aiding in the advancement of chemical synthesis and drug development.
References
-
National Institute of Standards and Technology (NIST). Cyclohexane, 1,1-dimethoxy-. In: NIST Chemistry WebBook. [Link]
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PubChem. 1,1-Dimethoxyhexane. National Center for Biotechnology Information. [Link]
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PubChem. 1,1-Dimethoxycyclohexane. National Center for Biotechnology Information. [Link]
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LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
-
National Institute of Standards and Technology (NIST). Cyclohexane, 1,1-dimethoxy-. In: NIST Chemistry WebBook. [Link]
-
Doc Brown's Chemistry. C6H12 mass spectrum of cyclohexane fragmentation pattern of m/z m/e ions for analysis. [Link]
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Chemguide. mass spectra - fragmentation patterns. [Link]
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PubChem. 1,1-Dimethoxyhex-2-ene, (2E)-. National Center for Biotechnology Information. [Link]
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University of Arizona. Mass Spectrometry - Ionization Methods. [Link]
-
SlidePlayer. Mass Spectrometry: Fragmentation. [Link]
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- 6. Cyclohexane, 1,1-dimethoxy- [webbook.nist.gov]
A Senior Application Scientist's Guide to Purity Determination of 1,1,2,2-Tetramethoxycyclohexane: A Comparative Analysis of HPLC and GC Methods
Executive Summary
The robust and accurate determination of purity for chemical entities like 1,1,2,2-Tetramethoxycyclohexane is a cornerstone of quality control in research and pharmaceutical development. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies for this specific task. We delve into the fundamental principles of each technique, present detailed experimental protocols, and offer expert insights to guide researchers in selecting the most appropriate method for their analytical objectives. The primary analytical challenge presented by this compound is its lack of a UV-absorbing chromophore, rendering standard HPLC-UV detection ineffective. This guide therefore focuses on universal detection strategies for HPLC and contrasts them with the inherently suitable GC-based approaches.
Introduction to the Analyte: this compound
This compound (C₁₀H₂₀O₄, M.W. 204.26 g/mol ) is a cyclohexane derivative featuring four methoxy groups.[1][2][3][4] Its physicochemical properties dictate the optimal analytical strategy for purity assessment.
-
Structure: A non-polar cyclohexane core with four polar ether functional groups.
-
Volatility: The compound is sufficiently volatile for gas chromatography, with a reported boiling point of 54°C at 0.4 mmHg.[5]
-
Key Analytical Challenge: The molecule lacks a chromophore, a functional group that absorbs ultraviolet or visible light.[6][7] This property makes it "invisible" to the most common HPLC detector, the UV-Vis detector, necessitating alternative detection methods.[6][7]
The accurate quantification of this compound and its potential impurities—arising from synthesis or degradation—is critical for ensuring the integrity of experimental results and the safety of downstream applications.
High-Performance Liquid Chromatography (HPLC): Navigating the Detection Challenge
HPLC separates components in a mixture based on their differential interactions between a liquid mobile phase and a solid stationary phase.[8] For a molecule like this compound, a reversed-phase method using a C18 column is a logical starting point, where separation is driven by hydrophobicity. However, the crux of the matter lies in detection.
Method A: HPLC with Refractive Index Detection (HPLC-RID)
The Refractive Index Detector (RID) is a universal detector that measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[9][10] It is a bulk property detector, meaning it can detect nearly any compound, making it suitable for non-chromophoric analytes.[11][12]
Causality Behind the Method: HPLC-RID is a straightforward choice when a UV detector is not viable. It provides a universal detection capability, which is essential for purity analysis where unknown impurities may also lack chromophores. The primary trade-off is its lower sensitivity compared to other detectors and its incompatibility with gradient elution, as any change in the mobile phase composition will cause a significant baseline drift.[6][12]
Experimental Protocol: HPLC-RID for Purity Analysis
-
Instrumentation: HPLC system equipped with an isocratic pump, autosampler, column oven, and a Refractive Index Detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v). Rationale: This ratio provides a balance of polarity to achieve reasonable retention on a C18 column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C. Rationale: Maintaining a stable column and detector temperature is critical for a stable RID baseline.[11]
-
RID Temperature: 35°C (or matched to the column oven).
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1-2 mg/mL. Ensure complete dissolution.
-
Injection Volume: 20 µL.
-
Run Time: 15 minutes.
-
Quantification: Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
Logical Workflow: HPLC-RID Method
Caption: Workflow for purity analysis via HPLC-ELSD.
Gas Chromatography (GC): The Preferred Approach for Volatile Analytes
Gas chromatography is an exceptionally powerful technique for separating and analyzing compounds that can be vaporized without decomposition. [13]Given the volatility of this compound, GC represents a more direct, often faster, and higher-resolution approach than HPLC.
Method C: Gas Chromatography with Flame Ionization Detection (GC-FID)
The Flame Ionization Detector (FID) is a workhorse in GC. It pyrolyzes organic compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of carbon entering the flame. It is highly sensitive and provides a near-universal response for hydrocarbons. [13][14] Causality Behind the Method: For routine purity checks of a known, volatile organic compound, GC-FID is often the gold standard. Its robustness, wide linear range, and high sensitivity to nearly all potential organic impurities make it ideal for generating an accurate area-percent purity value. [14][15]The method is simple, fast, and cost-effective.
Experimental Protocol: GC-FID for Purity Analysis
-
Instrumentation: Gas chromatograph equipped with a split/splitless inlet, autosampler, and Flame Ionization Detector.
-
Column: DB-5 or equivalent (5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column that separates compounds primarily based on boiling point. [16]3. Carrier Gas: Helium or Hydrogen, at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Split, 50:1 ratio. Rationale: A split injection prevents column overloading with a concentrated sample and ensures sharp peaks.
-
Oven Temperature Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Final Hold: Hold at 280°C for 5 minutes.
-
Rationale: The temperature program ensures that the main peak is well-resolved from any early-eluting volatile impurities and that any late-eluting, higher-boiling impurities are cleared from the column.
-
-
Detector Temperature: 300°C.
-
Sample Preparation: Dissolve the sample in a high-purity solvent like Dichloromethane or Ethyl Acetate to a concentration of ~1 mg/mL.
-
Injection Volume: 1 µL.
-
Quantification: Purity is calculated by area percent, assuming all carbon-containing compounds have a similar response factor, which is a reasonable assumption for FID.
Logical Workflow: GC-FID Method
Caption: Workflow for purity analysis via GC-FID.
Method D: Gas Chromatography with Mass Spectrometry (GC-MS)
Pairing a gas chromatograph with a mass spectrometer provides the ultimate analytical power. While the GC separates the components, the MS detector fragments them into ions and sorts them by their mass-to-charge ratio, generating a unique mass spectrum for each component. This spectrum acts as a chemical fingerprint, allowing for definitive identification. [17] Causality Behind the Method: GC-MS is the method of choice when the objective is not just to quantify purity but also to identify unknown impurities. [13][18]This is crucial during process development, stability testing, or troubleshooting. The mass spectrum allows for the comparison of unknown peaks against spectral libraries (like NIST) for positive identification, providing invaluable information that no other detector can offer. [13]
Experimental Protocol: GC-MS for Impurity Identification & Purity
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (e.g., a quadrupole mass selective detector).
-
Column & GC Conditions: Same as the GC-FID method. Rationale: The separation conditions are transferable; only the detector is changed.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 40-450 m/z. Rationale: This range covers the expected mass of the parent compound and a wide range of potential fragments and impurities.
-
-
Data Acquisition: Full scan mode.
-
Quantification & Identification:
-
Purity can be determined by the total ion chromatogram (TIC) area percent.
-
The mass spectrum of each impurity peak can be extracted and compared against a spectral library (e.g., NIST) for tentative identification.
-
Logical Workflow: GC-MS Method
Caption: Workflow for purity and impurity ID via GC-MS.
Comparative Analysis and Data Summary
The choice of method depends on the specific analytical goal, available instrumentation, and desired level of information.
| Feature | HPLC-RID | HPLC-ELSD | GC-FID | GC-MS |
| Principle | Differential Refractive Index [9] | Evaporative Light Scattering [19] | Flame Ionization [14] | Mass Spectrometry [17] |
| Universality | High (Universal) [11] | High (for non-volatiles) [20][21] | High (for organics) | High (Universal) |
| Sensitivity | Low | Medium | High | Very High |
| Gradient Compatible? | No [6][12] | Yes [12][20] | N/A (Temp. Gradient) | N/A (Temp. Gradient) |
| Impurity ID? | No | No | No | Yes (Gold Standard) [17] |
| Analysis Speed | Slow to Medium | Slow to Medium | Fast | Fast |
| Robustness | Medium (temp. sensitive) | Medium | High | High |
| Cost (Instrument) | Medium | Medium-High | Low | High |
| Key Strength | Universal detection for isocratic HPLC. | Universal detection for gradient HPLC. [20] | Robust, quantitative purity assessment. | Definitive impurity identification. [13] |
| Key Weakness | No gradient, low sensitivity. [6] | Analyte must be non-volatile. | Destructive, no structural info. | Higher cost and complexity. |
Expert Recommendations: Choosing the Right Method
As a Senior Application Scientist, my recommendation is tailored to the specific question being asked in the laboratory:
-
For Routine Quality Control (QC) and Release Testing: GC-FID is the undisputed best choice. It is fast, robust, highly reproducible, cost-effective, and provides an accurate assessment of total organic purity. Its operational simplicity makes it ideal for high-throughput environments.
-
For Impurity Profiling, and Structural Elucidation: GC-MS is essential. When the identity of an impurity is unknown, GC-MS provides the definitive structural information needed to understand the synthetic process, identify degradation products, or investigate out-of-spec results. It is the primary tool for in-depth investigation. [17][22]
-
When GC is Unavailable or Non-Volatile Impurities are Suspected: If the laboratory is limited to HPLC or if there is a specific reason to suspect the presence of non-volatile impurities (e.g., salts, polymers), HPLC-ELSD is the superior liquid chromatography option. Its compatibility with gradient elution allows for much better separation of complex mixtures than HPLC-RID. [12][20]
-
For Basic, Isocratic HPLC Setups: HPLC-RID is a viable, albeit limited, option. If the only available instrument is a basic HPLC with an RID, it can be used for purity determination, but one must be aware of its limitations regarding sensitivity and the inability to resolve complex impurity profiles that require a gradient.
Conclusion
While both HPLC and GC platforms can be adapted to determine the purity of this compound, the compound's inherent volatility makes Gas Chromatography the superior technique . The choice between FID and MS detection then becomes a function of the analytical goal: GC-FID for rapid and robust quantification, and GC-MS for definitive identification of impurities. HPLC methods employing universal detectors like ELSD and RID serve as valuable alternatives, particularly in laboratories without GC capabilities or when non-volatile contaminants are a concern. Ultimately, a thorough understanding of the analyte's properties and the specific questions that need to be answered will lead to the most logical, efficient, and scientifically sound methodological choice.
References
-
Lab Manager. (n.d.). ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis. Retrieved from [Link]
-
Peak Scientific. (2017, January 24). What are Evaporative Light-Scattering Detectors?. Retrieved from [Link]
-
Shinde, V. (2020, October 24). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Pharma Beginners. Retrieved from [Link]
-
Parker Hannifin. (n.d.). Evaporative Light Scattering Detection (ELSD) for HPLC. Retrieved from [Link]
-
American Laboratory. (n.d.). Optimizing the Sensitivity of an Evaporative Light Scattering Detector. Retrieved from [Link]
-
Buchi. (2024, June 26). The Benefits of ELSD Detectors in HPLC: Detect Virtually Everything. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Purification of Reaction Mixtures Using Refractive Index Detection. Retrieved from [Link]
-
KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. Retrieved from [Link]
- ASTM International. (2007). Standard Test Method for Analysis of Cyclohexane by Gas Chromatography (External Standard). ASTM D5790-95(2007).
-
SCION Instruments. (n.d.). RI Detector HPLC. Retrieved from [Link]
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Hinotek. (n.d.). What is High-Performance Liquid Chromatography (HPLC)?. Retrieved from [Link]
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PubMed. (n.d.). Analysis of Methyl Tert.-Butyl Ether and Its Degradation Products by Direct Aqueous Injection Onto Gas Chromatography With Mass Spectrometry or Flame Ionization Detection Systems. Retrieved from [Link]
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A Comparative Guide to Diol Protection: 1,1,2,2-Tetramethoxycyclohexane vs. Acetal & Silyl Alternatives
In the landscape of complex molecule synthesis, the strategic masking and unmasking of functional groups is a cornerstone of success. For drug development professionals and researchers, the selection of a diol protecting group is a critical decision that can dictate the efficiency, selectivity, and ultimate success of a synthetic route. This guide provides an in-depth comparison of the cyclohexane-1,2-diacetal (CDA) group, installed using 1,1,2,2-tetramethoxycyclohexane (TMC), with other widely used diol protecting groups such as isopropylidene ketals (acetonides), benzylidene acetals, and cyclic silyl ethers. We will delve into the mechanistic rationale, present comparative data, and provide detailed experimental protocols to empower scientists to make informed decisions in their synthetic endeavors.
The Philosophy of Protection: Criteria for an Ideal Diol Protecting Group
Before comparing specific groups, it is essential to establish the benchmarks for an ideal protecting group. Such a group should be:
-
Easy to install and remove in high yields.
-
Stable to a wide range of reaction conditions planned for subsequent steps.
-
Orthogonal , meaning it can be removed selectively in the presence of other protecting groups.[1][2]
-
Inert , introducing no new stereocenters or reactive sites.
-
Cost-effective and derived from readily available reagents.
The choice of a protecting group is therefore not a trivial step, but a strategic decision based on the entire synthetic plan.
A Deep Dive into the Cyclohexane-1,2-diacetal (CDA) Group
The cyclohexane-1,2-diacetal (CDA) protecting group, formed from the reaction of a diol with this compound (TMC), is a powerful tool, particularly for the protection of trans-diequatorial 1,2-diols.[3][4][5] This selectivity complements traditional cyclic acetals which often favor cis-diols.
Mechanism and Application Rationale: The reaction proceeds via acid catalysis, where TMC serves as a synthetic equivalent of cyclohexane-1,2-dione. The acid protonates a methoxy group, which is eliminated as methanol to generate a resonance-stabilized oxocarbenium ion. This electrophilic species is then trapped by the diol in a stepwise manner to form the bicyclic diacetal structure. The use of trimethyl orthoformate as an additive acts as a scavenger for the methanol byproduct, driving the equilibrium towards the protected product.[5]
The rigid, bicyclic structure conferred by the CDA group can lock the conformation of a pyranose ring, which has been exploited to influence the stereochemical outcome of subsequent glycosylation reactions.[5]
Caption: Simplified mechanism for CDA protection using TMC.
The Field of Alternatives: A Comparative Analysis
While the CDA group offers unique selectivity, its performance must be weighed against more established protecting groups.
Isopropylidene Ketals (Acetonides)
Formed from acetone or 2,2-dimethoxypropane, acetonides are one of the most common choices for protecting cis-1,2- and 1,3-diols.[6][7]
-
Formation: Acid-catalyzed, rapid, and typically high-yielding.[6]
-
Stability: Stable to basic, reductive, and many oxidative conditions.
-
Lability: Highly sensitive to aqueous acid. This high lability makes them easy to remove but can be a liability if acidic conditions are required elsewhere in the synthesis.
Benzylidene Acetals
Formed from benzaldehyde or its dimethyl acetal, these are particularly useful in carbohydrate chemistry for protecting 4,6-diols.[8]
-
Formation: Acid-catalyzed, similar to acetonides.
-
Stability: Stable to basic and nucleophilic conditions. Generally more stable to acidic conditions than acetonides, offering a wider window of compatibility.[9]
-
Lability: Cleaved by acidic hydrolysis. A key feature is their susceptibility to regioselective reductive cleavage (e.g., with DIBAL-H or LiAlH₄-AlCl₃), which opens the acetal to reveal one free hydroxyl and one O-benzyl ether, a powerful synthetic transformation.
Cyclic Silyl Ethers (DTBS, TIPDS)
For orthogonality, silyl-based protecting groups are invaluable. Groups like di-tert-butylsilylene (DTBS) and tetraisopropyldisiloxane-1,3-diyl (TIPDS) can bridge 1,2- and 1,3-diols.
-
Formation: Reaction of the diol with the corresponding dichlorosilane or bis(triflate) derivative in the presence of a base like pyridine or imidazole.
-
Stability: Generally stable to a wide range of non-acidic and non-fluoride conditions. Their steric bulk provides significant stability.
-
Lability: Cleaved specifically by fluoride ion sources (e.g., TBAF, HF-Pyridine). This fluoride-lability makes them truly orthogonal to the acid-labile acetal-type groups (CDA, acetonide, benzylidene).[9]
Quantitative Comparison of Stability and Conditions
The choice of protecting group often hinges on its stability profile. While comprehensive kinetic data comparing all groups under identical conditions is scarce, a general hierarchy of acid stability can be established from literature precedents.
| Protecting Group | Structure Type | Typical Formation Conditions | Stability Profile | Typical Cleavage Conditions |
| Cyclohexane-1,2-diacetal (CDA) | Diacetal | This compound, CSA, CH₂Cl₂/MeOH | Stable to base, reduction, oxidation. Sensitive to acid. | Aqueous Acid (e.g., AcOH/H₂O or HCl/THF) |
| Isopropylidene (Acetonide) | Ketal | 2,2-Dimethoxypropane, p-TsOH, DCM or Acetone | Stable to base, reduction, oxidation. Most acid-labile. | Mild Aqueous Acid (e.g., 80% AcOH, dilute HCl) |
| Benzylidene Acetal | Acetal | Benzaldehyde dimethyl acetal, CSA, DCM | Stable to base, reduction, oxidation. More stable to acid than acetonides. | Aqueous Acid; Hydrogenolysis (Pd/C); Reductive Opening (DIBAL-H) |
| Di-tert-butylsilylene (DTBS) | Cyclic Silyl Ether | (t-Bu)₂Si(OTf)₂, Lutidine, CH₂Cl₂ | Stable to acid and base. Fluoride-labile. | Tetrabutylammonium Fluoride (TBAF), THF |
Experimental Protocols: A Self-Validating System
To provide a practical context, we present a validated, multi-step experimental workflow starting from a common starting material to a protected diol and its subsequent deprotection.
Workflow Overview:
Caption: General workflow for diol synthesis, protection, and deprotection.
Step 1: Synthesis of trans-1,2-Cyclohexanediol
Adapted from Organic Syntheses, Coll. Vol. 3, p.217 (1955); Vol. 28, p.35 (1948).[10]
Rationale: This procedure utilizes a performic acid epoxidation of cyclohexene followed by in-situ hydrolysis to yield the trans-diol. It is a reliable and scalable method for preparing the substrate.
Materials:
-
88% Formic acid (600 mL)
-
30% Hydrogen peroxide (140 mL)
-
Cyclohexene (82 g, 1.0 mole)
-
Sodium hydroxide (80 g)
-
Ethyl acetate
-
Deionized water
Procedure:
-
Reaction Setup: In a 1-L three-necked flask equipped with a stirrer, thermometer, and dropping funnel, combine 600 mL of 88% formic acid and 140 mL of 30% hydrogen peroxide.
-
Addition of Alkene: Slowly add 82 g of cyclohexene over 20-30 minutes, maintaining the internal temperature between 40-45 °C by cooling with an ice bath.
-
Reaction: After addition is complete, stir the mixture at 40 °C for 1 hour, then let it stand at room temperature overnight.
-
Work-up (Hydrolysis): Remove formic acid and water by distillation under reduced pressure. To the viscous residue, cautiously add an ice-cold solution of 80 g of NaOH in 150 mL of water, keeping the temperature below 45 °C.
-
Extraction: Warm the alkaline solution to 45 °C and extract seven times with equal volumes of ethyl acetate.
-
Isolation: Combine the ethyl acetate extracts, concentrate by distillation, and cool to 0 °C to crystallize the product. Further concentration of the mother liquor may yield a second crop. The combined crude product is distilled under vacuum to yield trans-1,2-cyclohexanediol as a white solid (typical yield: 65-73%).
Step 2A: Protection as a Cyclohexane-1,2-diacetal (CDA)
Adapted from Ley, S. V., et al., J. Chem. Soc., Perkin Trans. 1, 1997, 35, 2023-2035.[5]
Rationale: This protocol uses TMC in the presence of a mild acid catalyst (CSA) and a water scavenger (trimethyl orthoformate) to efficiently form the CDA protecting group.
Materials:
-
trans-1,2-Cyclohexanediol (1.0 equiv)
-
This compound (TMC) (1.2 equiv)
-
Camphorsulfonic acid (CSA) (0.1 equiv)
-
Trimethyl orthoformate (3.0 equiv)
-
Anhydrous methanol and dichloromethane (CH₂Cl₂)
Procedure:
-
Reaction Setup: To a solution of trans-1,2-cyclohexanediol in a 1:1 mixture of anhydrous CH₂Cl₂ and methanol, add trimethyl orthoformate (3.0 equiv) and this compound (1.2 equiv).
-
Initiation: Add camphorsulfonic acid (0.1 equiv) to the stirred solution.
-
Reaction: Stir the mixture at room temperature and monitor by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction with a few drops of triethylamine. Remove the solvent under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the CDA-protected diol.
Step 2B: Protection as an Isopropylidene Ketal (Acetonide)
Generic procedure based on common laboratory practice.[6]
Procedure:
-
Reaction Setup: Dissolve trans-1,2-cyclohexanediol (1.0 equiv) in anhydrous dichloromethane.
-
Addition of Reagents: Add 2,2-dimethoxypropane (1.5 equiv) followed by a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 equiv).
-
Reaction: Stir the mixture at room temperature, monitoring by TLC.
-
Work-up: Upon completion, quench with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane.
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude acetonide, which can be purified by chromatography if necessary.
Step 3: Deprotection of the Cyclohexane-1,2-diacetal (CDA)
General procedure for acid-catalyzed hydrolysis.[5][7]
Rationale: The CDA group, like other acetals, is cleaved by hydrolysis in the presence of aqueous acid, regenerating the diol. The conditions can be tuned from mild (acetic acid) to stronger (HCl) depending on the substrate's sensitivity.
Materials:
-
CDA-protected diol (from Step 2A)
-
Acetic acid
-
Water
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
Procedure (Mild Conditions):
-
Reaction Setup: Dissolve the CDA-protected diol in a mixture of acetic acid and water (e.g., 80% aq. AcOH).
-
Reaction: Heat the mixture (e.g., 40-60 °C) and monitor the deprotection by TLC.
-
Work-up: Upon completion, cool the mixture and neutralize carefully with a base (e.g., solid NaHCO₃ or aq. NaOH).
-
Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to recover the diol.
Conclusion and Strategic Recommendations
The selection of a diol protecting group is a nuanced decision that requires careful consideration of the overall synthetic strategy.
-
This compound (TMC) is the reagent of choice for the selective protection of trans-diequatorial 1,2-diols , offering a solution where common reagents like acetone or benzaldehyde may fail or give poor yields. The conformational rigidity it imparts can be a powerful tool for stereocontrol in adjacent reactions.
-
Acetonides remain the workhorse for protecting cis-diols due to their ease of formation and cleavage. They are ideal for robust substrates where subsequent steps do not involve acidic conditions.
-
Benzylidene acetals offer a step-up in acid stability compared to acetonides and provide the unique advantage of regioselective reductive opening, making them a versatile strategic element.
-
Cyclic silyl ethers (DTBS, TIPDS) are in a class of their own. Their stability to a wide range of conditions and specific lability towards fluoride make them essential for complex syntheses requiring orthogonal protection schemes .
By understanding the relative stabilities, reaction conditions, and unique advantages of each class, the synthetic chemist is well-equipped to navigate the challenges of polyfunctional molecule synthesis, enhancing the efficiency and elegance of their work.
References
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Ley, S. V., et al. (1994). Angew. Chem. Int. Ed. Engl., 33, 2290-2292.
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Grice, P., Ley, S. V., et al. (1996). Angew. Chem. Int. Ed. Engl., 35, 197-200.
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Hense, A., Ley, S. V., et al. (1997). J. Chem. Soc., Perkin Trans. 1, 2023-2035.
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
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Verkade, G. (1948). trans-1,2-Cyclohexanediol. Organic Syntheses, 28, 35.
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Master Organic Chemistry. (2022). Hydrates, Hemiacetals, and Acetals. Available at: [Link]
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Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
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Douglas, N. L., Ley, S. V., et al. (1996). Direct Protection of 1,2-Diols from α-Diketones. Synlett, 1996(7), 695-696.
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Chem-Station. (2014). Protection of 1,2-/1,3-Diols. Available at: [Link]
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University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available at: [Link]
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Navigating the Conformational Maze: A Comparative Guide to the Structural Analysis of Polysubstituted Cyclohexanes
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational design and a prerequisite for understanding biological activity. Among the vast landscape of cyclic scaffolds, the cyclohexane ring remains a ubiquitous and deceptively complex motif. Its famed chair and boat conformations, and the subtle interplay of steric and electronic effects that govern them, become exponentially more intricate with increasing substitution.
This guide delves into the critical task of elucidating the structure of heavily substituted cyclohexanes, with a focus on a comparative analysis of the primary analytical techniques employed for this purpose: X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling. While our conceptual framework is built around the challenges presented by molecules like 1,1,2,2-Tetramethoxycyclohexane, for which crystallographic data is not publicly available, we will draw upon established data from well-characterized, polysubstituted cyclohexane derivatives to provide a practical, data-driven comparison. This guide is designed to not only present the methodologies but to critically evaluate the strengths, limitations, and synergistic potential of each technique in navigating the conformational complexities of these important chemical entities.
The Challenge of Polysubstitution: Beyond Simple Chair Flips
In monosubstituted cyclohexanes, the energetic preference for a substituent to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions is a foundational principle of conformational analysis.[1][2] However, in polysubstituted systems, particularly those with vicinal or geminal substitution patterns like this compound, the conformational landscape is far more complex. The simple two-state chair-flip model often becomes inadequate as multiple steric and stereoelectronic interactions compete, potentially leading to distorted chair or even non-chair (twist-boat) conformations.[3] Unambiguously determining the dominant conformation and precise geometric parameters in such molecules is paramount for accurate structure-activity relationship (SAR) studies.
X-ray Crystallography: The Gold Standard for Solid-State Structure
X-ray crystallography provides a definitive, high-resolution snapshot of a molecule's structure in the solid state.[4] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can determine the precise spatial arrangement of atoms, yielding accurate bond lengths, bond angles, and torsional angles. This technique is unparalleled in its ability to provide a static, unambiguous depiction of a molecule's conformation, provided a suitable single crystal can be obtained.
Case Study: Cyclohexane-derived Analogues of Glutamic Acid
A study by Acher et al. on cyclohexane-derived analogues of glutamic acid provides an excellent example of the power of X-ray crystallography in resolving conformational questions in polysubstituted systems.[4][5] For a cis-isomer, where two carboxyl groups are in a cis relationship, X-ray analysis revealed a chair conformation with both carboxyl groups in equatorial positions and the amino group in an axial position.[5] Conversely, the trans-isomer showed the 1-amino and 3-carboxy groups to be equatorial.[5] This definitive structural information from the solid state serves as a crucial benchmark for comparison with solution-state studies and computational models.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The first and often most challenging step is to grow a single crystal of high quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and slow cooling.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer and cooled under a stream of liquid nitrogen to minimize thermal vibrations. The crystal is then rotated in a beam of monochromatic X-rays, and the diffraction data are collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. This initial model is then refined against the experimental data to yield the final, high-resolution crystal structure.
Diagram of the X-ray Crystallography Workflow
Caption: Workflow for X-ray Crystallographic Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structure and Dynamics in Solution
While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers invaluable insights into the structure and conformational dynamics of molecules in solution, which is often more biologically relevant. For cyclohexane derivatives, key NMR parameters such as chemical shifts and, most importantly, proton-proton coupling constants (³JHH) are highly sensitive to the dihedral angles between atoms and can be used to determine the preferred conformation.
The Power of Coupling Constants
The Karplus equation describes the relationship between the ³JHH coupling constant and the dihedral angle between the coupled protons. For cyclohexane in a chair conformation, the dihedral angle between two axial protons on adjacent carbons is approximately 180°, resulting in a large coupling constant (typically 8-13 Hz). In contrast, the dihedral angles between axial-equatorial and equatorial-equatorial protons are around 60°, leading to smaller coupling constants (typically 1-5 Hz). By measuring these coupling constants, one can deduce the axial or equatorial orientation of substituents.
In the case of the cyclohexane-derived glutamic acid analogues, ¹H and ¹³C NMR spectroscopy in an aqueous environment confirmed that these molecules exclusively adopt chair conformations in solution.[4][5] For the trans-isomer, NMR studies revealed an equilibrium between two chair conformers around neutral pH, a dynamic behavior not observable by X-ray crystallography of the solid sample.[5]
Experimental Protocol: 1D and 2D NMR Spectroscopy
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a suitable deuterated solvent (e.g., D₂O, CDCl₃) in an NMR tube.
-
Data Acquisition: The sample is placed in the NMR spectrometer, and a series of experiments are performed. A standard 1D ¹H NMR spectrum provides initial information on chemical shifts and coupling patterns. For complex, polysubstituted systems, 2D NMR techniques such as COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are often essential for unambiguous assignment of all proton signals and for providing spatial proximity information.
-
Data Analysis: The spectra are processed and analyzed. Coupling constants are measured from the fine structure of the signals in the 1D spectrum or from cross-peaks in 2D spectra. These values are then used, often in conjunction with the Karplus equation, to determine the dominant conformation in solution.
Diagram of the NMR Spectroscopy Workflow
Caption: Workflow for Conformational Analysis by NMR Spectroscopy.
Computational Modeling: Predicting and Rationalizing Structures
Computational chemistry provides a powerful in silico tool to explore the conformational landscape of molecules, calculate the relative energies of different conformers, and predict their geometric parameters. For complex polysubstituted cyclohexanes, where multiple low-energy conformations may exist, computational methods can be indispensable for identifying the most stable structures and for rationalizing experimental observations.
Molecular mechanics (MM) and quantum mechanics (QM) methods can be used to perform conformational searches and geometry optimizations. The results of these calculations can predict the lowest energy conformation, which can then be compared with experimental data from X-ray crystallography or NMR. For instance, in the study of the trans-cyclohexane-derived glutamic acid analogue, molecular dynamics (MD) simulations were used to explore the conformational space and helped to rationalize the experimentally observed equilibrium between two chair conformers in solution.[4][5]
Experimental Protocol: In Silico Conformational Analysis
-
Structure Building: A 2D or 3D model of the molecule is built using molecular modeling software.
-
Conformational Search: A systematic or random conformational search is performed to identify all low-energy conformers. This is often done using a computationally less expensive method like molecular mechanics.
-
Geometry Optimization and Energy Calculation: The identified low-energy conformers are then subjected to geometry optimization and energy calculation using a higher level of theory, such as density functional theory (DFT). This provides more accurate geometries and relative energies.
-
Analysis: The calculated structures and energies are analyzed and compared with experimental data. Predicted NMR parameters can also be calculated and compared with experimental spectra to aid in structure validation.
Diagram of the Computational Modeling Workflow
Caption: Workflow for In Silico Conformational Analysis.
A Comparative Summary of Techniques
To aid in the selection of the most appropriate analytical strategy, the following table provides a direct comparison of the key attributes of X-ray crystallography, NMR spectroscopy, and computational modeling for the structural analysis of polysubstituted cyclohexanes.
| Feature | X-ray Crystallography | NMR Spectroscopy | Computational Modeling |
| State of Matter | Solid (Single Crystal) | Solution | In Silico |
| Primary Output | Precise 3D coordinates, bond lengths, bond angles | Chemical shifts, coupling constants, NOEs | Optimized geometries, relative energies |
| Information Type | Static structure | Average structure, dynamics, conformational equilibria | Predicted structures and energetics |
| Key Advantage | Unambiguous, high-resolution structure | Information on solution-state behavior and dynamics | Ability to explore entire conformational space |
| Key Limitation | Requires a high-quality single crystal; solid-state may not reflect solution conformation | Provides an averaged picture in case of fast exchange; structure interpretation can be complex | Accuracy is dependent on the level of theory; requires experimental validation |
| Throughput | Can be low due to crystallization challenges | Relatively high | High |
Conclusion: An Integrated Approach for Unambiguous Structural Elucidation
The structural analysis of polysubstituted cyclohexanes, exemplified by the conceptual challenges of a molecule like this compound, demands a multi-faceted analytical approach. While X-ray crystallography remains the definitive method for determining solid-state structure, its reliance on single crystals and its static nature necessitate complementary techniques. NMR spectroscopy provides crucial information about the behavior of these molecules in the more biologically relevant solution phase, including insights into conformational dynamics and equilibria. Computational modeling serves as a powerful predictive and interpretive tool, enabling the exploration of the complete conformational landscape and aiding in the rationalization of experimental results.
Ultimately, the most robust and reliable structural elucidation is achieved through the synergistic integration of these techniques. The solid-state structure from X-ray crystallography provides a vital anchor point, the solution dynamics from NMR offer a view of the molecule's behavior in a functional environment, and computational modeling bridges the gap between the two, providing a comprehensive understanding of the intricate relationship between structure, energy, and function. For the modern researcher in drug discovery and chemical biology, proficiency in leveraging these complementary methods is not just advantageous—it is essential for success.
References
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Morelle, N., Gharbi-Benarous, J., Acher, F., Valle, G., Crisma, M., Toniolo, C., Azerad, R., & Girault, J. P. (1993). Conformational analysis of cyclohexane-derived analogues of glutamic acid by X-ray crystallography, NMR spectroscopy in solution, and molecular dynamics. Journal of the Chemical Society, Perkin Transactions 2, (4), 525-533. [Link]
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Acher, F., Morelle, N., Gharbi-Benarous, J., Girault, J. P., & Azerad, R. (1993). Conformational analysis of cyclohexane-derived analogues of glutamic acid by X-ray crystallography, NMR spectroscopy in solution, and molecular dynamics. Peptides, 24, 525-533. [Link]
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Bain, A. D., & Baron, M. (2011). Interconversion study in 1,4-substituted six-membered cyclohexane-type rings. Structure and dynamics of trans-1,4-dibromo-1,4-dicyanocyclohexane. The Journal of Physical Chemistry A, 115(34), 9635-9643. [Link]
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Annis, D. A., & Eliel, E. L. (1998). Conformational Analysis. 40. Conformation of 1-methyl-1-phenylcyclohexane and Conformational Energies of the Phenyl and Vinyl Groups. The Journal of Organic Chemistry, 63(23), 8330-8334. [Link]
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Jensen, F. R., & Bushweller, C. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(21), 5774-5782. [Link]
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Morelle, N., Acher, F., Azerad, R., & Girault, J. P. (1997). Conformational analysis of glutamic acid analogues as probes of glutamate receptors using molecular modelling and NMR methods. Comparison with specific agonists. Bioorganic & Medicinal Chemistry, 5(2), 335-352. [Link]
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Mlinarić-Majerski, K., Veljković, J., & Kiprof, P. (2005). Conformational study of cis-1,4-di-tert-butylcyclohexane by dynamic NMR spectroscopy and computational methods. Observation of chair and twist-boat conformations. The Journal of Organic Chemistry, 70(26), 10726-10731. [Link]
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Echeverría, G. A., Goeta, A. E., Barón, M., & Punte, G. (2003). trans-1,4-Dibromocyclohexane-1,4-dicarboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 59(7), o959-o961. [Link]
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Gass, J. D., & Meister, A. (1970). 1-amino-1,3-dicarboxycyclohexane (Cycloglutamic Acid), a New Glutamic Acid Analog and a Substrate of Glutamine Synthetase. Biochemistry, 9(4), 842-846. [Link]
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A Comparative Guide to the Deprotection of 1,1,2,2-Tetramethoxycyclohexane Acetals for the Modern Organic Chemist
In the intricate landscape of multi-step organic synthesis, particularly within drug development, the judicious use of protecting groups is paramount. The 1,1,2,2-tetramethoxycyclohexane, a dimethyl acetal of cyclohexanone, serves as a robust shield for the carbonyl functionality against a variety of non-acidic reagents. However, the true measure of a protecting group's utility lies not only in its stability but also in the ease and selectivity of its removal. This guide provides a comparative analysis of contemporary deprotection methods for this compound and related cyclohexanone acetals, offering field-proven insights and experimental data to inform your synthetic strategy.
The Central Challenge: Mild and Selective Cleavage
The deprotection of acetals is fundamentally an acid-catalyzed hydrolysis.[1] The core challenge for the synthetic chemist is to achieve this transformation under conditions that are mild enough to preserve other sensitive functionalities within a complex molecule. This guide will explore three major classes of deprotection methodologies: traditional Brønsted acid catalysis, Lewis acid-mediated cleavage, and milder, neutral methods.
I. Brønsted Acid Catalysis: The Workhorse Method
The classical approach to acetal deprotection involves hydrolysis in the presence of a Brønsted acid. The mechanism, a reversal of acetal formation, begins with the protonation of one of the methoxy groups, converting it into a good leaving group (methanol). Subsequent attack by water and elimination of the second methoxy group regenerates the carbonyl.[1]
Mechanism of Acid-Catalyzed Acetal Hydrolysis
Caption: Acid-catalyzed deprotection of a dimethyl acetal.
A common and mild Brønsted acid catalyst for this purpose is Pyridinium p-toluenesulfonate (PPTS).[2] It offers the advantage of being a weak, crystalline, and non-hygroscopic acid, allowing for controlled and selective deprotection.
Representative Protocol: PPTS-Catalyzed Deprotection
Objective: To deprotect this compound to cyclohexanone using PPTS.
Materials:
-
This compound (1.0 equiv)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)
-
Acetone/Water (e.g., 4:1 v/v)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the this compound in the acetone/water solvent system.
-
Add PPTS to the solution and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude cyclohexanone.
Expertise & Experience: The choice of a buffered acidic catalyst like PPTS is crucial when dealing with substrates that may be sensitive to stronger acids. The acetone in the solvent mixture can also act as a water scavenger, helping to drive the equilibrium towards the deprotected product.
II. Lewis Acid-Mediated Cleavage: Enhanced Reactivity and Selectivity
Lewis acids offer a powerful alternative to Brønsted acids for acetal deprotection. They function by coordinating to one of the oxygen atoms of the acetal, which enhances the leaving group ability of the methoxy group and facilitates cleavage. A key advantage of many Lewis acid-catalyzed methods is their ability to proceed under mild and sometimes neutral conditions, offering greater chemoselectivity.
A Comparative Overview of Common Lewis Acids
| Lewis Acid Catalyst | Typical Conditions | Advantages | Limitations |
| Cerium(III) Triflate (Ce(OTf)₃) | Wet nitromethane, room temperature[3][4] | High yields, mild conditions, chemoselective (tolerates TBDMS, THP, Bn ethers)[3][5] | May require higher catalyst loading for cyclic ketals[3] |
| Bismuth Nitrate Pentahydrate (Bi(NO₃)₃·5H₂O) | Acetone/water, room temperature[6][7] | Inexpensive, relatively non-toxic, ease of handling[6][7] | Can be slower for some substrates |
| Indium(III) Triflate (In(OTf)₃) | Acetone, room temp or microwave heating[8] | Highly efficient, low catalyst loading, compatible with acid-sensitive groups (N-Boc, TBS)[8] | May require microwave for resistant ketals[8] |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile, room temperature (often generated in situ from TMSCl and NaI) | Potent reagent, effective for stubborn acetals | Can be harsh, reagent is moisture-sensitive |
Mechanistic Insight: The Role of the Lewis Acid
Caption: General mechanism for Lewis acid (LA) catalyzed acetal deprotection.
Trustworthiness: The self-validating nature of these protocols lies in their reported high yields and chemoselectivity. For instance, the ability of Ce(OTf)₃ to selectively deprotect an acetal in the presence of a TBDMS ether provides a clear validation of its mildness.[3]
III. Iodine-Catalyzed Deprotection: A Neutral Approach
An increasingly popular method for acetal and ketal deprotection involves the use of molecular iodine in acetone. This method is particularly attractive due to its mild, neutral conditions, and high chemoselectivity. It has been shown to leave sensitive groups such as double bonds, hydroxyl groups, and even acid-sensitive furyl and tert-butyl ethers intact.
The mechanism is believed to proceed via a substrate exchange with acetone rather than direct hydrolysis. The iodine polarizes the carbonyl group of the acetone, facilitating a transacetalization reaction.
Experimental Protocol: Iodine-Catalyzed Deprotection of Cyclohexanone Dimethyl Ketal
Objective: To regenerate cyclohexanone from its dimethyl ketal using a catalytic amount of iodine.
Materials:
-
Cyclohexanone dimethyl ketal (1.0 equiv)
-
Iodine (I₂) (0.1 equiv)
-
Acetone
-
Sodium thiosulfate (10% aqueous solution)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the cyclohexanone dimethyl ketal in acetone.
-
Add the catalytic amount of iodine and stir the solution at room temperature. The reaction is often rapid.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Quench the reaction by adding a 10% aqueous solution of sodium thiosulfate to remove excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.
Authoritative Grounding: The efficacy of this method is well-documented, with reports of excellent yields for a wide range of acetals and ketals, typically within minutes at room temperature. This method's tolerance for a variety of functional groups makes it a valuable tool in complex molecule synthesis.
Comparative Summary and Recommendations
| Method | Catalyst | Conditions | Key Advantages | Best Suited For |
| Brønsted Acid Catalysis | PPTS | Acetone/Water, RT to 50°C | Mild acidity, cost-effective, simple workup | Robust substrates, initial deprotection trials |
| Lewis Acid Catalysis | Ce(OTf)₃, Bi(NO₃)₃, In(OTf)₃ | Aprotic solvents (wet), RT | High chemoselectivity, mild conditions, rapid reactions | Molecules with acid-sensitive functional groups (e.g., silyl ethers, Boc groups) |
| Iodine Catalysis | I₂ | Acetone, RT | Neutral conditions, very high chemoselectivity, rapid | Highly sensitive substrates with multiple protecting groups |
Causality in Experimental Choices: For a molecule laden with acid-sensitive protecting groups like silyl ethers, the rational choice would be an iodine-catalyzed or a carefully selected Lewis acid-mediated deprotection over traditional Brønsted acid catalysis to avoid undesired cleavage of other protecting groups. Conversely, for a simple, robust substrate in an early synthetic step, the more economical and straightforward PPTS method may be entirely appropriate.
Conclusion
The deprotection of the this compound acetal, while a seemingly routine transformation, offers a window into the nuanced decision-making required in modern organic synthesis. While traditional Brønsted acid catalysis remains a viable option, the development of milder and more selective methods using Lewis acids and molecular iodine provides the contemporary chemist with a powerful and expanded toolkit. The choice of method should be guided by a thorough analysis of the substrate's functionalities, the desired reaction kinetics, and the overall synthetic strategy. By understanding the mechanisms and comparative advantages of each approach, researchers and drug development professionals can navigate the challenges of carbonyl deprotection with greater precision and efficiency.
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McClelland, R. A., & Seaman, N. E. (1984). A change in rate-determining step in the hydrolysis of cyclic ketals. Canadian Journal of Chemistry, 62(8), 1608-1614. [Link]
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Gregg, B. T., Golden, K. C., & Quinn, J. F. (2007). Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals. The Journal of Organic Chemistry, 72(15), 5890–5893. [Link]
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Organic Chemistry Portal. (n.d.). Indium(III) Trifluoromethanesulfonate as an Efficient Catalyst for the Deprotection of Acetals and Ketals. [Link]
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Common Organic Chemistry. (n.d.). Pyridinium p-Toluenesulfonate (PPTS). [Link]
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PubMed. (2002). Simple and efficient chemoselective mild deprotection of acetals and ketals using cerium(III) triflate. Journal of Organic Chemistry, 67(25), 9093-5. [Link]
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Plumb, K. (2022). Catalytic Deprotection of Acetals in Basic Solution with a Self‐Assembled Supramolecular “Nanozyme”. SciSpace. [Link]
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ResearchGate. (2002). Simple and Efficient Chemoselective Mild Deprotection of Acetals and Ketals Using Cerium(III) Triflate. [Link]
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PubMed. (2004). Unexpected highly chemoselective deprotection of the acetals from aldehydes and not ketones: TESOTf-2,6-lutidine combination. Tetrahedron Letters, 45(44), 8225-8228. [Link]
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Sun, J., Dong, Y., Cao, L., Wang, X., Wang, S., & Hu, Y. (2004). Highly Efficient Chemoselective Deprotection of O,O-Acetals and O,O-Ketals Catalyzed by Molecular Iodine in Acetone. The Journal of Organic Chemistry, 69(25), 8932–8934. [Link]
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ResearchGate. (2004). Highly Efficient Chemoselective Deprotection of O,O -Acetals and O,O -Ketals Catalyzed by Molecular Iodine in Acetone. [Link]
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A Comprehensive Guide to the Structural Validation of 1,1,2,2-Tetramethoxycyclohexane Using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic chemistry and drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth, technical comparison of key two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the structural validation of 1,1,2,2-tetramethoxycyclohexane. As Senior Application Scientists, we move beyond procedural lists to explain the strategic choices behind the experiments, ensuring a self-validating and robust analytical approach.
Introduction: The Enigmatic Structure of this compound
This compound presents a unique structural challenge due to the high density of similar chemical environments, particularly the four methoxy groups and the cyclohexane ring protons. While one-dimensional (1D) NMR provides initial insights, significant signal overlap can hinder a definitive structural assignment.[1][2] This is where the power of 2D NMR spectroscopy becomes indispensable, offering a detailed roadmap of atomic connectivity.[1][3]
This guide will dissect the application of three cornerstone 2D NMR experiments:
-
COSY (Correlation Spectroscopy) : To reveal proton-proton (¹H-¹H) coupling networks.[4][5][6][7][8]
-
HSQC (Heteronuclear Single Quantum Coherence) : To identify direct one-bond carbon-proton (¹³C-¹H) correlations.[9][10][11][12][13]
-
HMBC (Heteronuclear Multiple Bond Correlation) : To establish long-range (2-4 bond) carbon-proton (¹³C-¹H) connectivity.[14][15][16][17][18]
By synergistically applying these techniques, we can piece together the molecular puzzle of this compound with irrefutable evidence.
The Strategic Imperative: Why 2D NMR is Essential
In complex molecules like this compound, 1D ¹H NMR spectra often exhibit broad, overlapping multiplets for the cyclohexane protons, making precise assignment difficult. Similarly, while ¹³C NMR provides the number of unique carbon environments, it doesn't reveal their connectivity. 2D NMR experiments resolve this ambiguity by spreading the spectral information across two frequency dimensions, significantly enhancing resolution and revealing through-bond correlations between nuclei.[2][7][19]
Experimental Design & Protocols
A logical and systematic approach to data acquisition is crucial for a successful structural elucidation. The following workflow outlines the recommended experimental sequence.
Caption: Recommended 2D NMR experimental workflow.
Step-by-Step Experimental Protocols
1. Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).
-
Ensure the sample is free of particulate matter to avoid shimming issues.
2. 1D NMR Acquisition:
-
Acquire a standard 1D ¹H NMR spectrum to assess chemical shifts, multiplicities, and integration.
-
Acquire a ¹³C{¹H} NMR spectrum to identify the number of unique carbon environments.
3. ¹H-¹H COSY Acquisition:
-
Use a standard COSY-90 or DQF-COSY pulse sequence.[4][7][20]
-
Optimize spectral widths in both dimensions to encompass all proton signals.
-
Typically, 2-4 scans per increment with 256-512 increments in the indirect dimension are sufficient.
4. ¹H-¹³C HSQC Acquisition:
-
Employ a gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
Set the ¹³C spectral width to cover the expected range of carbon chemical shifts.
-
The experiment is optimized for one-bond J(CH) coupling constants, typically around 145 Hz.
5. ¹H-¹³C HMBC Acquisition:
-
Utilize a gradient-selected HMBC pulse sequence.
-
The experiment is optimized for long-range J(CH) coupling constants, typically in the range of 4-10 Hz.[20] It is often beneficial to acquire two HMBC spectra optimized for different coupling constants (e.g., 5 Hz and 10 Hz) to capture a wider range of correlations.[14]
Data Interpretation and Structural Validation: A Comparative Analysis
Let's delve into the hypothetical NMR data for this compound and demonstrate how each 2D technique contributes to the final structural proof.
Expected 1D NMR Signals:
-
¹H NMR:
-
Multiple overlapping multiplets for the cyclohexane ring protons (H3, H4, H5, H6).
-
Singlets for the four methoxy groups (-OCH₃). Due to the chiral centers at C1 and C2, these methoxy groups may be diastereotopic and appear as distinct singlets.
-
-
¹³C NMR:
-
Signals for the quaternary carbons C1 and C2.
-
Signals for the methylene carbons of the cyclohexane ring (C3, C4, C5, C6).
-
Signals for the methoxy carbons.
-
COSY: Mapping the Proton Framework
The COSY spectrum reveals ¹H-¹H J-coupling networks, which are invaluable for tracing the connectivity of the cyclohexane ring protons.[4][6][7][8]
Interpretation:
-
A cross-peak between two proton signals indicates that they are spin-coupled, typically through 2-3 bonds.[5][7][8]
-
Starting from a well-resolved proton signal, one can "walk" around the cyclohexane ring by following the chain of COSY cross-peaks. For instance, a cross-peak between the H3 and H4 signals confirms their vicinal relationship. This continues from H4 to H5, and from H5 to H6.
-
The absence of COSY correlations between the methoxy protons and the cyclohexane protons confirms they are not directly coupled.
Caption: COSY correlations in the cyclohexane ring.
HSQC: Linking Protons to their Carbons
The HSQC experiment provides direct, one-bond ¹H-¹³C correlations, allowing for the unambiguous assignment of protons to their attached carbons.[9][10][12][13]
Interpretation:
-
Each cross-peak in the HSQC spectrum corresponds to a carbon atom and the proton(s) directly attached to it.[9][10]
-
This allows us to assign the carbon signals for C3, C4, C5, and C6 based on the previously assigned proton signals from the COSY spectrum.
-
The methoxy proton singlets will show correlations to their respective methoxy carbon signals.
-
Crucially, the quaternary carbons C1 and C2 will not show any cross-peaks in the HSQC spectrum, as they have no directly attached protons.[12]
| ¹H Signal (ppm) | ¹³C Signal (ppm) | Assignment |
| Multiplet A | Chemical Shift X | H3 / C3 |
| Multiplet B | Chemical Shift Y | H4 / C4 |
| Multiplet C | Chemical Shift Z | H5 / C5 |
| Multiplet D | Chemical Shift W | H6 / C6 |
| Singlet E | Chemical Shift V | -OCH₃ |
| Singlet F | Chemical Shift U | -OCH₃ |
Table 1: Hypothetical HSQC Correlations for this compound.
HMBC: Assembling the Molecular Skeleton
The HMBC experiment is the final piece of the puzzle, revealing long-range ¹H-¹³C correlations over 2-4 bonds.[14][15][17][18] This is particularly powerful for identifying quaternary carbons and connecting different spin systems.[18]
Interpretation:
-
Confirming Methoxy Group Positions: The protons of the methoxy groups will show correlations to the quaternary carbons they are attached to. For example, the protons of the two methoxy groups on C1 will show HMBC cross-peaks to the C1 carbon signal. Similarly, the methoxy protons on C2 will correlate to the C2 carbon signal.
-
Connecting the Cyclohexane Ring to the Quaternary Centers: The H3 and H6 protons will show long-range correlations to the quaternary carbons. Specifically, H3 should show a three-bond correlation to C1 and a two-bond correlation to C2. H6 should show a three-bond correlation to C2 and a four-bond correlation to C1 (which may be weak or absent).
-
These HMBC correlations provide the definitive evidence for the placement of the four methoxy groups on adjacent carbons (C1 and C2) of the cyclohexane ring.
Caption: Key HMBC correlations for structural validation.
Conclusion: A Self-Validating Approach
By systematically applying COSY, HSQC, and HMBC experiments, a self-validating dataset is generated that allows for the complete and unambiguous structural assignment of this compound.
-
COSY establishes the proton connectivity within the cyclohexane ring.
-
HSQC links these protons to their directly attached carbons.
-
HMBC connects the protonated fragments to the non-protonated quaternary centers and confirms the positions of the methoxy substituents.
This integrated approach not only provides a definitive structural proof but also serves as a robust methodology for the characterization of other complex organic molecules. The synergy between these 2D NMR techniques provides a level of confidence in structural elucidation that is unattainable with 1D methods alone.
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A Comparative Guide to the Characterization of Diastereomers of 1,1,2,2-Tetramethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Given the limited availability of specific experimental data for 1,1,2,2-tetramethoxycyclohexane in public literature, this guide will leverage data from the closely related and well-characterized analogue, 1,2-dimethoxycyclohexane, to illustrate the principles of spectroscopic and chromatographic differentiation. The structural similarities allow for a robust comparative analysis that is directly applicable to the target molecule.
Synthesis and Formation of Diastereomers
The synthesis of this compound typically proceeds through a two-step process. The initial step involves the dihydroxylation of cyclohexene to yield 1,2-cyclohexanediol. Subsequent protection of the diol as a dimethyl acetal at both hydroxyl groups furnishes the target molecule. The stereochemical outcome of the initial dihydroxylation step is critical in determining the diastereomeric ratio of the final product.
Step 1: Dihydroxylation of Cyclohexene
The oxidation of cyclohexene can be achieved through various methods, with the stereoselectivity being highly dependent on the chosen reagent and reaction conditions.
-
Syn-dihydroxylation: Using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) under cold, alkaline conditions will predominantly yield cis-1,2-cyclohexanediol.
-
Anti-dihydroxylation: Epoxidation of cyclohexene with a peroxy acid (e.g., m-CPBA) followed by acid-catalyzed hydrolysis of the resulting epoxide leads to the formation of trans-1,2-cyclohexanediol.[1][2][3]
Step 2: Formation of the Tetramethoxy Acetal
The resulting 1,2-cyclohexanediol, whether in its cis or trans form, can then be converted to this compound. This is typically achieved by reaction with a suitable methanol equivalent under acidic conditions. The stereochemistry established in the dihydroxylation step is retained in the final product, leading to the formation of cis- or trans-1,1,2,2-tetramethoxycyclohexane.
Figure 1: Synthetic pathways to cis- and trans-1,1,2,2-tetramethoxycyclohexane.
Chromatographic Separation of Diastereomers
Diastereomers possess different physical properties, which allows for their separation using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
High-Performance Liquid Chromatography (HPLC)
Normal-phase HPLC is often effective for the separation of diastereomers with differing polarities.[4][5][6] For the diastereomers of this compound, a silica gel column with a non-polar mobile phase would be a suitable starting point.
Proposed HPLC Protocol:
| Parameter | Condition |
| Column | Silica Gel (5 µm, 4.6 x 250 mm) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 95:5 v/v, isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | Refractive Index (RI) or UV (at low wavelength) |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
The rationale behind this choice is that the cis and trans isomers will likely have different polarities due to the orientation of the methoxy groups, leading to differential interaction with the polar stationary phase.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a high-resolution technique for separating volatile compounds. When coupled with a mass spectrometer, it allows for both separation and identification based on fragmentation patterns.
Proposed GC-MS Protocol:
| Parameter | Condition |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 m/z |
The different boiling points and polarities of the diastereomers should allow for their separation on a non-polar GC column.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful tools for the structural elucidation and differentiation of diastereomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy can provide detailed information about the connectivity and stereochemistry of a molecule. The different spatial arrangements of the methoxy groups in the cis and trans diastereomers of this compound will result in distinct chemical shifts and coupling constants.
To illustrate these differences, we will examine the NMR data for the analogous cis- and trans-1,2-dimethoxycyclohexane.
Table 1: Comparative 1H and 13C NMR Data for cis- and trans-1,2-Dimethoxycyclohexane
| Isomer | 1H NMR Chemical Shifts (δ, ppm) | 13C NMR Chemical Shifts (δ, ppm) |
| cis | ~3.4 (s, 6H, OCH₃), ~3.2 (m, 2H, CH-O), 1.2-1.8 (m, 8H, CH₂) | ~80 (CH-O), ~57 (OCH₃), ~28 (CH₂), ~22 (CH₂) |
| trans | ~3.3 (s, 6H, OCH₃), ~2.9 (m, 2H, CH-O), 1.1-2.0 (m, 8H, CH₂) | ~85 (CH-O), ~56 (OCH₃), ~31 (CH₂), ~24 (CH₂) |
Note: These are approximate values and can vary depending on the solvent and instrument.
Causality behind Spectral Differences:
-
1H NMR: In the trans isomer, the two methoxy groups are on opposite sides of the ring. In one of the chair conformations, one methoxy group will be axial and the other equatorial. This leads to a more shielded environment for the axial methoxy protons and the proton on the same carbon, resulting in an upfield shift compared to the cis isomer where both methoxy groups can be equatorial.
-
13C NMR: The carbon atoms attached to the methoxy groups (CH-O) will also experience different electronic environments. In the trans isomer, the axial and equatorial positions of the methoxy groups lead to a greater difference in the chemical shifts of the ring carbons compared to the more symmetrical cis isomer.
Figure 2: Logical relationship between stereochemistry and NMR spectral features.
Mass Spectrometry (MS)
The mass spectra of the cis and trans diastereomers are expected to be very similar, as they have the same molecular weight and connectivity. However, subtle differences in fragmentation patterns may arise due to the different steric environments of the methoxy groups.
Expected Fragmentation Pattern:
The primary fragmentation pathway for acetals is the cleavage of the C-O bond. For this compound (MW: 204.26 g/mol ), key fragments would be expected from the loss of methoxy groups (•OCH₃, 31 Da) and methanol (CH₃OH, 32 Da).
Table 2: Predicted Key Fragments in the Mass Spectrum of this compound
| m/z | Possible Fragment |
| 204 | [M]⁺ (Molecular Ion) |
| 173 | [M - OCH₃]⁺ |
| 172 | [M - CH₃OH]⁺ |
| 141 | [M - OCH₃ - CH₃OH]⁺ |
| 113 | Further fragmentation |
While the major fragments are likely to be the same for both diastereomers, the relative intensities of these fragments might differ. For instance, the more sterically hindered isomer might show a higher propensity for fragmentation.
Conclusion and Best Practices
The successful characterization of the diastereomers of this compound relies on a combination of chromatographic separation and spectroscopic analysis.
-
Separation: HPLC on a silica gel column is a promising first approach for separating the cis and trans isomers. GC can also be effective if the compounds are sufficiently volatile.
-
Characterization: NMR spectroscopy is the most powerful tool for unambiguously distinguishing between the diastereomers, based on the distinct chemical shifts and coupling constants arising from the different spatial arrangements of the methoxy groups. While MS will confirm the molecular weight and elemental composition, it is less likely to provide definitive stereochemical information on its own.
For drug development professionals, it is crucial to develop and validate robust analytical methods to separate and quantify each diastereomer, as they may exhibit different pharmacological and toxicological profiles.
References
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GAO Fei, JIA Yingping, CUI Yingna, LI Changping, YIN Jingmei. Catalytic Oxidation of Cyclohexene to Trans-1,2-cyclohexanediol by H2O2 with the Presence of Ionic Liquids. Chinese Journal of Applied Chemistry, 2011, 28(06): 662-666. [Link]
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Silva, F. M.; et al. Oxidation of Cyclohexene to trans-1,2-Cyclohexanediol Promoted by p-Toluenesulfonic Acid without Organic Solvents. Journal of Chemical Education, 2011, 88(6), 801-803. [Link]
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Li, L.; et al. Catalytic oxidation of cyclohexene to trans-1,2-cyclohexanediol with mono-substituted Keggin-phosphomolybdic acid catalyst. Reaction Kinetics, Mechanisms and Catalysis, 2012, 106(2), 331-340. [Link]
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Harada, N. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 2016, 21(10), 1328. [Link]
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Fekete, J.; et al. Comparative study on separation of diastereomers by HPLC. Chromatographia, 2003, 57, 147-153. [Link]
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NIST. Cyclohexane, 1,2-dimethoxy-, cis-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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NIST. Cyclohexane, 1,2-dimethoxy-, trans-. In NIST Chemistry WebBook; Linstrom, P. J., Mallard, W. G., Eds.; National Institute of Standards and Technology: Gaithersburg, MD. [Link]
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PubChem. This compound. National Center for Biotechnology Information. [Link]
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A Comparative Guide to Diol Protection: Benchmarking the Efficiency of 1,1,2,2-Tetramethoxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
In the complex world of multi-step organic synthesis, the strategic selection of protecting groups for diols is a critical factor in achieving high yields and ensuring chemoselectivity. This guide provides an in-depth comparison of various diol protection strategies, with a special focus on the utility and efficiency of 1,1,2,2-tetramethoxycyclohexane. By presenting objective comparisons and supporting experimental data, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic challenges.
The Central Role of Diol Protection
Diols, compounds containing two hydroxyl groups, are prevalent in a vast array of biologically significant molecules, including carbohydrates, steroids, and nucleosides. The hydroxyl groups are reactive towards numerous reagents, making their temporary protection essential during synthetic transformations at other molecular sites. An ideal protecting group should be easy to introduce and remove under mild, specific conditions, while remaining stable throughout various intermediate reaction steps.[1] This concept of "orthogonal protection," where one protecting group can be removed without affecting others, is a cornerstone of modern synthetic strategy.[2][3]
This compound: A Specialized Reagent for 1,2-Diol Protection
This compound has emerged as a valuable reagent for the protection of 1,2-diols through the formation of a cyclohexane-1,2-diacetal.[4] This method offers a robust alternative to more common protecting groups, particularly in the realm of carbohydrate and natural product synthesis.[5]
The protection reaction typically involves the acid-catalyzed reaction of the diol with this compound.[4] This process is often carried out in a solvent like methanol with a catalytic amount of an acid such as camphorsulfonic acid (CSA), and can be driven to completion by the removal of methanol.[4]
Key Advantages:
-
High Stability: The resulting cyclohexane-1,2-diacetal protecting group exhibits significant stability across a range of reaction conditions.
-
Selective for 1,2-Diols: This reagent shows a high degree of selectivity for the protection of vicinal diols.
Deprotection: The removal of the cyclohexane-1,2-diacetal is typically achieved through acid-catalyzed hydrolysis, regenerating the diol.[4]
Comparative Analysis with Common Diol Protecting Groups
The choice of a protecting group is dictated by the specific demands of the synthetic route. Here, we compare this compound with other widely used diol protecting groups.
Acetonides (Isopropylidene Ketals)
Acetonides are cyclic ketals formed from the reaction of a diol with acetone or, more efficiently, with 2,2-dimethoxypropane under acidic catalysis.[6][7][8] They are one of the most common methods for protecting 1,2- and 1,3-diols.[6][9]
-
Formation: Readily formed under mild acidic conditions.[2] The use of a cation exchange resin as a catalyst offers an environmentally friendly and efficient method.[8]
-
Stability: Stable to basic, nucleophilic, and many reducing and oxidizing conditions.[2][10]
-
Cleavage: Easily removed by acidic hydrolysis, for instance, with aqueous hydrochloric acid or p-toluenesulfonic acid.[2][6]
Benzylidene Acetals
Benzylidene acetals are cyclic acetals formed from the reaction of a diol with benzaldehyde or its derivatives.[10][11] They are particularly useful for protecting cis-1,2-diols and 1,3-diols, and are frequently employed in carbohydrate chemistry.[10][12]
-
Formation: Typically an acid-catalyzed process.[10] Copper(II) trifluoromethanesulfonate (Cu(OTf)₂) has been shown to be a highly efficient catalyst for this transformation.[12]
-
Stability: Generally more stable to acidic conditions than acetonides.[2] They are stable to bases and nucleophiles.[2][10]
-
Cleavage: Can be removed by acidic hydrolysis or, notably, through hydrogenolysis (e.g., Pd/C, H₂), which can offer orthogonal deprotection strategies.[2][10]
Silyl Ethers (e.g., TBDMS)
Silyl ethers, such as those derived from tert-butyldimethylsilyl (TBDMS) chloride, are versatile protecting groups for alcohols.[2] For diols, both mono-protection and the formation of cyclic silyl ethers are possible.[2]
-
Formation: Formed by reacting the diol with a silyl chloride in the presence of a base like imidazole.[13]
-
Stability: The stability of silyl ethers is tunable based on the steric bulk of the substituents on the silicon atom.[2][14] TBDMS ethers are stable under non-acidic and non-fluoride conditions.[2] The tert-butyldiphenylsilyl (TBDPS) group offers even greater stability towards acidic conditions.[15]
-
Cleavage: Typically cleaved using a fluoride source, such as tetrabutylammonium fluoride (TBAF).[2][13]
Data Presentation: A Comparative Overview
| Protecting Group | Reagent(s) for Protection | Typical Conditions for Protection | Stability Profile | Reagent(s) for Deprotection | Typical Conditions for Deprotection |
| Cyclohexane-1,2-diacetal | This compound | Catalytic acid (e.g., CSA), Methanol, Reflux[4] | High stability | Acid | Acid-catalyzed hydrolysis[4] |
| Acetonide | Acetone or 2,2-Dimethoxypropane | Catalytic acid (e.g., p-TsOH, CSA)[2][6] | Stable to bases, reducing agents, mild oxidants[2] | Aqueous Acid (e.g., HCl, p-TsOH) | Acidic hydrolysis[2] |
| Benzylidene Acetal | Benzaldehyde or Benzaldehyde dimethyl acetal | Catalytic acid (e.g., CSA, Cu(OTf)₂)[10][12] | Stable to bases and nucleophiles; more acid-stable than acetonides[2][10] | Aqueous Acid; H₂/Pd/C | Acidic hydrolysis; Hydrogenolysis[2] |
| TBDMS Ether | TBDMS-Cl | Imidazole, DMF[13] | Stable to non-acidic and non-fluoride conditions[2] | TBAF | Fluoride-mediated cleavage[2] |
Experimental Protocols
Protocol 1: Protection of a 1,2-Diol using this compound
-
To a solution of the 1,2-diol (1.0 equiv) in methanol, add this compound (1.2 equiv).
-
Add a catalytic amount of camphorsulfonic acid (CSA) (0.05 equiv).
-
Reflux the mixture and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a mild base (e.g., triethylamine).
-
Concentrate the mixture under reduced pressure.
-
Purify the resulting cyclohexane-1,2-diacetal by column chromatography.[4]
Protocol 2: Deprotection of a Cyclohexane-1,2-diacetal
-
Dissolve the protected diol in a suitable solvent mixture (e.g., THF/water).
-
Add a catalytic amount of a strong acid (e.g., HCl or H₂SO₄).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the deprotection is complete, neutralize the acid with a base (e.g., saturated NaHCO₃ solution).
-
Extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify the diol if necessary.[4]
Visualization of the Synthetic Workflow
The following diagram illustrates the general workflow for the protection and deprotection of a diol using this compound.
Caption: Simplified mechanism of diacetal formation.
Conclusion: Making an Informed Choice
The selection of an appropriate diol protecting group is a nuanced decision that hinges on the overall synthetic strategy. While acetonides and benzylidene acetals remain highly popular for their ease of use and well-established methodologies, this compound offers a valuable and robust alternative for the protection of 1,2-diols, particularly when enhanced stability is required. Silyl ethers provide a complementary orthogonal strategy, with their stability being tunable through steric hindrance. By understanding the relative strengths and weaknesses of each protecting group, as summarized in this guide, researchers can devise more efficient and successful synthetic routes for the creation of complex molecules.
References
-
Wikipedia. (2023, December 2). Acetonide. Retrieved from [Link]
-
Wikipedia. (2023, May 15). Benzylidene acetal. Retrieved from [Link]
-
Pearson. (n.d.). Acetals can serve as protecting groups for 1,2-diols, as well as.... Retrieved from [Link]
-
Chem-Station. (2014, April 30). Protection of 1,2-/1,3-Diols. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, September 30). Benzylidene protection of diol. Glycoscience Protocols (GlycoPODv2). Retrieved from [Link]
-
K. C. Nicolaou, et al. (n.d.). Protecting Groups. Retrieved from [Link]
-
ResearchGate. (2025, August 6). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems. Retrieved from [Link]
-
IOSR Journal. (n.d.). Protection of Diol as Acetonide Using Acetone and Cation Exchange Resin as a Catalyst. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]
-
Chemistry Stack Exchange. (2016, July 20). How to Protect one -OH group in 1,4-benzenedimethanol using TBDMS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Google Patents. (n.d.). EP3521279A1 - Methods for protecting and deprotecting a diol group.
-
ACS Publications. (2001). New Protecting Groups for 1,2-Diols (Boc- and Moc-ethylidene). Cleavage of Acetals with Bases. Organic Letters. Retrieved from [Link]
-
Wikipedia. (2024, April 15). Diol. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct-Protection-of-1-2-Diols-from-a-Diketones.pdf. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers. Retrieved from [Link]
-
Reddit. (2020, July 17). Kaplan Question. r/Mcat. Retrieved from [Link]
-
National Institutes of Health. (2017, January 16). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Retrieved from [Link]
- Kocienski, P. J. (1994). Protecting Groups. Thieme.
-
Wikipedia. (2023, March 26). tert-Butyldiphenylsilyl. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
UT Southwestern. (n.d.). Protecting Groups in Organic Synthesis. Ready Lab. Retrieved from [Link]
-
SynArchive. (n.d.). Protection of 1,2-Diol by Acetal. Retrieved from [Link]
-
YouTube. (2022, March 31). Protection of 1,2-diol as cyclic acetals. Retrieved from [Link]
- Google Patents. (n.d.). US4652344A - Preparation of 1,1-dimethoxycyclohexane.
-
ResearchGate. (2022, July 12). Stereoselective Synthesis and Isolation of ()-trans,trans-Cyclohexane-1,2,4,5-tetraol. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (2000). Direct preparation of diacetals from 1,2-diketones and their use as 1,2-diol protecting groups. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1,2,2-Tetramethoxycyclohexane
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1,1,2,2-Tetramethoxycyclohexane. As laboratory professionals, our responsibility extends beyond the synthesis and analysis to the entire lifecycle of a chemical, ensuring that its disposal minimizes risk to personnel and the environment. This document is structured to provide immediate, actionable information grounded in established safety principles and regulatory awareness.
Part 1: Immediate Safety Profile & Hazard Analysis
While the Safety Data Sheet (SDS) for this compound indicates it is not considered hazardous under the OSHA Hazard Communication Standard (29 CFR 1910.1200), its chemical structure as an ether and a cyclohexane derivative warrants a cautious approach.[1] Ethers, as a class, can pose specific risks such as peroxide formation, and organic solvents require responsible management.[2][3][4] Therefore, we will proceed with disposal protocols that reflect best practices for chemical waste.
Table 1: Hazard Summary and Required Personal Protective Equipment (PPE)
| Hazard Category | Assessment & Rationale | Required PPE |
| Flammability | Although no specific flashpoint is listed in the SDS, the compound is an organic solvent and should be treated as potentially flammable.[1] Vapors may form flammable mixtures with air. Keep away from heat, sparks, and open flames.[5][6][7][8] | Flame-retardant lab coat, safety goggles/face shield. |
| Health Hazards | The SDS reports no specific hazards.[1] However, good laboratory practice dictates avoiding direct contact, inhalation, and ingestion of any chemical.[1] | Chemical-resistant gloves (e.g., nitrile), safety goggles. Work in a well-ventilated chemical fume hood.[9] |
| Reactivity | As an ether, there is a potential for the formation of explosive peroxides upon prolonged exposure to air and light.[3][4][10] It is critical to date containers upon opening. | Standard PPE. Store away from strong oxidizing agents.[7] |
| Environmental | Organic solvents should not be disposed of down the drain, as this can harm aquatic life and municipal water treatment systems.[11][12] | N/A (Procedural Control) |
Part 2: Core Disposal Principles: The Causality of Chemical Waste Management
The decision-making process for chemical disposal is governed by the Resource Conservation and Recovery Act (RCRA), which is administered by the U.S. Environmental Protection Agency (EPA).[13][14] The fundamental principle is "cradle-to-grave" responsibility, meaning the generator of the waste is legally responsible for it until its final, safe disposal.[11]
Even though this compound is not explicitly listed as a hazardous waste, it falls into the category of non-hazardous chemical waste. Disposing of it via sanitary sewer is not a permissible or responsible method.[11][12] The most appropriate disposal route is through a licensed hazardous waste contractor, who will typically use incineration or fuel blending.[9][15]
Part 3: Step-by-Step Disposal Protocols
The following protocols provide clear, actionable steps for managing waste this compound and associated materials.
Experimental Protocol 1: Accumulation of Liquid Waste
This protocol applies to the collection of the pure chemical, solutions containing it, and solvent rinses from cleaning contaminated glassware.
-
Select a Compatible Container: Choose a clean, sealable container designated for non-halogenated organic solvent waste. Glass bottles are preferred as they are inert.[3] The container must be in good condition and leak-proof.[12]
-
Initial Labeling: Immediately affix a hazardous waste label to the container.[16] Even if the waste stream is not federally hazardous, this is a universal best practice for clear communication.
-
Populate the Label: Using a pencil or solvent-resistant pen, fill out the label with the following information as you add waste[16][17][18]:
-
Generator's Name and Location (Building/Room Number).[17]
-
Accumulation Start Date (the date the first drop of waste is added).[18][20]
-
Full chemical names of all components, including solvents and solutes. Do not use abbreviations.[17]
-
Approximate percentages of each component, which must total 100%.[16][17]
-
Check the appropriate hazard boxes (e.g., "Flammable").[16][18]
-
Adding Waste: Conduct all transfers within a chemical fume hood. Keep the waste container closed with a tight-fitting cap at all times, except when adding waste.[6][12]
-
Storage: Store the sealed waste container in a designated satellite accumulation area, away from ignition sources and incompatible chemicals.[5][12] It should be stored in secondary containment (e.g., a chemical-resistant tray or tub).[12]
-
Requesting Pickup: Once the container is full, or within regulatory time limits (typically 90 or 180 days), arrange for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.[12]
Experimental Protocol 2: Disposal of Contaminated Solid Waste
This protocol covers items such as used gloves, absorbent pads from spills, and contaminated weighing papers.
-
Segregation: Collect all solid waste contaminated with this compound separately from regular trash.
-
Containerization: Place the contaminated items into a designated solid hazardous waste container, which is typically a lined drum or a puncture-resistant bag.
-
Labeling: Label the container clearly as "Hazardous Waste" and list "Solid Debris contaminated with this compound."[17][18]
-
Disposal: Arrange for pickup through your institution's EHS office.
Experimental Protocol 3: Managing Empty Containers
An "empty" container that held a non-acutely hazardous chemical must be managed correctly to be disposed of as regular trash.[2]
-
Empty the Container: Ensure all contents have been removed by normal methods (e.g., pouring).
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or ethanol).[2][10]
-
Collect Rinseate: The rinseate from these three rinses must be collected and disposed of as liquid chemical waste as described in Protocol 1.[2]
-
Air Dry: Allow the rinsed container to air dry completely in a fume hood.[10]
-
Deface the Label: Completely remove or obliterate the original chemical label on the container.[2][10]
-
Final Disposal: The clean, dry, and unlabeled container may now be disposed of in the regular laboratory trash or recycling receptacles.[10]
Part 4: Visualization of Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste streams.
Caption: Disposal decision workflow for this compound.
Part 5: References
-
Safe Handling of Flammable & Combustible Liquids | OSHA Guidelines. (n.d.). Vertex AI Search. Retrieved January 21, 2026.
-
Chemical Waste Labeling Procedure. (n.d.). Environmental Health and Safety - The University of Iowa. Retrieved January 21, 2026, from [Link]
-
DeVroom, D. (2020, May 30). What To Include On A Chemical Waste Label. Hazardous Waste Experts. Retrieved January 21, 2026, from [Link]
-
How to Label Chemical Waste Containers. (n.d.). UW Environmental Health & Safety. Retrieved January 21, 2026, from [Link]
-
Safe Handling of Flammable Liquids: Key Safety Tips. (2024, July 28). OSHA Training School. Retrieved January 21, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
